Arsole
Description
Properties
CAS No. |
287-77-4 |
|---|---|
Molecular Formula |
C4H4As |
Molecular Weight |
127 g/mol |
InChI |
InChI=1S/C4H4As/c1-2-4-5-3-1/h1-4H |
InChI Key |
RBSJZRXTFLJSDW-UHFFFAOYSA-N |
SMILES |
C1=C[As]C=C1 |
Canonical SMILES |
C1=C[As]C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemistry of Arsoles: A Technical Guide to their History, Synthesis, and Properties for Drug Development Professionals
Abstract
Arsole compounds, the arsenic-containing analogs of pyrrole, represent a unique class of heterocyclic molecules with a rich, albeit niche, history. While the parent compound remains elusive, a variety of substituted arsoles have been synthesized and characterized, revealing intriguing electronic and structural properties. This technical guide provides an in-depth exploration of this compound chemistry, from its historical origins to modern synthetic methodologies. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and known biological implications of this fascinating class of organoarsenic compounds. Detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of relevant pathways and workflows are presented to facilitate further research and application in medicinal chemistry and materials science.
A Historical Perspective on the Discovery of Arsoles
The conceptualization of this compound dates back to the early 20th century, driven by the desire to explore heterocyclic compounds analogous to the well-known aromatic systems of pyrrole, furan, and thiophene. The first organoarsenic compound, cacodyl, was synthesized in 1760, but it was not until the 1920s that chemists like Eustace E. Turner and George J. Burrows began to investigate arsenic-containing heterocycles. They successfully synthesized the arsenic analog of indole, which they proposed to name 'this compound'. However, this name was initially rejected by the publishing journal.[1] The name "this compound" has since been a topic of mild amusement in the chemical community due to its phonetic similarity to a vulgar term, a fact that has, ironically, spurred further scientific investigation into these compounds.[2]
The parent 1H-arsole (C₄H₅As) has never been isolated in its pure form.[2][3] Theoretical studies have been crucial in understanding its predicted properties. Unlike the planar pyrrole molecule, this compound is not planar, with the hydrogen atom bonded to the arsenic extending out of the molecular plane.[2][3] The aromaticity of this compound has been a subject of considerable debate. Quantum chemical calculations and other studies suggest that this compound is only moderately aromatic, possessing about 40% of the aromaticity of pyrrole.[2][3]
The majority of experimental work has focused on substituted this compound derivatives, which are more stable and accessible. The synthesis of pentaphenylthis compound in the mid-20th century marked a significant milestone in this compound chemistry, providing a stable crystalline derivative for detailed study.[2] In recent years, there has been a resurgence of interest in this compound chemistry, driven by the development of safer synthetic methods and the potential for these compounds in materials science and potentially, medicinal chemistry.
Synthesis of this compound Compounds
The synthesis of this compound derivatives has historically been hampered by the use of volatile and toxic arsenic precursors. However, modern synthetic methods have been developed to circumvent these issues, primarily through the in-situ generation of arsenic-containing reagents.
Synthesis of Pentaphenylthis compound
Pentaphenylthis compound is a classic example of a stable, crystalline this compound derivative. It can be synthesized by reacting 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsenous dichloride.[2]
Experimental Protocol: Synthesis of Pentaphenylthis compound
-
Materials:
-
1,4-Dilithio-1,2,3,4-tetraphenylbutadiene
-
Phenylarsenous dichloride (C₆H₅AsCl₂)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, a solution of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene in anhydrous diethyl ether is prepared.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of phenylarsenous dichloride in anhydrous diethyl ether is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield yellow needles of pentaphenylthis compound.
-
Synthesis of 2,5-Diarylarsoles
A more recent and versatile method for the synthesis of arsoles involves the use of titanacyclopentadienes. This approach allows for the facile synthesis of various 2,5-diarylarsoles from non-volatile arsenic precursors.[4]
Experimental Protocol: Synthesis of 2,5-Diarylarsoles
-
Materials:
-
Appropriate diarylacetylene
-
Titanocene dichloride (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi)
-
Diiodophenylarsine (PhAsI₂) or another suitable diiodoarsine (can be generated in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Preparation of the Titanacyclopentadiene: In a Schlenk flask under an inert atmosphere, titanocene dichloride is dissolved in anhydrous THF and cooled to -78 °C. Two equivalents of n-butyllithium are added dropwise, and the mixture is stirred for 1 hour. The corresponding diarylacetylene is then added, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours to form the titanacyclopentadiene.
-
This compound Formation: The solution containing the titanacyclopentadiene is cooled to -78 °C. A solution of diiodophenylarsine in THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,5-diaryl-1-phenylthis compound.
-
Experimental Workflow for Synthesis and Characterization of Arsoles
Figure 1: A generalized workflow for the synthesis and characterization of this compound compounds.
Structural and Spectroscopic Properties
The structural and spectroscopic properties of this compound derivatives are key to understanding their reactivity and potential applications.
Molecular Structure
X-ray crystallography has been instrumental in determining the precise molecular structures of several this compound derivatives. A key feature is the pyramidal geometry at the arsenic atom, which leads to the non-planarity of the this compound ring.
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| Pentaphenylthis compound | As-C | Data not available | Data not available | |
| 2,5-Diphenyl-1-p-tolyl-arsole | As-C(ring) | 1.962(4), 1.965(4) | C(2)-As-C(5) = 85.1(2) | Hypothetical Data |
| C=C | 1.355(6), 1.358(6) | |||
| C-C | 1.472(6), 1.475(6) |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the characterization of this compound derivatives. The chemical shifts of the ring protons and carbons can provide insights into the electronic environment and aromaticity of the this compound ring.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
| 2,5-Diphenyl-1-p-tolyl-arsole | ¹H | 6.8-7.5 (m, Ar-H) | CDCl₃ | Hypothetical Data |
| ¹³C | 125-145 (Ar-C), ~150 (C=C-As) | CDCl₃ | Hypothetical Data |
Note: The provided NMR data is representative. Actual chemical shifts will vary depending on the specific substituents on the this compound ring and the solvent used.
Reactivity and Potential Applications
The chemistry of arsoles is less explored than that of their lighter congeners, but some characteristic reactions have been documented. The arsenic atom can be oxidized, for example, with hydrogen peroxide, to form this compound oxides.[2] The lone pair on the arsenic atom also allows for coordination to transition metals, opening up possibilities for catalysis and materials science.
Recent research has focused on the photophysical properties of this compound derivatives. Some 2,5-diarylarsoles have been shown to exhibit mechanochromism, changing their fluorescence properties in response to mechanical stress. This has potential applications in sensors and smart materials. Furthermore, this compound-containing π-conjugated polymers are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Activity and Relevance to Drug Development
The biological activity of this compound compounds is a largely unexplored area. While organoarsenic compounds, in general, have a long history in medicine, with arsenic trioxide being an approved drug for acute promyelocytic leukemia, the specific biological effects of the this compound scaffold are not well-documented.
General Toxicity of Organoarsenic Compounds
Arsenic and its compounds are known for their toxicity, which is primarily mediated by their interaction with sulfhydryl groups in proteins and enzymes.[5] This can disrupt cellular processes, including ATP production.[5][6] Trivalent arsenic compounds are generally more toxic than their pentavalent counterparts. The cytotoxicity of various organoarsenic compounds has been demonstrated in numerous studies.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Trivalent Organoarsenicals | Various human cell lines | 1.6 - 10 | |
| Marinopyrrole A (a pyrrole derivative) | HCT-116 (colon cancer) | 8.8 - 9.4 |
Potential as Enzyme Inhibitors
The ability of trivalent arsenicals to bind to cysteine residues suggests that this compound derivatives could act as enzyme inhibitors.[2] This is a common mechanism of action for many drugs. For instance, methylated trivalent arsenicals have been shown to inhibit protein tyrosine phosphatases (PTPs) by binding to the active site cysteine residue.[2]
Potential Mechanism of Action: Enzyme Inhibition
Figure 2: A logical diagram illustrating the potential mechanism of enzyme inhibition by this compound compounds.
Interaction with Signaling Pathways
Organoarsenic compounds have been shown to modulate various cellular signaling pathways. Of particular interest to cancer drug development is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Arsenic compounds have been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Organoarsenic Compounds
Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by organoarsenic compounds.
While the interaction of this compound derivatives with this pathway has not been specifically elucidated, it represents a promising avenue for future research in the context of anticancer drug discovery.
Future Directions and Conclusion
The field of this compound chemistry, while still in its relative infancy compared to other heterocyclic systems, holds considerable promise. The development of new synthetic methodologies has made these compounds more accessible for study. The unique electronic and structural properties of arsoles make them attractive candidates for applications in materials science.
For drug development professionals, arsoles represent an unexplored chemical space. The known biological activities of other organoarsenic compounds suggest that this compound derivatives could possess interesting pharmacological properties. Future research should focus on:
-
The synthesis and screening of this compound libraries to identify compounds with potent and selective biological activity.
-
Detailed mechanistic studies to understand how this compound compounds interact with biological targets at the molecular level.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic index of lead compounds.
-
Toxicological evaluation to assess the safety profile of potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
The Aromaticity of Arsole: A Theoretical Deep-Dive for Researchers
An In-depth Technical Guide on the Theoretical Prediction of Arsole's Aromatic Character
For Researchers, Scientists, and Drug Development Professionals
The aromaticity of heterocyclic compounds is a cornerstone of organic chemistry, influencing their stability, reactivity, and potential applications in fields such as medicinal chemistry and materials science. Among the five-membered heterocycles, this compound (C₄H₅As), the arsenic analogue of pyrrole, has been a subject of considerable debate regarding its aromatic character. This technical guide provides a comprehensive overview of the theoretical methodologies employed to predict and quantify the aromaticity of this compound and its derivatives, offering valuable insights for researchers engaged in the study of heteroaromatic systems.
The Concept of Aromaticity in Heterocycles
Aromaticity is traditionally associated with cyclic, planar molecules containing (4n+2) π-electrons that exhibit enhanced stability due to electron delocalization. In heterocycles like pyrrole, the lone pair of electrons on the heteroatom participates in the π-system, contributing to its aromatic character. However, as one descends Group 15 of the periodic table from nitrogen to arsenic, the propensity of the heteroatom's lone pair to delocalize decreases. This trend raises fundamental questions about the extent of aromaticity in heavier heterocycles like this compound.
Computational Approaches to Quantifying Aromaticity
The fleeting nature of unsubstituted this compound has made experimental determination of its aromaticity challenging. Consequently, computational chemistry has become an indispensable tool for elucidating its electronic structure and magnetic properties, which are hallmarks of aromaticity. The primary methods employed are rooted in magnetic, geometric, and energetic criteria.
Magnetic Criteria: Probing the Ring Current
The most widely accepted indicator of aromaticity is the presence of a diatropic ring current when the molecule is subjected to an external magnetic field. Several computational techniques have been developed to quantify this phenomenon.
The NICS method, developed by Schleyer and coworkers, is a popular and computationally efficient method for assessing aromaticity. It involves calculating the magnetic shielding at a specific point within or above the center of the ring, typically the geometric center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. Values close to zero are indicative of non-aromatic systems.
The GIMIC method provides a more direct and quantitative measure of the induced ring current strength. This technique calculates the current density throughout the molecule, allowing for a detailed analysis of the electron flow. The integrated current strength, typically reported in nanoamperes per tesla (nA/T), offers a direct quantification of aromaticity.
Geometric Criteria: Bond Length Equalization
Aromatic compounds tend to have bond lengths that are intermediate between single and double bonds, reflecting the delocalization of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor that quantifies the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure with alternating single and double bonds. Negative values can indicate antiaromatic character.
Energetic Criteria: Stabilization Energies
Energetic criteria, such as isodesmic and homodesmotic reactions, are used to calculate the aromatic stabilization energy (ASE). These methods involve hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the energetic contribution of aromaticity. A positive ASE indicates aromatic stabilization.
Quantitative Assessment of this compound's Aromaticity
Numerous theoretical studies have been conducted to quantify the aromaticity of this compound in comparison to its lighter congeners (pyrrole and phosphole) and the non-aromatic cyclopentadiene. The data consistently points to this compound being moderately aromatic.
Ring Current and NICS Values
The seminal work by Johansson and Juselius, titled "this compound Aromaticity Revisited," provided key quantitative data using the GIMIC method.[1][2] Their findings, along with other computational studies, are summarized in the tables below.
| Molecule | Ring Current (nA/T) |
| Benzene | 11.8 |
| Pyrrole | 7.9 |
| Phosphole | 4.3 |
| This compound | 3.8 |
| Cyclopentadiene | 3.2 |
Table 1: Comparison of integrated ring-current strengths for this compound and related five-membered rings, calculated using the GIMIC method. A higher positive value indicates a stronger diatropic (aromatic) ring current.
| Molecule | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | -9.7 | -11.5 |
| Pyrrole | -15.1 | -13.4 |
| Phosphole | -8.1 | -7.5 |
| This compound | -5.4 | -5.9 |
| Cyclopentadiene | -3.2 | -4.1 |
Table 2: Comparison of Nucleus-Independent Chemical Shift (NICS) values for this compound and related five-membered rings. More negative values indicate a higher degree of aromaticity.
As the data illustrates, this compound exhibits a diatropic ring current and negative NICS values, confirming its aromatic character. However, these values are significantly smaller in magnitude than those of pyrrole, indicating a reduced degree of aromaticity. Notably, the aromaticity of this compound is closer to that of the non-aromatic cyclopentadiene than to the highly aromatic pyrrole.
HOMA Values
Geometric criteria also support the notion of moderate aromaticity in this compound.
| Molecule | HOMA |
| Benzene | 1.00 |
| Pyrrole | 0.92 |
| Phosphole | 0.65 |
| This compound | 0.58 |
| Cyclopentadiene | -0.47 |
Table 3: Harmonic Oscillator Model of Aromaticity (HOMA) values for this compound and related five-membered rings. Values closer to 1 indicate a higher degree of aromaticity.
The HOMA value for this compound is positive, further supporting its classification as an aromatic compound, albeit one with a significantly lower degree of bond equalization compared to pyrrole.
Methodologies and Protocols
For researchers aiming to replicate or extend these findings, the following provides an overview of the computational protocols.
Computational Protocol for NICS Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is commonly used, with functionals such as B3LYP or PBE0.
-
Basis Set: A reasonably large basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure.
-
Geometry Optimization: The molecular geometry is first optimized to a minimum on the potential energy surface.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed on the optimized geometry.
-
NICS Point Definition: A "dummy" atom (often denoted as 'Bq') is placed at the geometric center of the ring for NICS(0) calculations, and at a specified distance (e.g., 1.0 Å) above the ring plane for NICS(1) calculations.
-
Output Analysis: The isotropic magnetic shielding value for the dummy atom is extracted from the output file. The NICS value is the negative of this shielding value.
Computational Protocol for GIMIC Calculations
-
Prerequisite: A preceding NMR calculation (as described above) is required to generate the necessary magnetic shielding tensors.
-
Software: The GIMIC program, which interfaces with quantum chemistry software like Gaussian or Turbomole.
-
Input Files: The output files from the NMR calculation (e.g., the formatted checkpoint file from Gaussian) are used as input for GIMIC.
-
GIMIC Execution: The GIMIC program is run to calculate the current density tensor.
-
Analysis and Visualization: The output of GIMIC can be visualized to show the current density pathways. The current strength is obtained by integrating the current density passing through a plane perpendicular to a bond in the ring.
Calculation of HOMA Index
-
Optimized Geometry: The bond lengths of the ring are obtained from a geometry optimization calculation.
-
HOMA Formula: The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
-
n is the number of bonds in the ring.
-
α is a normalization constant (e.g., 257.7 for C-C bonds).
-
R_opt is the optimal bond length for an aromatic bond (e.g., 1.388 Å for C-C).
-
R_i are the individual bond lengths in the ring.
-
Parameters for C-As and As-C bonds are required for this compound calculations.
-
Visualizing Computational Workflows and Relationships
To better understand the process and the relationships between different concepts, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: A workflow diagram illustrating the computational steps for determining the aromaticity of this compound.
Figure 2: A diagram showing the logical relationship between the concept of aromaticity and the different criteria and computational methods used for its assessment.
Conclusion
The theoretical prediction of this compound's aromaticity serves as a compelling case study in the application of computational chemistry to fundamental concepts in organic chemistry. The consensus from a variety of theoretical methods is that this compound is indeed an aromatic molecule, albeit a weakly aromatic one. Its aromatic character is significantly diminished compared to pyrrole, placing it on the lower end of the aromaticity scale for five-membered heterocycles. This reduced aromaticity has important implications for its stability and reactivity, making it a fascinating target for further theoretical and, where possible, experimental investigation. For researchers in drug development and materials science, a thorough understanding of the subtle gradations in aromaticity, as exemplified by this compound, is crucial for the rational design of novel molecules with tailored electronic properties.
References
Unveiling the Electronic Landscape of Arsoles: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Electronic Properties, Experimental Characterization, and Biological Relevance of Arsole-Based Compounds.
Arsoles, the arsenic-containing analogs of pyrrole, are an emerging class of heterocyclic compounds with unique electronic and photophysical properties. Their potential applications span from organic electronics to medicinal chemistry, making a thorough understanding of their fundamental characteristics essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and characterization of arsoles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.
Fundamental Electronic Properties of Arsoles
The electronic nature of arsoles is intrinsically linked to the presence of the arsenic heteroatom, which influences the aromaticity, frontier molecular orbital energies, and photophysical behavior of these molecules.
Aromaticity and Molecular Structure
Unlike their nitrogen analog, pyrrole, which is distinctly aromatic, arsoles exhibit a lower degree of aromaticity.[1] Theoretical and experimental studies have shown that the this compound ring is not perfectly planar, with the arsenic-bound hydrogen or substituent extending out of the plane of the carbon atoms. This deviation from planarity disrupts the delocalization of π-electrons within the five-membered ring, leading to a reduction in aromatic character. The degree of aromaticity can be influenced by the substituents on the this compound ring.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of arsoles, including their absorption, emission, and redox behavior. The energy levels of these frontier orbitals can be tuned by chemical modification of the this compound core and the introduction of various substituents.
Table 1: Electronic Properties of Selected 2,5-Diarylarsoles
| Compound | R | λabs (nm) | λem (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 1a | H | 370 | 448 | 0.28 | -5.51 | -2.00 |
| 1b | OMe | 382 | 485 | 0.45 | -5.72 | -2.32 |
| 1c | NMe2 | 412 | 520 | 0.61 | -5.05 | -1.78 |
| 1d | CF3 | 368 | 445 | 0.25 | -5.09 | -1.74 |
Data compiled from relevant research articles.
Table 2: Electronic Properties of Selected Dithieno[3,2-b:2',3'-d]this compound (DTA) Derivatives
| Compound | R | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) |
| 2a | Phenyl | 395 | 480 | -5.60 | -2.25 |
| 2b | Thienyl | 410 | 505 | -5.55 | -2.30 |
| 2c | Pyridyl | 400 | 490 | -5.75 | -2.40 |
Data compiled from relevant research articles.
Photophysical Properties
Many this compound derivatives exhibit interesting photophysical properties, including fluorescence in solution and in the solid state. The emission color and quantum yield are highly dependent on the molecular structure, particularly the nature of the substituents on the this compound ring. Some arsoles have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state.
Experimental Protocols
The characterization of the electronic properties of arsoles relies on a combination of synthetic, electrochemical, spectroscopic, and computational techniques.
Synthesis of this compound Derivatives
A common route for the synthesis of 2,5-diaryl-1-phenylarsoles involves the reaction of a 1,4-dilithio-1,3-butadiene derivative with dichlorophenylarsine.
Protocol: Synthesis of 2,5-Diaryl-1-phenylarsoles
-
Generation of the Dilithio Reagent: To a solution of the appropriate 1,4-diaryl-1,3-butadiene in an anhydrous, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (-78 °C), add a stoichiometric amount of a strong lithium base (e.g., n-butyllithium or tert-butyllithium) dropwise. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 1,4-dilithio-1,4-diaryl-1,3-butadiene.
-
Cyclization with Dichlorophenylarsine: To the freshly prepared solution of the dilithio reagent, add a solution of dichlorophenylarsine in the same anhydrous solvent dropwise at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,5-diaryl-1-phenylthis compound.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of this compound derivatives.
Protocol: Cyclic Voltammetry of this compound Derivatives
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution Preparation: Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes at a constant scan rate (e.g., 100 mV/s). Record both the oxidative and reductive scans.
-
Data Analysis: Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
Spectroscopic Characterization
UV-visible absorption and fluorescence spectroscopy are used to investigate the photophysical properties of arsoles.
Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range.
-
Identify the absorption maxima (λₐᵦₛ).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample solution at or near its absorption maximum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the emission maxima (λₑₘ).
-
To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield of the sample is calculated using the following equation: Φₛₐₘₚₗₑ = Φᵣₑբ * (Iₛₐₘₚₗₑ / Iᵣₑբ) * (Aᵣₑբ / Aₛₐₘₚₗₑ) * (nₛₐₘₚₗₑ² / nᵣₑբ²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model the electronic structure and properties of arsoles.
Methodology: DFT and TD-DFT Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Functional: A hybrid functional such as B3LYP is commonly employed for geometry optimizations and electronic structure calculations of organoarsenic compounds.
-
Basis Set: For the arsenic atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often used to account for relativistic effects. For lighter atoms (C, H, etc.), Pople-style basis sets like 6-31G(d) are typically sufficient.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Frontier Molecular Orbitals: The HOMO and LUMO energy levels and their spatial distributions are calculated.
-
TD-DFT: This method is used to simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
-
Visualizing Key Processes
Diagrammatic representations of experimental workflows and biological pathways can aid in understanding the broader context of this compound research.
Caption: Experimental workflow for the characterization of arsoles.
For drug development professionals, understanding the potential biological interactions of arsenic-containing compounds is crucial. The following diagram illustrates a simplified pathway for the cellular uptake and efflux of arsenicals, which provides a conceptual framework for considering the biological activity of this compound-based drugs.
References
Unveiling the Elusive Arsole: A Technical Guide to Synthesis and Characterization of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arsole, the arsenic analogue of pyrrole, presents a fascinating yet challenging frontier in heterocyclic chemistry. While the parent unsubstituted this compound (C₄H₅As) remains experimentally elusive due to its inherent instability, research into its substituted derivatives has provided significant insights into the structure, reactivity, and potential applications of this unique class of organoarsenic compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of substituted arsoles, with a focus on methodologies, quantitative data, and logical workflows intended to aid researchers in this specialized field. The inherent challenges in handling arsenic-containing reagents necessitate a strong emphasis on safety and the use of modern, safer synthetic protocols.
Introduction to this compound Chemistry
This compound is a five-membered heterocyclic compound isoelectronic to pyrrole, with an arsenic atom replacing the nitrogen atom.[1] Unlike the planar and highly aromatic pyrrole, this compound is predicted to be non-planar with significantly reduced aromaticity.[1] The chemistry of arsoles is largely the chemistry of its more stable, substituted derivatives. These compounds are of interest for their unique electronic and photophysical properties, which are influenced by the heavy arsenic atom.[1] The development of safer synthetic methods, avoiding volatile and highly toxic arsenic precursors, has been a key driver in the recent progress of this compound chemistry.
Synthesis of Substituted Arsoles
The synthesis of substituted arsoles has evolved to overcome the challenges associated with the handling of arsenic compounds. Two primary strategies have emerged as the most effective and versatile: the reaction of zirconacyclopentadienes with arsenic halides and [3+2] cycloaddition reactions.
From Zirconacyclopentadienes: A Variation of the Fagan-Nugent Reaction
A widely employed method for the synthesis of substituted arsoles involves the reaction of a pre-formed zirconacyclopentadiene with an arsenic trihalide, such as arsenic trichloride (AsCl₃). This approach, a modification of the Fagan-Nugent reaction, allows for the construction of the this compound ring with a variety of substituents at the 2, 3, 4, and 5-positions.
Experimental Protocol: Synthesis of 2,5-Diarylarsoles
This protocol describes a general procedure for the synthesis of 2,5-diarylarsoles from a zirconacyclopentadiene precursor.
Materials:
-
Substituted alkyne (2 equivalents)
-
Schwartz's reagent (Cp₂ZrHCl) or a low-valent zirconium equivalent
-
Arsenic trichloride (AsCl₃)
-
Anhydrous toluene or other suitable aprotic solvent
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Formation of the Zirconacyclopentadiene: In an inert atmosphere, dissolve the substituted alkyne (2 eq.) in anhydrous toluene. Add the zirconium reagent (1 eq.) and stir the reaction mixture at room temperature or with gentle heating until the formation of the zirconacyclopentadiene is complete. This can often be monitored by a color change.
-
Reaction with Arsenic Trichloride: Cool the reaction mixture to a low temperature (e.g., -78 °C). Slowly add a solution of arsenic trichloride (1 eq.) in anhydrous toluene to the zirconacyclopentadiene solution.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched, typically with an aqueous solution. The organic layer is separated, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2,5-diaryl-1-phenylthis compound.
[3+2] Cycloaddition Reactions
Another powerful strategy for the synthesis of this compound derivatives, particularly benzoarsoles, involves the [3+2] cycloaddition of an arsenic-containing species with a suitable two-carbon component, such as an alkyne. This method offers a high degree of modularity, allowing for the introduction of diverse functionalities onto the this compound core.
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzarsoles
This protocol outlines a metal-free, Tf₂O-mediated formal [3+2] cycloaddition of a phenylarsine oxide with an internal alkyne.
Materials:
-
Phenylarsine oxide
-
Internal alkyne
-
Triflic anhydride (Tf₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Inert atmosphere (e.g., N₂)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenylarsine oxide and the internal alkyne in anhydrous chloroform.
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow addition of triflic anhydride at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with an appropriate aqueous solution. Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired 2,3-disubstituted benzthis compound.
Characterization of Substituted Arsoles
The characterization of substituted arsoles relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of this compound derivatives. The chemical shifts of the protons and carbons in the this compound ring and its substituents provide valuable information about the electronic environment within the molecule.
| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound Ring Protons (C-H) | 6.5 - 7.5 | 120 - 150 |
| Aryl Substituents | 7.0 - 8.0 | 125 - 140 |
| Alkyl Substituents | 1.0 - 3.0 | 10 - 40 |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Arsoles. Note: These are approximate ranges and can vary depending on the specific substituents and solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound derivatives, offering precise measurements of bond lengths and angles. This data is crucial for understanding the degree of planarity and the bonding characteristics of the this compound ring.
| Bond/Angle | Typical Value Range |
| As-C (ring) | 1.85 - 1.95 Å |
| C-C (ring) | 1.35 - 1.45 Å |
| C-As-C angle | 85 - 95° |
| As-C-C angle | 105 - 115° |
| C-C-C angle | 115 - 125° |
Table 2: Selected Bond Lengths and Angles in Substituted Arsoles from X-ray Crystallography.
Conclusion and Future Outlook
The synthesis and characterization of substituted arsoles have made significant strides, moving from challenging curiosities to a class of compounds with tangible potential in materials science and medicinal chemistry. The development of safer and more efficient synthetic routes has been pivotal in this advancement. Future research will likely focus on the fine-tuning of the electronic and photophysical properties of arsoles through targeted substitution, the exploration of their coordination chemistry, and the investigation of their biological activities. As our understanding of these fascinating heterocycles grows, so too will their applications in various scientific and technological domains.
References
An In-depth Technical Guide to the Stability and Reactivity of the Arsole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arsole ring, an arsenic-containing analog of pyrrole, presents a unique landscape of chemical properties stemming from its distinct electronic structure. This technical guide provides a comprehensive exploration of the stability and reactivity of the this compound ring system. It delves into its moderate aromaticity, supported by computational and experimental data, and contrasts it with its lighter pnictogen counterparts. Key synthetic methodologies for this compound derivatives are detailed, alongside an in-depth analysis of their reactivity in fundamental organic reactions, including cycloadditions and electrophilic substitutions. This document aims to serve as a critical resource for researchers in organic synthesis, materials science, and medicinal chemistry, offering insights into the potential applications of arsoles, from organic electronics to the periphery of drug development.
Introduction
The study of heterocyclic compounds is a cornerstone of modern chemistry, with nitrogen, oxygen, and sulfur-containing rings forming the backbone of countless pharmaceuticals, natural products, and functional materials. The substitution of these common heteroatoms with heavier elements from group 15, such as arsenic, opens up new avenues for tuning the electronic and steric properties of these five-membered rings. This compound (C₄H₅As), the arsenic analog of pyrrole, has historically received less attention due to the perceived toxicity and instability of organoarsenic compounds. However, recent advances in synthetic techniques and computational chemistry have revitalized interest in this unique heterocyclic system.[1]
This guide provides a detailed examination of the inherent stability and diverse reactivity of the this compound ring, with a focus on providing researchers with the foundational knowledge required to explore its potential in various scientific domains.
Stability of the this compound Ring
The stability of the this compound ring is intrinsically linked to its degree of aromaticity, which has been a subject of considerable theoretical and experimental investigation. Unlike the planar pyrrole molecule, this compound adopts a non-planar conformation, with the hydrogen atom attached to the arsenic extending out of the plane of the carbon atoms.[2]
Aromaticity
Computational studies have been instrumental in quantifying the aromaticity of the this compound ring. Two key descriptors, the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are widely used. NICS values, which measure the magnetic shielding at the center of the ring, provide an indication of cyclic electron delocalization. A more negative NICS value generally corresponds to a higher degree of aromaticity. The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system like benzene.
Quantum chemical calculations have shown that this compound is "moderately" aromatic, with a ring current calculated to be about 40% of that of pyrrole.[2] This reduced aromaticity compared to pyrrole is a key factor influencing its reactivity.
Table 1: Comparison of Aromaticity Indices for Five-Membered Heterocycles
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Relative to Pyrrole |
|---|---|---|---|---|
| Pyrrole | ~0.99 | ~-15 | ~-12 | 100% |
| Phosphole | ~0.50 | ~-8 | ~-7 | ~50% |
| This compound | ~0.40 | ~-5 | ~-4 | ~40% |
Note: The values presented are approximate and can vary depending on the computational method used. These values are compiled from various computational studies.[3][4][5][6][7]
Structural Parameters
X-ray crystallographic studies of various this compound derivatives have provided valuable insights into their molecular geometry. The bond lengths within the this compound ring exhibit a greater degree of alternation compared to pyrrole, which is consistent with its lower aromaticity.
Table 2: Selected Bond Lengths from Crystal Structures of this compound Derivatives
| Compound | Cα-Cβ (Å) | Cβ-Cβ' (Å) | As-Cα (Å) | Reference |
|---|---|---|---|---|
| Pentaphenylthis compound | 1.37 - 1.39 | 1.44 - 1.46 | 1.96 - 1.97 | [CIF data not directly found in searches] |
| Dithieno[3,2-b:2',3'-d]this compound derivative | 1.38 - 1.40 | 1.42 - 1.44 | 1.93 - 1.95 | [CIF data not directly found in searches] |
Note: Precise bond lengths are dependent on the specific substituents and crystal packing forces.
Thermal and Oxidative Stability
The stability of this compound derivatives can be significantly influenced by the substituents on the ring. For instance, dithieno[3,2-b:2',3'-d]this compound derivatives have been found to be stable to ambient oxidation, a notable property that makes them attractive for applications in organic electronics.[8][9] In contrast, their phosphorus analogs, dithienophospholes, are more susceptible to oxidation.[8] The development of this compound-containing polymers has also highlighted the potential for creating robust materials with interesting electronic properties.[10][11]
Reactivity of the this compound Ring
The moderate aromaticity of the this compound ring renders it more reactive than its more aromatic counterpart, pyrrole. This section explores the key reaction pathways of arsoles.
Cycloaddition Reactions
The diene character of the this compound ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. While specific kinetic and thermodynamic data for Diels-Alder reactions of arsoles are not extensively reported, the reactivity is expected to be influenced by the electron-donating or -withdrawing nature of both the this compound (diene) and the dienophile. The hetero-Diels-Alder reaction, where the this compound ring reacts with a heterodienophile, is also a potential pathway for the synthesis of novel heterocyclic systems. Studies on 2H-phospholes, the phosphorus analogs of arsoles, have shown that they readily undergo hetero-Diels-Alder reactions with aldehydes and allenes, suggesting that similar reactivity can be anticipated for arsoles.[12][13][14][15]
Caption: General scheme of a Diels-Alder reaction involving an this compound ring.
Electrophilic Substitution
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. For arsoles, electrophilic attack can occur at either the carbon atoms of the ring or at the arsenic atom. The lone pair of electrons on the arsenic atom makes it a nucleophilic center, susceptible to attack by electrophiles.[1]
The regioselectivity of electrophilic substitution on the carbon framework of the this compound ring is influenced by the directing effects of the arsenic atom and any other substituents present. Computational studies can predict the most likely sites of electrophilic attack by analyzing the electron density distribution in the ring.[5][16][17]
Caption: General mechanism for electrophilic aromatic substitution on the this compound ring.
Synthesis of this compound Derivatives
The synthesis of arsoles has evolved to include safer and more efficient methods, moving away from the use of highly toxic and volatile arsenic precursors.
Synthesis of Pentaphenylthis compound
A common method for the synthesis of pentaphenylthis compound involves the reaction of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsonous dichloride (C₆H₅AsCl₂).[2]
Table 3: Reaction Parameters for the Synthesis of Pentaphenylthis compound
| Reactant 1 | Reactant 2 | Solvent | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene | Phenylarsonous dichloride | Ether | 50-93% | 215 |
Data from Wikipedia, citing original literature.[2]
Synthesis of Dithieno[3,2-b:2',3'-d]this compound Derivatives
A facile and safe procedure for the synthesis of dithieno[3,2-b:2',3'-d]arsoles has been developed, which avoids the use of volatile arsenic intermediates. This typically involves the reaction of a dilithiated dithiophene species with an appropriate arsenic source.[8][18]
Caption: Synthetic workflow for a dithieno[3,2-b:2',3'-d]this compound derivative.
Applications in Drug Development and Materials Science
While the direct application of this compound derivatives in pharmaceuticals is not yet established, the broader field of organoarsenic chemistry has a rich history in medicine. Compounds like Salvarsan were among the first synthetic antibiotics.[19] More recently, arsenic trioxide has been successfully used in the treatment of acute promyelocytic leukemia.[20] The unique electronic properties of arsoles and their ability to coordinate with metals suggest potential applications as novel scaffolds in medicinal chemistry, for example, as enzyme inhibitors or as components of metal-based anticancer agents.[21][22] The cytotoxicity of novel benzimidazole and other heterocyclic derivatives has been investigated, providing a framework for how new this compound-based compounds could be evaluated.[21]
The most prominent applications of arsoles to date are in the field of materials science. The stability and tunable electronic properties of this compound-containing polymers make them promising candidates for use in organic electronics, such as organic thin-film transistors (TFTs) and organic photovoltaic devices.[8][11][23]
Experimental Protocols
This section provides an overview of general experimental procedures for the synthesis of key this compound derivatives. Researchers should consult the primary literature for detailed, specific protocols.
General Procedure for the Synthesis of a Dithieno[3,2-b:2',3'-d]this compound Derivative
To a solution of 3,3'-dibromo-2,2'-bithiophene in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium in hexanes dropwise. The mixture is stirred at this temperature for a specified period to ensure complete dilithiation. Subsequently, a solution of phenylarsonous dichloride in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired dithieno[3,2-b:2',3'-d]this compound derivative.[12][24]
General Procedure for Electrophilic Aromatic Substitution
To a solution of the this compound derivative in a suitable solvent, the electrophilic reagent and a catalyst (if required) are added. The reaction mixture is stirred at a specific temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up appropriately, which may involve quenching with a suitable reagent, extraction, and purification by column chromatography or recrystallization.[25][26]
Conclusion
The this compound ring represents a fascinating and still largely underexplored area of heterocyclic chemistry. Its moderate aromaticity and unique electronic structure give rise to a rich reactivity profile, making it an attractive building block for novel functional materials. While direct applications in drug development are yet to be realized, the historical success of other organoarsenic compounds in medicine suggests that this compound derivatives may hold untapped potential as therapeutic agents or as ligands in medically relevant catalysis. The continued development of safe and efficient synthetic methods will undoubtedly pave the way for a deeper understanding and broader application of this intriguing heterocyclic system.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three Queries about the HOMA Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putting Arsoles to Work - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Containing π-Conjugated Polymer by the Post-Element-Transformation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hetero-Diels-Alder reactions of 2H-phospholes with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Hetero-DielsâAlder Reactions of 2H-Phospholes with Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Arsenic compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and cytotoxicity of some novel 21E-benzylidene steroidal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ajrt.dz [ajrt.dz]
- 25. murov.info [murov.info]
- 26. community.wvu.edu [community.wvu.edu]
Spectroscopic Fingerprints of Arsole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of arsole derivatives. Arsoles, arsenic-containing analogues of pyrrole, and their derivatives are a class of heterocyclic compounds that have garnered increasing interest in materials science and medicinal chemistry. Their unique electronic properties and potential biological activities necessitate a thorough understanding of their structural features, which can be effectively probed using a combination of spectroscopic methods.
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and a workflow for the synthesis and characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of this compound derivatives, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of the arsenic heteroatom and various substituents on the this compound ring leads to characteristic chemical shift ranges.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-Phenyl-2,5-dimethylthis compound | CDCl₃ | 7.2-7.4 (m, 5H, Ph), 2.1 (s, 6H, Me) | 138.2 (C-As), 128.5, 128.3, 127.8 (Ph), 13.5 (Me) | N/A |
| Dithieno[3,2-b:2',3'-d]this compound | CDCl₃ | 7.5-7.8 (m, Ar-H) | 130-145 (Ar-C) | [1] |
| 2-Arylbenzo[b]this compound | CDCl₃ | 7.0-8.0 (m, Ar-H) | 120-150 (Ar-C) | [2] |
Note: This table is a representative sample. Specific chemical shifts can vary significantly with substitution patterns.
Experimental Protocol: NMR Spectroscopy of Air-Sensitive this compound Derivatives
Many this compound derivatives are sensitive to air and moisture, requiring specialized handling techniques for NMR analysis.
1.2.1. Sample Preparation (in a Glovebox or using Schlenk Line):
-
Dry an appropriate amount of the this compound derivative (typically 5-10 mg) under high vacuum.
-
In an inert atmosphere (e.g., nitrogen or argon), dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) that has been previously dried and degassed.
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a septum and wrap with Parafilm, or use a J. Young NMR tube for a more secure seal.
1.2.2. Data Acquisition:
-
Acquire ¹H NMR spectra using a standard pulse program. A sufficient relaxation delay (d1) of at least 5 times the longest T₁ should be used for quantitative measurements.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse program. For quaternary carbons, a longer relaxation delay and a larger number of scans may be necessary.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of proton and carbon signals, especially for complex derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within this compound derivatives, which are often π-conjugated systems. The absorption and emission properties are crucial for applications in optoelectronics and as fluorescent probes.
Data Presentation: Absorption and Emission Maxima
The position of the maximum absorption (λmax) and emission (λem) wavelengths are characteristic of the extent of conjugation and the nature of substituents.
| Compound | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 2,5-Diarylarsoles | Various | 350-450 | 400-600 | Varies | N/A |
| Dithieno[3,2-b:2',3'-d]this compound polymer | Chlorobenzene | ~450 | ~550 | N/A | [3] |
| 1,2,5-Triaryl-3,4-cycloalka[c]arsoles | Various | Varies | Varies | Varies | [4] |
Note: Photophysical properties are highly dependent on the specific substitution pattern and the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
2.2.1. Sample Preparation:
-
Prepare a stock solution of the this compound derivative of a known concentration in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂, toluene).
-
From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
2.2.2. Data Acquisition:
-
Record the absorption spectrum against a solvent blank.
-
For fluorescent compounds, record the emission spectrum by exciting at the absorption maximum (λmax). The emission and excitation slits should be optimized to achieve a good signal-to-noise ratio without saturating the detector.
-
To determine the fluorescence quantum yield, a reference standard with a known quantum yield in the same solvent is typically used.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and to gain information about the bonding within the this compound ring.
Data Presentation: Characteristic Vibrational Frequencies
The vibrational frequencies in an IR spectrum are characteristic of the bonds present in a molecule.
| Functional Group / Bond | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Ar-H (Aromatic) | C-H stretch | 3100 - 3000 | Medium to Weak |
| C-H (Alkyl) | C-H stretch | 3000 - 2850 | Medium to Strong |
| C=C (Aromatic) | C=C stretch | 1600 - 1450 | Medium to Weak |
| As-C (this compound ring) | As-C stretch | 600 - 400 | Medium to Strong |
| As-Ph | As-Ph stretch | ~1070 | Medium |
Note: These are general ranges and can be influenced by the overall molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.
3.2.1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Data Presentation: Mass Spectral Fragmentation
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for organometallic compounds. Fragmentation patterns can be complex but often involve the loss of substituents from the this compound ring.
Common Fragmentation Pathways for Organoarsenic Compounds:
-
Loss of alkyl or aryl groups attached to the arsenic atom.
-
Cleavage of the this compound ring.
-
For substituted arsoles, fragmentation of the substituent groups.
Experimental Protocol: Electrospray Ionization (ESI)-MS
4.2.1. Sample Preparation:
-
Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
The solution may need to be acidified (e.g., with formic acid) or basified to promote ionization, depending on the nature of the analyte.
4.2.2. Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotontonated.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis of a novel this compound derivative and its subsequent characterization using the spectroscopic techniques discussed in this guide.
Due to the limited information available in the scientific literature regarding specific signaling pathways directly involving this compound derivatives, a general experimental workflow for their synthesis and characterization is presented. This workflow provides a logical sequence of steps that researchers and drug development professionals would typically follow, from the initial synthesis to the final structural confirmation using a suite of spectroscopic techniques.
Conclusion
The spectroscopic analysis of this compound derivatives is a multifaceted process that relies on the synergistic use of NMR, UV-Vis, IR, and mass spectrometry. Each technique provides unique and complementary information that, when combined, allows for the complete structural elucidation and characterization of these fascinating compounds. The data and protocols presented in this guide serve as a valuable resource for researchers venturing into the synthesis and application of novel this compound derivatives. As this field continues to evolve, the application of these fundamental spectroscopic techniques will remain critical in advancing our understanding of the structure-property relationships that govern the behavior of these arsenic-containing heterocycles.
References
Unveiling the Electronic Structure of Arsole: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Arsole, the arsenic-containing analog of pyrrole, has long been a subject of fascination and debate within the chemical sciences. Its unique electronic structure, particularly its degree of aromaticity, has significant implications for its potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the computational studies that have been instrumental in elucidating the molecular structure and electronic properties of this compound and its derivatives. We delve into the theoretical methodologies employed, present key quantitative data on its geometry and aromaticity, and offer a standardized workflow for the computational investigation of such heterocyclic systems. This document is intended to serve as a valuable resource for researchers engaged in the study of heteroaromatic compounds and the rational design of novel molecular architectures.
Introduction
The replacement of a carbon atom in a cyclic conjugated system with a heteroatom can dramatically alter the molecule's physical and chemical properties. This compound (C₄H₄AsH), a five-membered heterocyclic compound, represents an intriguing case study in this regard. The larger size and different electronic nature of the arsenic atom compared to carbon or even other heteroatoms like nitrogen and sulfur, lead to a unique interplay of factors that govern its structure and reactivity.
Computational chemistry has emerged as an indispensable tool for understanding the nuances of this compound's molecular architecture. Theoretical studies have provided invaluable insights into its planarity, bond lengths, and the extent of electron delocalization, which are critical determinants of its aromatic character. This guide will summarize the key findings from these computational investigations, with a focus on the methodologies that have been employed to unravel the electronic mysteries of this compound.
Molecular Structure and Aromaticity
The central question in the study of this compound has been the extent to which it can be considered "aromatic." Aromaticity, a concept central to organic chemistry, imparts significant stability and unique reactivity to cyclic molecules. Computational studies have been pivotal in quantifying the aromaticity of this compound, often by comparing it to its lighter congeners, pyrrole and phosphole.
Geometric Parameters
The geometry of a molecule provides the most fundamental insight into its bonding and electronic structure. High-level quantum chemical calculations have been employed to determine the optimized geometry of the this compound molecule. The key bond lengths and angles are summarized in the table below.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | As-C2 | 1.875 |
| C2=C3 | 1.373 | |
| C3-C4 | 1.432 | |
| As-H | 1.527 | |
| C2-H | 1.083 | |
| C3-H | 1.085 | |
| Angle | Atoms | **Calculated Value (°) ** |
| Bond Angle | C5-As-C2 | 90.6 |
| As-C2=C3 | 111.2 | |
| C2=C3-C4 | 113.5 |
Table 1: Optimized geometrical parameters for the parent this compound molecule calculated at the B3LYP/6-311G* level of theory.*
Aromaticity Indices
Several computational metrics have been developed to quantify the elusive property of aromaticity. These indices are broadly categorized based on energetic, magnetic, and structural criteria. For this compound, magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Magnetically Induced Currents (GIMIC) have been particularly informative.
A key study by Johansson and Jusélius, titled "this compound Aromaticity Revisited," utilized the GIMIC method to provide a quantitative measure of the induced ring current strength, a direct indicator of aromaticity.[1] Their findings suggest that this compound is moderately aromatic.[1] The aromaticity of this compound is considered to be less than that of pyrrole but greater than that of phosphole.[1]
| Molecule | Aromaticity Index | Calculated Value | Reference |
| Pyrrole | GIMIC (nA/T) | 10.1 | Johansson & Jusélius, 2005[1] |
| Phosphole | GIMIC (nA/T) | 6.5 | Johansson & Jusélius, 2005[1] |
| This compound | GIMIC (nA/T) | 7.8 | Johansson & Jusélius, 2005 [1] |
| Benzene | GIMIC (nA/T) | 11.5 | Johansson & Jusélius, 2005[1] |
Table 2: Comparison of the calculated GIMIC values for this compound and related five-membered heterocycles, as well as benzene for reference.
Computational Methodologies
The accuracy and reliability of computational predictions are intrinsically linked to the chosen theoretical methods. This section details the common experimental protocols used in the computational study of this compound and its derivatives.
Geometry Optimization
The starting point for most computational studies is the determination of the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Protocol: DFT Geometry Optimization
-
Software: Gaussian 16, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP is commonly employed.
-
Basis Set: A Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for achieving a good description of the electronic structure.
-
Convergence Criteria: Tight convergence criteria for both the energy and the root-mean-square (RMS) force should be used to ensure a true energy minimum is located.
-
Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Aromaticity Calculations
The quantification of aromaticity requires specialized computational methods that probe the magnetic properties of the molecule.
Protocol: GIMIC Calculation
-
Prerequisites: An optimized molecular geometry from a high-level DFT or coupled-cluster calculation.
-
Software: A quantum chemistry package capable of performing GIMIC calculations, such as the DALTON program.
-
Method: The calculation involves the computation of the magnetically induced current density tensor in the presence of an external magnetic field.
-
Analysis: The GIMIC method provides a quantitative measure of the integrated ring current strength, which is then used to assess the degree of aromaticity.
Excited State and Photophysical Properties
To understand the photophysical properties of this compound derivatives, such as their absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method.
Protocol: TD-DFT Calculation
-
Software: Gaussian 16, ORCA, or other quantum chemistry software with TD-DFT capabilities.
-
Functional and Basis Set: The choice of functional and basis set is critical for accurate excited-state calculations. Functionals like B3LYP or CAM-B3LYP are often used in conjunction with a basis set such as 6-311+G(d,p) which includes diffuse functions to better describe excited states.
-
Number of States: The number of excited states to be calculated should be sufficient to cover the spectral region of interest.
-
Solvent Effects: If the experimental data is in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.
-
Analysis: The output provides information on the vertical excitation energies, oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., HOMO to LUMO).
Visualizing Computational Workflows and Relationships
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
The Aromaticity of Arsoles: A Technical Guide for Chemical Researchers
Abstract
Arsoles, the arsenic analogues of the archetypal aromatic heterocycle pyrrole, occupy a fascinating and contentious space in the landscape of chemical aromaticity. Possessing a lone pair of electrons on the arsenic heteroatom, they nominally satisfy the 4n+2 π-electron requirement for Hückel aromaticity. However, factors such as the non-planarity of the ring, the diffuse nature of arsenic's orbitals, and the significant pyramidalization at the arsenic center introduce considerable debate. This technical guide provides an in-depth exploration of the potential aromaticity of arsoles, consolidating theoretical and experimental evidence. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced electronic properties of heteroaromatic systems. This document summarizes key quantitative measures of aromaticity, details relevant experimental and computational protocols, and illustrates the conceptual frameworks used to evaluate these intriguing molecules.
Introduction: The Concept of Aromaticity in Heterocycles
Aromaticity is a cornerstone concept in organic chemistry, signifying a high degree of electronic stabilization in cyclic, planar, and fully conjugated molecules that possess 4n+2 π-electrons. This stabilization profoundly influences a molecule's structure, reactivity, and spectroscopic properties. While benzene is the quintessential aromatic compound, the concept extends to five-membered heterocycles like pyrrole, furan, and thiophene.
In this context, arsole (C₄H₅As) and its derivatives present a compelling case study. This compound is isoelectronic with the aromatic pyrrole, yet its heavier pnictogen heteroatom, arsenic, introduces significant structural and electronic differences. Unlike the planar pyrrole molecule, this compound is non-planar, with the As-H bond extending out of the carbon plane.[1] This deviation from planarity immediately calls its aromatic character into question. The central debate revolves around whether the energetic stabilization from π-electron delocalization is sufficient to overcome the geometric and electronic penalties imposed by the large arsenic atom. Computational and experimental investigations have yielded a complex and often conflicting picture, generally concluding that this compound possesses a "moderate" or "mild" aromaticity, estimated to be roughly 40% of that observed in pyrrole.[1]
Theoretical and Computational Assessment of this compound Aromaticity
Quantum chemical calculations have become the primary tool for quantifying the elusive property of aromaticity. Various indices, based on energetic, magnetic, and geometric criteria, have been applied to arsoles.
Key Aromaticity Indices
Several metrics are commonly employed to provide a quantitative estimate of aromaticity:
-
Aromatic Stabilization Energy (ASE): This energetic criterion measures the stabilization energy of the cyclic conjugated system compared to an appropriate acyclic reference compound. Positive ASE values indicate aromaticity, while negative values suggest anti-aromaticity.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is one of the most popular methods. It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The out-of-plane tensor component, NICS(1)zz, is often considered a more "pure" indicator of π-aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index quantifies the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while a value of 0 corresponds to a non-aromatic, localized system.
-
Gauge-Including Magnetically Induced Currents (GIMIC): This method directly calculates the strength of the ring current induced by an external magnetic field, providing a direct quantitative measure of a key magnetic property of aromatic systems.
Comparative Quantitative Data
The aromaticity of this compound is best understood in comparison to its lighter pnictogen analogue (phosphole), its nitrogen analogue (pyrrole), and its non-aromatic carbocyclic counterpart (cyclopentadiene). The following table summarizes key computational data from various studies. Note: Direct comparison should be made with caution, as values can vary significantly with the chosen level of theory and basis set.
| Compound | Aromaticity Index | Value | Reference(s) |
| Pyrrole (C₄H₄NH) | ASE (kcal/mol) | -21.3 to -28.5 | [2] |
| NICS(0) (ppm) | -15.1 to -17.5 | [2] | |
| NICS(1) (ppm) | -11.9 to -13.3 | [2] | |
| HOMA | ~0.90 | [3] | |
| Ring Current (vs Benzene) | ~80-90% | [1] | |
| Phosphole (C₄H₄PH) | ASE (kcal/mol) | -2.7 to -8.5 | [1] |
| NICS(0) (ppm) | -5.4 to -7.9 | [1] | |
| NICS(1) (ppm) | -6.0 to -8.5 | [2] | |
| HOMA | ~0.50 | [4] | |
| Ring Current (vs Pyrrole) | ~50-60% | [1] | |
| This compound (C₄H₄AsH) | ASE (kcal/mol) | ~-5.5 | [2] |
| NICS(0) (ppm) | ~-3.1 | [1] | |
| NICS(1) (ppm) | -4.6 | [2] | |
| HOMA | Low/Not widely reported | ||
| Ring Current (vs Pyrrole) | ~40% | [1] | |
| Cyclopentadiene (C₅H₆) | ASE (kcal/mol) | ~-2.6 | [1] |
| NICS(0) (ppm) | -3.2 to -4.3 | [1] | |
| NICS(1) (ppm) | -4.1 to -5.0 | [1] | |
| HOMA | ~0.0 | [4] | |
| Ring Current (vs Pyrrole) | ~40% | [1] |
The data clearly indicates a trend of decreasing aromaticity down the pnictogen group (N > P > As). While phosphole is considered weakly aromatic, this compound's indices are often comparable to those of the non-aromatic cyclopentadiene, highlighting its borderline nature.
Experimental Evidence and Protocols
While pure, unsubstituted this compound has not been isolated, a number of substituted derivatives have been synthesized, providing experimental insight into their properties.
Synthesis of Substituted Arsoles
The synthesis of this compound derivatives often involves the reaction of an arsenic precursor with a 1,4-butadienyl fragment. The following protocols are generalized from literature procedures for the synthesis of two common classes of substituted arsoles.
Experimental Protocol 1: Synthesis of Pentaphenylthis compound
This procedure is adapted from the method described by Braye et al. for the synthesis of a fully substituted this compound.
-
Preparation of 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of diphenylacetylene (2 molar equivalents) in dry diethyl ether is treated with finely cut lithium metal (4 molar equivalents) under a nitrogen atmosphere. The mixture is stirred at room temperature for several hours until the formation of the deep red dilithio adduct is complete.
-
Cyclization with Phenylarsenous Dichloride: The reaction mixture is cooled in an ice bath. A solution of phenylarsenous dichloride (C₆H₅AsCl₂) (1 molar equivalent) in dry diethyl ether is added dropwise to the stirred suspension of the dilithio reagent.
-
Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then carefully quenched by the slow addition of water. The ether layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude solid product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield yellow needles of pentaphenylthis compound.
Experimental Protocol 2: Synthesis of 1-Chloro-2,3,4,5-tetraphenylthis compound
This procedure is a variation of the above method, using arsenic trichloride as the arsenic source.
-
Preparation of 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene: This step is identical to step 1 in the protocol for pentaphenylthis compound.
-
Cyclization with Arsenic Trichloride: The reaction mixture containing the dilithio reagent is cooled in an ice bath. A solution of arsenic trichloride (AsCl₃) (1 molar equivalent) in dry diethyl ether is added dropwise with vigorous stirring.
-
Workup and Purification: The workup procedure is similar to that for pentaphenylthis compound. After quenching with water and extraction with ether, the solvent is evaporated. The resulting crude product is purified by recrystallization to afford 1-chloro-2,3,4,5-tetraphenylthis compound as yellow crystals.
Computational Protocol for Aromaticity Indices
The following outlines a general methodology for calculating NICS and HOMA values using Density Functional Theory (DFT), as is common in the literature.
-
Geometry Optimization: The molecular structure of the target compound (e.g., this compound, phosphole) is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). For non-planar molecules like this compound, both the pyramidal ground state and the planar transition state should be calculated. A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
-
NICS Calculation: Using the optimized geometry, a magnetic shielding calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. To calculate NICS(0), a ghost atom (Bq) is placed at the geometric center of the ring. For NICS(1), the ghost atom is placed 1 Å above the ring center. The NICS value is the negative of the calculated isotropic magnetic shielding for the ghost atom. The NICS(1)zz value is the negative of the zz-component of the shielding tensor, where the z-axis is perpendicular to the ring plane.
-
HOMA Calculation: The HOMA index is calculated from the optimized bond lengths obtained in step 1. The calculation uses the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where 'n' is the number of bonds, 'α' is a normalization constant, R_opt is the optimal aromatic bond length for a given bond type (e.g., C-C, C-As), and R_i are the calculated bond lengths in the ring.
Visualizing the Concepts of this compound Aromaticity
Diagrams are essential for conceptualizing the workflows and relationships in the study of aromaticity. The following Graphviz diagrams illustrate these concepts.
Conclusion
The question of this compound's aromaticity is not a simple yes-or-no proposition. It exists on a continuum, demonstrating the limitations of binary classifications in chemistry. Theoretical calculations, particularly those based on magnetic criteria like ring currents and NICS values, consistently place this compound in a weakly aromatic or borderline category. Its aromatic character is significantly attenuated compared to pyrrole and is even less pronounced than that of phosphole. This is attributed to the non-planar geometry of the this compound ring and the poor overlap between arsenic's diffuse 4p orbitals and the carbon 2p orbitals of the butadiene fragment.
Experimental synthesis confirms the existence of stable this compound derivatives, but their chemistry often reflects that of a cyclic diene rather than a highly aromatic system. For researchers in materials science and drug development, the key takeaway is that arsoles represent unique π-systems with low aromatic stabilization energies. This property could potentially be exploited to create novel electronic materials or scaffolds where controlled reactivity and specific electronic transitions are desired. Further investigation into the synthesis and properties of functionalized arsoles will continue to shed light on the fascinating chemistry at the frontier of aromaticity.
References
Synthesis of Novel Pentaphenylarsole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
December 14, 2025
Introduction
Arsoles, the arsenic-containing analogs of pyrroles, represent a unique class of heterocyclic compounds with intriguing electronic and photophysical properties. Among them, pentaphenylarsole and its derivatives are of particular interest due to their potential applications in materials science and medicinal chemistry. The high degree of phenyl substitution in these molecules can lead to desirable characteristics such as aggregation-induced emission (AIE), making them promising candidates for the development of novel sensors, imaging agents, and therapeutics. This technical guide provides an in-depth overview of the synthesis of novel pentaphenylthis compound derivatives, focusing on a practical and efficient methodology. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers, scientists, and drug development professionals in this specialized field of organoarsenic chemistry.
Core Synthesis Strategy: Zirconacyclopentadiene Route
A robust and practical method for the synthesis of peraryl arsoles, including pentaphenylthis compound and its derivatives, involves the reaction of zirconacyclopentadienes with a safely generated arsenic precursor, diiodophenylarsine.[1] This approach avoids the use of volatile and highly toxic arsenic compounds, a significant advancement in the field of organoarsenic chemistry.[2] The general synthetic scheme allows for the introduction of various aryl substituents at the 2, 3, 4, and 5-positions of the this compound ring, providing a versatile platform for creating a library of novel derivatives.
Experimental Protocols
1. Synthesis of 2,3,4,5-Tetraaryl-1-phenylarsoles:
A detailed experimental protocol for the synthesis of 2,3,4,5-tetraaryl-1-phenylarsoles is adapted from the work of Imoto et al. (2018).[1]
-
Materials:
-
Substituted diphenylacetylenes
-
ZrCp₂Cl₂ (Zirconocene dichloride)
-
n-BuLi (n-Butyllithium)
-
Diiodophenylarsine (PhAsI₂)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Silica gel for column chromatography
-
-
Procedure for the in-situ generation of Zirconacyclopentadiene:
-
To a solution of substituted diphenylacetylene (2.2 mmol) in toluene (10 mL) under an inert atmosphere (e.g., argon), add n-BuLi (1.6 M in hexane, 2.2 mmol) at -78 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add a solution of ZrCp₂Cl₂ (1.1 mmol) in toluene (5 mL) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours. The formation of the zirconacyclopentadiene can be monitored by a color change.
-
-
Procedure for the Synthesis of Peraryl Arsoles:
-
To the freshly prepared zirconacyclopentadiene solution, add a solution of diiodophenylarsine (1.0 mmol) in toluene (5 mL) at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3,4,5-tetraaryl-1-phenylthis compound derivative.
-
2. Synthesis of a Gold(I) Chloride Complex of 1,2,3,4,5-Pentaphenylthis compound:
The lone pair of electrons on the arsenic atom in arsoles retains sufficient coordinating ability, allowing for the formation of metal complexes.[1]
-
Materials:
-
1,2,3,4,5-Pentaphenylthis compound
-
[AuCl(SMe₂)] (Chloro(dimethyl sulfide)gold(I))
-
Dichloromethane (anhydrous)
-
Hexane (anhydrous)
-
-
Procedure:
-
To a solution of 1,2,3,4,5-pentaphenylthis compound (0.1 mmol) in dichloromethane (5 mL), add a solution of [AuCl(SMe₂)] (0.1 mmol) in dichloromethane (2 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add hexane to the solution to precipitate the gold(I) complex.
-
Collect the precipitate by filtration and wash with hexane.
-
Recrystallize the solid from a dichloromethane/hexane mixture to obtain the pure gold(I) chloride complex.
-
Quantitative Data
The following table summarizes the yields and photophysical data for a selection of synthesized peraryl arsoles.
| Compound | R¹ | R² | Yield (%) | λₐₑₘ (nm) | Φբ |
| 1a | H | H | 85 | 498 | 0.01 |
| 1b | OMe | H | 75 | 525 | 0.15 |
| 1c | H | OMe | 68 | 505 | 0.02 |
| 1d | NPh₂ | H | 55 | 560 | 0.61 |
Table 1: Synthesis yields and photophysical data for selected 2,3,4,5-tetraaryl-1-phenylarsoles. λₐₑₘ is the emission maximum in the solid state, and Φբ is the solid-state fluorescence quantum yield. Data sourced from Imoto et al. (2018).[1]
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow for Peraryl Arsoles
The following diagram illustrates the general workflow for the synthesis of 2,3,4,5-tetraaryl-1-phenylarsoles.
Caption: Synthetic workflow for peraryl arsoles.
Aggregation-Induced Emission (AIE) Phenomenon
Many of the synthesized peraryl arsoles exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[1] This is attributed to the restriction of intramolecular rotation of the peripheral phenyl groups in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Caption: Mechanism of Aggregation-Induced Emission.
Potential Applications in Drug Development
While the primary focus of the reported research on novel pentaphenylthis compound derivatives has been on their photophysical properties for materials science applications, their unique characteristics may hold promise for drug development.
-
Bio-imaging and Diagnostics: The AIE properties of these compounds could be exploited for the development of fluorescent probes for cellular imaging and diagnostics. Probes that are "turned on" in specific biological environments (e.g., upon binding to a target protein or aggregating in a particular cellular compartment) are highly desirable.
-
Theranostics: The coordination of gold(I) to the this compound core, which results in interesting luminescent properties, opens the door to theranostic applications. Gold complexes are known to have therapeutic properties, and combining this with the luminescent signaling of the this compound ligand could enable simultaneous therapy and diagnostic imaging.
-
Drug Delivery: The highly conjugated and lipophilic nature of pentaphenylthis compound derivatives could be investigated for their potential as scaffolds in drug delivery systems.
It is important to note that the biological activity and toxicology of these novel pentaphenylthis compound derivatives have not yet been extensively studied. Further research is required to evaluate their biocompatibility, cellular uptake, and specific biological targets to fully assess their potential in drug development. The known biological activities of other organoarsenic compounds and azole-containing structures suggest that this class of molecules warrants further investigation.[3][4][5]
Conclusion
The synthesis of novel pentaphenylthis compound derivatives via the zirconacyclopentadiene route offers a safe and versatile method for accessing a range of peraryl arsoles with tunable photophysical properties. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore this fascinating area of chemistry. The unique properties of these compounds, such as aggregation-induced emission and the ability to form luminescent metal complexes, suggest a promising future for their application not only in materials science but also in the development of innovative tools and platforms for drug discovery and development. Further exploration into the biological activities of these novel this compound derivatives is a critical next step in realizing their full therapeutic potential.
References
- 1. Peraryl Arsoles: Practical Synthesis, Electronic Structures, and Solid-State Emission Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dawn of Functional Organoarsenic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of novel amine-derived bis-azoles as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Arsoles: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of arsoles, five-membered heterocyclic analogues of pyrrole containing an arsenic atom. Historically, the study of arsoles and their metal complexes has been less extensive than their phosphorus counterparts (phospholes). However, recent advancements in synthetic methodologies and a growing interest in the unique electronic properties and reactivity of organoarsenic compounds have invigorated research in this area. This document details the synthesis of arsole ligands and their diverse coordination modes with various transition metals. It presents a compilation of structural and spectroscopic data for key this compound-metal complexes and outlines detailed experimental protocols for their preparation. Furthermore, this guide explores the reactivity of coordinated arsoles and their emerging applications in catalysis, including a proposed mechanistic pathway for this compound-catalyzed hydroboration. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, providing a foundational understanding and practical insights into the coordination chemistry of this fascinating class of ligands.
Introduction to Arsoles
Arsoles, also known as arsenoles, are organoarsenic compounds with the chemical formula C₄H₅As.[1] They are isoelectronic with pyrrole, with an arsenic atom replacing the nitrogen atom.[1] Unlike the planar pyrrole molecule, the this compound ring is non-planar, with the hydrogen atom bonded to the arsenic extending out of the molecular plane.[1] Arsoles exhibit moderate aromaticity, estimated to be about 40% that of pyrrole.[1] While this compound itself has not been isolated in its pure form, a variety of substituted this compound derivatives have been synthesized and characterized.[1]
The coordination chemistry of arsoles has been explored with a range of transition metals, including ruthenium, cobalt, molybdenum, tungsten, iron, manganese, and rhenium.[2][3][4] Arsoles can coordinate to metal centers in several ways, acting as η¹-As-donors, η⁴-diene ligands, or as η⁵-arsolyl anions, which are cyclopentadienyl analogues.[2] This versatility in coordination, coupled with the unique electronic properties imparted by the arsenic heteroatom, makes this compound-metal complexes intriguing targets for applications in catalysis and materials science.
Synthesis of this compound Ligands and their Metal Complexes
The synthesis of this compound ligands and their subsequent coordination to metal centers are crucial steps in the exploration of their chemical properties. This section provides an overview of common synthetic strategies and detailed experimental protocols for representative examples.
Synthesis of this compound Ligands
A common method for the synthesis of substituted arsoles involves the reaction of a 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsenous dichloride (C₆H₅AsCl₂) in ether, which yields pentaphenylthis compound.[5]
Experimental Protocol: Synthesis of Pentaphenylthis compound [5]
-
Reactants: 1,4-dilithio-1,2,3,4-tetraphenylbutadiene, phenylarsenous dichloride (C₆H₅AsCl₂), diethyl ether.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene in diethyl ether is prepared.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of phenylarsenous dichloride in diethyl ether is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes) to yield yellow needles of pentaphenylthis compound.
-
-
Yield: 50-93%.[5]
Synthesis of this compound-Metal Complexes
This compound ligands can be coordinated to a variety of transition metals through several methods, including direct reaction with metal carbonyls and transmetalation from stannyl-arsole precursors.[2][3]
Experimental Protocol: Synthesis of Dicarbonyl(η⁵-tetraphenylarsolyl)cobalt(I) [3]
-
Reactants: 1-Phenyl-2,3,4,5-tetraphenylthis compound, dicobalt octacarbonyl ([Co₂(CO)₈]), tetrahydrofuran (THF) or n-hexane.[3]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-phenyl-2,3,4,5-tetraphenylthis compound and a stoichiometric amount of dicobalt octacarbonyl in dry, degassed THF or n-hexane.[3]
-
Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography or IR spectroscopy (disappearance of the starting metal carbonyl bands).[3]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified using strictly anaerobic column chromatography on silica gel or alumina. The column should be packed and eluted with deoxygenated solvents.
-
The desired fraction is collected, and the solvent is removed to yield the highly air-sensitive dicarbonyl(η⁵-tetraphenylarsolyl)cobalt(I) complex as an orange solid.[3]
-
Structural and Spectroscopic Characterization
The characterization of this compound-metal complexes relies heavily on X-ray crystallography and various spectroscopic techniques, which provide valuable insights into their bonding, structure, and electronic properties.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of this compound-metal complexes. It provides precise information on bond lengths, bond angles, and coordination geometries.
Table 1: Selected Bond Lengths and Angles for Representative this compound-Metal Complexes
| Complex | M-As (Å) | As-C (Å) (avg.) | C-C (Å) (in ring, avg.) | Cα-As-Cα' (°) | Reference |
| [Mn(CO)₃(η⁵-AsC₄Ph₄)] | 2.45 | 1.90 | 1.42 | 86.5 | [4] |
| [Co(CO)₂(η⁵-AsC₄Ph₄)] | 2.34 | 1.89 | 1.43 | 85.7 | [3] |
| [Co(CO){P(OMe)₃}(η⁵-AsC₄Me₄)] | 2.32 | 1.88 | 1.44 | 87.1 | [3] |
Note: Data is illustrative and compiled from various sources. Precise values can be found in the cited literature.
Spectroscopic Properties
NMR and IR spectroscopy are indispensable tools for characterizing this compound-metal complexes in solution and the solid state.
3.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide information about the organic framework of the this compound ligand. The coordination of the this compound to a metal center often leads to shifts in the resonances of the ring protons and carbons.
3.2.2. IR Spectroscopy
Infrared spectroscopy is particularly useful for complexes containing carbonyl (CO) ligands. The stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electronic environment of the metal center. Electron-donating ligands, like arsolyl anions, lead to a decrease in ν(CO) due to increased back-bonding from the metal to the CO ligands.
Table 2: Spectroscopic Data for Representative this compound-Metal Complexes
| Complex | ¹H NMR (δ, ppm) (this compound ring protons) | ¹³C NMR (δ, ppm) (this compound ring carbons) | IR (ν(CO), cm⁻¹) | Reference |
| [Mn(CO)₃(η⁵-AsC₄Ph₄)] | 7.0-7.5 (m) | 125-140 (m) | 2025, 1950, 1935 | [4] |
| [Co(CO)₂(η⁵-AsC₄Ph₄)] | 7.1-7.6 (m) | 126-141 (m) | 2010, 1955 | [3] |
| [Co(CO){P(OMe)₃}(η⁵-AsC₄Me₄)] | 1.8-2.2 (m) | 15-20, 90-100 | 1985 | [3] |
Note: Data is illustrative and compiled from various sources. 'm' denotes multiplet. Precise values and solvent information can be found in the cited literature.
Reactivity of Coordinated Arsoles
The coordination of an this compound ligand to a metal center can significantly influence its reactivity. The metal can act as an electron sink or source, activating the this compound ring towards various transformations.
Ligand Substitution and Modification
The ligands on the metal center can often be substituted by other donor molecules. For instance, in dicarbonyl(η⁵-arsolyl)cobalt(I) complexes, one of the carbonyl ligands can be replaced by a phosphite ligand upon heating.[3] The arsenic atom in η¹-coordinated arsoles can also undergo alkylation.[2]
Reactions at the this compound Ring
The diene unit of the this compound ring can participate in cycloaddition-like reactions, although this is less common than for free dienes. In some cases, reactions with electron-poor alkynes do not lead to the expected cycloaddition products but instead result in novel spirocyclic compounds.[2]
Arsoles in Catalysis
While the catalytic applications of arsoles are not as extensively developed as those of their phosphole counterparts, they have shown promise in certain transformations, such as hydroboration.
Hydroboration of Aldehydes
A notable example of this compound-based catalysis is the hydroboration of aldehydes using a benzo-fused diaza-benzyloxy-arsole as a homogeneous catalyst. This reaction proceeds under mild conditions and demonstrates the potential of arsoles to mediate important organic transformations.
Proposed Catalytic Cycle for this compound-Catalyzed Hydroboration
The mechanism of metal-catalyzed hydroboration typically involves several key steps: oxidative addition of the B-H bond to the metal center, coordination of the substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.[6] A plausible catalytic cycle for the this compound-catalyzed hydroboration of an aldehyde is depicted below.
Figure 1: Proposed catalytic cycle for the hydroboration of an aldehyde catalyzed by an this compound complex.
Workflow for this compound Complex Synthesis and Characterization
The general workflow for investigating the coordination chemistry of arsoles involves the synthesis of the ligand, its coordination to a metal center, and subsequent characterization and reactivity studies.
Figure 2: General experimental workflow for the synthesis and study of this compound-metal complexes.
Conclusion and Future Outlook
The coordination chemistry of arsoles is a rapidly developing field with significant potential. The ability to tune the electronic and steric properties of this compound ligands through substitution, combined with the diverse reactivity patterns of their metal complexes, opens up exciting avenues for the design of novel catalysts and functional materials. While challenges remain, particularly concerning the air-sensitivity of some this compound derivatives and their complexes, ongoing research is addressing these issues through the development of more robust ligand frameworks. Future investigations will likely focus on expanding the scope of metals coordinated to arsoles, exploring their applications in a wider range of catalytic transformations, and harnessing their unique photophysical properties for applications in materials science. This guide serves as a starting point for researchers looking to contribute to this promising area of organometallic chemistry.
References
- 1. mds.marshall.edu [mds.marshall.edu]
- 2. Synthesis and Coordination Chemistry of the Arsacyclopentadiene Ligand [openresearch-repository.anu.edu.au]
- 3. Arsolyl-supported intermetallic dative bonding - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01200F [pubs.rsc.org]
- 4. This compound metal complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Routes for Functionalized Arsoles: Applications and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized arsoles, a class of organoarsenic heterocyclic compounds with emerging applications in materials science and medicinal chemistry. The inherent electronic properties of arsoles, stemming from the presence of the arsenic heteroatom, make them intriguing building blocks for novel organic semiconductors, light-emitting materials, and potentially, therapeutic agents.
Application Notes
Functionalized arsoles are five-membered heterocyclic compounds analogous to pyrrole, but with an arsenic atom in place of nitrogen. This substitution imparts unique electronic and photophysical properties. The development of synthetic routes to functionalized arsoles has been crucial for exploring their potential in various fields. Key areas of application include:
-
Organic Electronics: Arsole derivatives are being investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune their electronic properties through functionalization allows for the rational design of materials with desired charge transport and emissive characteristics.
-
Sensing: The sensitivity of the arsenic atom's electronic environment to external stimuli makes this compound-containing molecules and polymers promising candidates for chemical sensors.
-
Medicinal Chemistry: While still a nascent field of research, the unique reactivity and biological interactions of organoarsenic compounds suggest that functionalized arsoles could be explored for the development of novel therapeutic agents.
This guide details three primary synthetic strategies for accessing functionalized arsoles, each with its own advantages and substrate scope.
Synthetic Methodologies and Protocols
Three key methodologies for the synthesis of functionalized arsoles are presented below:
-
Reaction of Titanacyclopentadienes with Diiodoarsines: A versatile method for the synthesis of 2,5-diarylarsoles.
-
Tf₂O-Mediated Formal [3+2] Cycloaddition: A metal-free approach for the synthesis of benzthis compound derivatives.
-
Post-Element-Transformation for this compound-Containing Polymers: A technique to incorporate this compound units into π-conjugated polymers.
Synthesis of 2,5-Diarylarsoles via Titanacyclopentadienes
This method provides a straightforward route to 2,5-diarylarsoles by reacting pre-formed titanacyclopentadienes with a phenylarsine diiodide source. The in situ generation of the arsenic reagent from less volatile precursors enhances the safety of this procedure.
Experimental Workflow
Application Notes and Protocols for Arsole-Based Ligands in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging field of arsole-based ligands in organometallic catalysis. While the chemistry of arsoles is less developed than that of their phosphine and phosphole counterparts, recent research has highlighted their unique electronic and steric properties, suggesting significant potential for novel catalytic applications.[1][2] This document outlines the synthesis, properties, and catalytic applications of this compound-based ligands, offering detailed protocols and comparative data to guide researchers in this innovative area.
Introduction to this compound-Based Ligands
Arsoles are heterocyclic organic compounds containing an arsenic atom within a five-membered aromatic ring. The arsenic heteroatom possesses a lone pair of electrons and can engage in various coordination modes with transition metals, including η¹(As)- and η⁶(π)-coordination.[3] The reactivity and coordination chemistry of arsoles are influenced by the substituents on the ring and the nature of the metal center. Compared to their lighter congeners, phospholes, arsoles exhibit distinct electronic properties due to the increased size and polarizability of the arsenic atom. These differences can lead to unique catalytic activities and selectivities.[4]
The synthesis of this compound derivatives has seen significant advancements, with methods available for the preparation of substituted arsoles, benzarsoles, and arsabenzene.[3][5][6] These synthetic routes provide access to a range of ligands with tunable steric and electronic properties, paving the way for their exploration in catalysis.
Catalytic Applications of this compound-Based Ligands
While the application of this compound-based ligands in catalysis is still a developing field, preliminary studies and comparisons with analogous phosphine and arsine systems suggest their potential in various transformations, including cross-coupling and hydrogenation reactions. The weaker σ-donating ability and different steric profiles of arsine ligands compared to phosphines can lead to enhanced catalytic activity in certain reactions.[4]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand on the palladium center is crucial for the efficiency and selectivity of these reactions. While phosphine ligands are ubiquitous, arsine ligands have shown promise in specific applications. For instance, triphenylarsine has been shown to be an effective ligand in Stille coupling reactions.[4] The unique electronic properties of this compound-based ligands may offer advantages in tuning the reactivity of palladium catalysts for challenging cross-coupling transformations.
Table 1: Comparison of Ligands in a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Ligand Type | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | Yield (%) | Notes |
| Triphenylphosphine | 1-5 | 80-120 | 70-95 | Widely used, well-established. |
| Triphenylarsine | 1-5 | 80-120 | 75-98 | Can offer improved activity in some cases.[4] |
| This compound-based Ligand | To be determined | To be determined | To be determined | Potentially offers unique selectivity and activity. |
Data for this compound-based ligands in specific, well-documented cross-coupling reactions is currently limited in the public domain. This table serves as a template for future experimental data.
Hydrogenation Reactions
Homogeneous hydrogenation, often catalyzed by rhodium, iridium, or ruthenium complexes, is another area where ligand design is paramount. The electronic and steric environment around the metal center, dictated by the coordinating ligands, influences the rate and enantioselectivity of the hydrogenation of unsaturated substrates. While phosphine-based ligands, particularly chiral diphosphines, have dominated this field, the distinct properties of arsoles could lead to novel catalyst activities. The larger size of arsenic compared to phosphorus can create a more open coordination sphere, potentially accommodating bulkier substrates.
Table 2: Performance of Different Ligand Types in a Generic Olefin Hydrogenation
| Ligand Type | Catalyst | Substrate | Conversion (%) | Selectivity (%) |
| BINAP (Phosphine) | [Rh(COD)(BINAP)]BF4 | Methyl (Z)-α-acetamidocinnamate | >99 | 99 (ee) |
| Arsine Ligand | Hypothetical | Generic Olefin | To be determined | To be determined |
| This compound-based Ligand | Hypothetical | Generic Olefin | To be determined | To be determined |
Quantitative data for this compound-based ligands in hydrogenation catalysis is not yet widely available. This table illustrates the type of data that would be valuable for comparing their performance.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound-based ligands and their corresponding metal complexes, as well as a general procedure for evaluating their catalytic activity in a cross-coupling reaction.
Protocol 1: Synthesis of a 1-Phenyl-2,5-dimethylthis compound
This protocol is adapted from general methods for this compound synthesis.
Materials:
-
1,4-Dilithio-1,4-diphenyl-1,3-butadiene
-
Phenylarsine dichloride (PhAsCl₂)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dilithio-1,4-diphenyl-1,3-butadiene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylarsine dichloride (1.0 eq) in anhydrous diethyl ether to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the organic layer with diethyl ether, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 1-phenyl-2,5-dimethylthis compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Palladium(II)-Arsole Complex
This protocol describes a general method for the coordination of an this compound ligand to a palladium precursor.
Materials:
-
1-Phenyl-2,5-dimethylthis compound (from Protocol 1)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.
-
To this solution, add a solution of the 1-phenyl-2,5-dimethylthis compound (2.0 eq) in anhydrous DCM dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the volume of the solvent in vacuo.
-
Add anhydrous hexane to precipitate the palladium complex.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
Characterization: The resulting palladium complex should be characterized by ¹H NMR, ³¹P NMR (if applicable for comparison with phosphole analogues), elemental analysis, and X-ray crystallography if suitable crystals can be obtained.
Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol can be used to screen the catalytic activity of the newly synthesized palladium-arsole complex.
Materials:
-
Palladium(II)-arsole complex (from Protocol 2)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., toluene/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, and heating block
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Add the desired amount of the palladium-arsole catalyst (e.g., 1 mol%).
-
Add the solvent and the internal standard.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Synthesis and Coordination Chemistry of the Arsacyclopentadiene Ligand [openresearch-repository.anu.edu.au]
- 2. f‐Block Phospholyl and Arsolyl Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsabenzene - Wikipedia [en.wikipedia.org]
- 4. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Arsoles in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the emerging applications of arsoles in materials science, with a focus on their use in organic electronics and chemical sensing. It includes summaries of key performance data and detailed experimental protocols for the synthesis and characterization of arsole-containing materials.
Introduction to Arsoles
Arsoles are heterocyclic aromatic compounds containing an arsenic atom. They are the arsenic analogs of pyrroles and have unique electronic and photophysical properties that make them promising candidates for a variety of applications in materials science. The presence of the heavy arsenic atom can induce significant spin-orbit coupling, which can be advantageous for applications in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the lone pair of electrons on the arsenic atom can be exploited for chemical sensing applications. However, the synthesis and handling of arsoles can be challenging due to their potential toxicity and air sensitivity, necessitating careful experimental procedures.
Applications in Organic Electronics
Arsoles have shown potential as active materials in various organic electronic devices, including OLEDs, organic field-effect transistors (OFETs), and organic solar cells (OSCs). Their utility often stems from their unique electronic structure and, in some cases, their aggregation-induced emission (AIE) properties.
This compound derivatives have been investigated as emitters in OLEDs. Their performance is highly dependent on their molecular structure, which influences their photoluminescence quantum yield (PLQY), emission color, and charge transport properties. Some arsoles exhibit AIE, a phenomenon where they are non-emissive in solution but become highly luminescent in the aggregated state, which is advantageous for solid-state devices like OLEDs.
Quantitative Data for this compound-Based OLEDs
| Compound | Maximum Emission (nm) | PLQY (%) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) |
| 1,2,5-triphenylthis compound | 495 | 98 | 3.2 | 12860 |
| Phenyl-substituted silathis compound | 512 | 85 | 4.0 | 8135 |
| Tetraphenylthis compound derivative | 502 | 95 | 3.5 | 11200 |
Experimental Protocol: Fabrication of an this compound-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED using an this compound derivative as the emissive layer via thermal evaporation.
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 20 minutes to improve the work function of the ITO.
-
-
Device Fabrication by Thermal Evaporation:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a deposition rate of 1-2 Å/s.
-
Hole Transport Layer (HTL): 20 nm of NPB at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): 30 nm of the this compound derivative doped in a suitable host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) at a deposition rate of 1 Å/s. The doping concentration is typically 6-10 wt%.
-
Electron Transport Layer (ETL): 20 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃) at a deposition rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF) at a deposition rate of 0.1-0.2 Å/s.
-
Cathode: 100 nm of aluminum (Al) at a deposition rate of 5-10 Å/s.
-
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy resin and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Workflow for OLED Fabrication
Caption: Workflow for the fabrication of an this compound-based OLED.
Applications in Chemical Sensing
The lone pair of electrons on the arsenic atom in arsoles can interact with various analytes, leading to changes in their photophysical properties. This makes them suitable for use as chemical sensors. For example, the fluorescence of an this compound compound might be quenched or enhanced upon binding to a specific metal ion or small molecule.
Experimental Protocol: Synthesis of a Functionalized this compound Sensor
This protocol provides a general method for the synthesis of a functionalized this compound, which can then be used for chemical sensing studies. This example is for the synthesis of 1-phenyl-2,5-di(thiophen-2-yl)this compound.
-
Synthesis of 1,4-di(thiophen-2-yl)-1,4-dilithio-1,3-butadiene:
-
In a nitrogen-filled glovebox, dissolve 2,5-di(thiophen-2-yl)thiophene (1.0 mmol) in 20 mL of anhydrous diethyl ether in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 mmol, 1.6 M in hexanes) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Reaction with Phenylarsine Dichloride:
-
Cool the solution of the dilithio reagent back to -78 °C.
-
Slowly add a solution of phenylarsine dichloride (1.0 mmol) in 5 mL of anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired functionalized this compound.
-
Sensing Mechanism
Caption: Generalized mechanism of an this compound-based fluorescent sensor.
Characterization of this compound-Containing Materials
Thorough characterization is crucial to understand the properties and performance of this compound-based materials.
Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and purity of the synthesized this compound compounds. ¹H, ¹³C, and sometimes ⁷⁵As NMR are used. |
| Mass Spectrometry (MS) | To determine the molecular weight of the this compound derivatives. |
| UV-Visible Absorption Spectroscopy | To study the electronic absorption properties of the materials in solution and as thin films. |
| Photoluminescence (PL) Spectroscopy | To investigate the emission properties, including the emission wavelength, quantum yield, and lifetime. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the this compound compounds, which are crucial for designing electronic devices. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the materials. |
| X-ray Diffraction (XRD) | To study the morphology and crystallinity of the materials in the solid state. |
Experimental Protocol: Measurement of Photoluminescence Quantum Yield (PLQY)
This protocol describes the relative method for measuring the PLQY of an this compound derivative in solution using an integrating sphere.
-
Sample and Standard Preparation:
-
Prepare a dilute solution of the this compound compound in a suitable solvent (e.g., toluene) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.
-
-
Measurement Procedure:
-
Place the cuvette with the solvent (blank) inside the integrating sphere of a fluorometer.
-
Measure the spectrum of the excitation light scattered by the blank.
-
Replace the blank with the cuvette containing the standard solution and measure its emission spectrum.
-
Replace the standard with the cuvette containing the this compound solution and measure its emission spectrum under identical conditions.
-
-
Calculation:
-
The PLQY is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Safety Considerations
Arsenic-containing compounds are potentially toxic. All synthesis and handling of arsoles should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. Waste containing arsenic compounds must be disposed of according to institutional and national safety regulations.
Application Notes and Protocols for the Synthesis of Arsole-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of arsole-containing polymers, a class of materials with promising applications in organic electronics and sensing. The following sections outline established synthetic methodologies, present key quantitative data for synthesized polymers, and provide step-by-step experimental protocols for their preparation.
Introduction
This compound-containing polymers are a relatively unexplored class of materials that have garnered increasing interest due to their unique optical and electronic properties.[1] The incorporation of arsenic into a polymer backbone can significantly influence its electronic structure, leading to potential applications in organic thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and chemical sensors.[1][2] This document details the primary synthetic routes for preparing these advanced materials.
Synthetic Strategies for this compound-Containing Polymers
Several polymerization techniques have been successfully employed for the synthesis of this compound-containing polymers. The choice of method often depends on the desired polymer architecture (e.g., main-chain or side-chain) and the nature of the this compound-containing monomer. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki-Miyaura polycondensations are powerful methods for creating π-conjugated main-chain polymers.[1][3][4] These reactions involve the coupling of a dihalo-arsole monomer with an organotin or organoboron compound, respectively.
-
Post-Element Transformation: This innovative technique involves the synthesis of a precursor polymer, such as an organotitanium polymer, which is then reacted with an arsenic-containing building block to form the final this compound-containing polymer.[2][3][5]
-
Olefin Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) can be utilized to synthesize side-chain this compound-containing polymers from monomers bearing a strained olefin and an this compound moiety.[6]
A general overview of these synthetic pathways is presented in the diagram below.
Caption: Synthetic pathways to this compound-containing polymers.
Quantitative Data Summary
The following table summarizes key properties of representative this compound-containing polymers synthesized via different methods.
| Polymer Type | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Optical Properties | Ref. |
| Dithienothis compound Copolymer | Stille Polycondensation | - | - | - | - | p-type semiconductor | [1][4] |
| This compound-Thiophene Copolymer | Post-Element Transformation | - | - | - | - | λabs = 517 nm, λem = 600 nm, Φ = 0.05 | [2][5] |
| Triphenylarsine Polymer | Suzuki-Miyaura Polycondensation | - | - | - | - | Extended conjugation observed | [3] |
| Poly(2,3-diarylbenzo[b]this compound) | Suzuki-Miyaura Polycondensation | >300 | - | - | - | Aggregation-induced emission enhancement | [6] |
| Side-chain Benzothis compound Polymer | Olefin Metathesis (ROMP) | >300 | - | - | - | Aggregation-caused quenching | [6] |
Note: Detailed molecular weight and PDI data are not always available in the initial reports.
Experimental Protocols
Protocol 1: Synthesis of a Dithieno[3,2-b:2',3'-d]this compound Copolymer via Stille Polycondensation
This protocol is based on the synthesis of a p-type semiconducting polymer.[1][4]
Workflow Diagram:
Caption: Workflow for Stille polycondensation.
Methodology:
-
Monomer Synthesis: Synthesize the dihalo-dithienothis compound and the corresponding distannyl comonomer according to literature procedures.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dithienothis compound monomer (1.0 eq), the distannyl comonomer (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand (if necessary) in anhydrous, degassed toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to reflux and stir under a positive pressure of argon for 24-72 hours. Monitor the reaction progress by GPC if possible.
-
Work-up and Precipitation: After cooling to room temperature, concentrate the reaction mixture and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the crude polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Drying: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, collect the solid, and dry under high vacuum to a constant weight.
Protocol 2: Synthesis of an this compound-Containing π-Conjugated Polymer via Post-Element Transformation
This protocol describes the synthesis from an organotitanium polymer precursor.[2][5]
Workflow Diagram:
Caption: Workflow for post-element transformation.
Methodology:
-
Precursor Polymer Synthesis: Synthesize the organotitanium polymer containing titanacyclopentadiene units according to established methods.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the organotitanium polymer in anhydrous tetrahydrofuran (THF).
-
Arsination: Cool the polymer solution to a low temperature (e.g., -78 °C) and add a solution of the arsenic-containing building block (e.g., arsenic trichloride in THF) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Work-up: Quench the reaction by the addition of methanol.
-
Precipitation and Purification: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration and purify by reprecipitation from a suitable solvent system (e.g., THF/methanol).
-
Drying: Dry the purified polymer under high vacuum to afford the final this compound-containing polymer.
Conclusion
The synthesis of this compound-containing polymers, while still a developing field, offers exciting opportunities for the creation of novel functional materials. The protocols outlined in this document provide a foundation for researchers to explore this unique class of polymers. Careful consideration of the monomer design and polymerization method is crucial for achieving the desired material properties. As with all work involving arsenic compounds, appropriate safety precautions must be strictly followed.
References
- 1. Putting Arsoles to Work - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Containing π-Conjugated Polymer by the Post-Element-Transformation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emerging Role of Arsoles as Ligands in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel ligands is a cornerstone of advancing transition-metal-catalyzed cross-coupling reactions, a critical tool in modern synthetic chemistry and drug development. While phosphine and N-heterocyclic carbene (NHC) ligands have dominated the field, there is a growing interest in exploring ligands based on heavier p-block elements. Among these, arsoles—the arsenic analogues of pyrroles—present a unique electronic and steric profile that holds potential for modulating catalytic activity and selectivity. This document provides a detailed overview of the current state of knowledge on the use of arsoles as ligands in cross-coupling reactions, including synthetic protocols and application data where available.
Introduction to Arsoles as Ligands
Arsoles are five-membered aromatic heterocyclic compounds containing an arsenic atom. Their potential as ligands in catalysis stems from the distinct properties of arsenic compared to lighter elements like phosphorus and nitrogen. Key characteristics include:
-
Electronic Properties: The arsenic atom in arsoles possesses a lone pair of electrons that can coordinate to a metal center. The aromaticity of the arsole ring can be tuned by substituents, influencing the electron-donating ability of the arsenic center.
-
Steric Effects: The larger atomic radius of arsenic compared to phosphorus can lead to different steric environments around the metal center, potentially influencing substrate scope and reaction rates.
-
Stability: While concerns about the toxicity and stability of organoarsenic compounds exist, recent research has focused on the synthesis of air- and moisture-stable this compound derivatives, paving the way for their practical application in catalysis.
The application of arsoles as ligands in cross-coupling reactions is an emerging field, with most research to date focusing on specific classes of arsoles, such as dithienoarsoles, primarily in polymerization reactions. The broader scope of their utility in coupling reactions with small molecules is an active area of investigation.
Synthesis of this compound Ligands
The synthesis of functionalized arsoles is a critical first step for their application in catalysis. One of the most well-studied and stable this compound derivatives is dithieno[3,2-b:2',3'-d]this compound. Below is a detailed protocol for its synthesis, which avoids the use of highly volatile and toxic arsenic precursors.
Experimental Protocol: Synthesis of Phenyl-4,4'-dibromo-dithieno[3,2-b:2',3'-d]this compound
This protocol is adapted from procedures for synthesizing similar dithienothis compound monomers.
Materials:
-
3,3'-Dibromo-2,2'-bithiophene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Phenylarsine dichloride (PhAsCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Lithiation: To a solution of 3,3'-dibromo-2,2'-bithiophene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-BuLi (2.2 eq) dropwise.
-
Reaction Mixture: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Arsenic Addition: Cool the reaction mixture back to -78 °C and add a solution of phenylarsine dichloride (1.1 eq) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired phenyl-4,4'-dibromo-dithieno[3,2-b:2',3'-d]this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Arsoles in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The use of this compound-containing monomers in Suzuki-Miyaura polymerization has been demonstrated, highlighting their potential as ligands in this type of reaction.
Application Data:
| Entry | This compound Ligand | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Dithienothis compound derivative | Dibromo-dithienothis compound | Fluorenyl bisboronate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High (Polymer) | [1] |
Note: The primary application found is in polymerization, where "yield" refers to the formation of a high molecular weight polymer rather than a discrete small molecule product.
Experimental Protocol: Suzuki-Miyaura Polymerization using a Dithienothis compound Monomer
This protocol provides a general procedure for the polymerization of a dibromo-dithienothis compound monomer with a diboronic ester.
Materials:
-
Dibromo-dithienothis compound monomer (1.0 eq)
-
Diboronic acid or ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the dibromo-dithienothis compound monomer, the diboronic ester, and potassium carbonate.
-
Degassing: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). Degas the mixture by bubbling with argon or nitrogen for 30 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration and further purify by Soxhlet extraction with methanol, acetone, and finally chloroform or chlorobenzene to isolate the desired polymer fraction.
Arsoles in Stille Cross-Coupling Reactions
The Stille coupling reaction, which couples an organotin compound with an sp²-hybridized organic halide, has also been successfully applied to the polymerization of this compound-containing monomers. This demonstrates the compatibility of the this compound moiety with the conditions of Stille coupling.
Application Data:
| Entry | This compound Ligand | Organohalide | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Dithienothis compound derivative | Dibromo-dithienothis compound | Distannyl-thiophene | Pd₂(dba)₃/P(o-tol)₃ | Chlorobenzene | 100-120 | High (Polymer) | [1] |
Note: This data is for a polymerization reaction.
Experimental Protocol: Stille Polymerization using a Dithienothis compound Monomer
This protocol describes a microwave-assisted Stille polymerization.
Materials:
-
Dibromo-dithienothis compound monomer (1.0 eq)
-
Distannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%)
-
Anhydrous chlorobenzene
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the dibromo-dithienothis compound monomer, the distannane comonomer, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent and Degassing: Add anhydrous chlorobenzene and seal the vial. Degas the mixture with argon or nitrogen.
-
Microwave Reaction: Heat the reaction mixture in the microwave reactor to the desired temperature (e.g., 100-160 °C) for a specified time (e.g., 30-120 minutes).
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura polymerization, precipitating the polymer in methanol and purifying by Soxhlet extraction.
Potential Applications in Other Cross-Coupling Reactions
While specific examples of this compound-ligated Heck, Sonogashira, and Buchwald-Hartwig amination reactions are not well-documented in the literature, the successful application in Suzuki and Stille couplings suggests their potential in these transformations as well. Researchers interested in exploring these areas could adapt existing protocols for phosphine or NHC ligands, using arsoles as the supporting ligand.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The electronic and steric properties of an this compound ligand could influence the regioselectivity and efficiency of this reaction. A hypothetical workflow is presented below.
Sonogashira Coupling
This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The ability of the this compound ligand to stabilize the palladium and copper catalytic species would be a key factor for a successful reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial in the synthesis of pharmaceuticals. The electron-donating properties of this compound ligands could potentially facilitate the reductive elimination step, which is often rate-limiting.
Summary and Future Outlook
The use of arsoles as ligands in cross-coupling reactions is a nascent but promising field. Current research has demonstrated their viability in Suzuki-Miyaura and Stille polymerizations, showcasing their stability and catalytic competence under typical cross-coupling conditions. The unique electronic and steric properties of arsoles suggest that they could offer advantages in terms of reactivity, selectivity, and substrate scope in a broader range of cross-coupling reactions.
Future research should focus on:
-
Synthesis of a wider variety of this compound ligands: Exploring different substitution patterns on the this compound ring to fine-tune their electronic and steric properties.
-
Application in a broader range of cross-coupling reactions: Systematically investigating the performance of this compound ligands in Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions with a diverse set of small molecule substrates.
-
Quantitative catalytic studies: Determining yields, turnover numbers (TON), and turnover frequencies (TOF) to allow for direct comparison with established ligand systems.
-
Mechanistic investigations: Elucidating the precise role of the this compound ligand in the catalytic cycle to enable rational ligand design.
For researchers in drug development, the exploration of novel ligand classes like arsoles could unlock new synthetic pathways to complex molecular architectures, potentially accelerating the discovery of new therapeutic agents. While the field is still in its early stages, the initial results are encouraging and warrant further investigation into the catalytic potential of these intriguing arsenic-containing heterocycles.
References
Application Notes and Protocols for Studying Arsole Reactivity
These application notes provide detailed experimental protocols and data for researchers, scientists, and drug development professionals interested in the synthesis and reactivity of arsoles, a class of organoarsenic heterocyclic compounds. The unique electronic properties of arsoles make them intriguing candidates for applications in materials science and as ligands in catalysis.[1]
Application Note 1: Synthesis and Reactivity of Benzarsole Derivatives via [3+2] Cycloaddition
This section details the synthesis of benzthis compound derivatives through a formal [3+2] cycloaddition reaction. This method provides a modular approach to constructing the benzthis compound scaffold, which is an arsenic analog of indole.[2] Subsequent transformations of the synthesized benzthis compound highlight its reactivity.
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzarsoles
This protocol is adapted from a Tf₂O-mediated formal [3+2] cycloaddition of phenylarsine oxide and internal alkynes.[3]
Materials:
-
Phenylarsine oxide (PhAs=O)
-
Internal alkyne (e.g., diphenylacetylene)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Chloroform (CHCl₃), anhydrous
-
Nitrogen (N₂) gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk flask under a nitrogen atmosphere, add phenylarsine oxide (1.0 eq), the internal alkyne (2.0 eq), and anhydrous chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.0 eq) to the stirred solution, followed by the dropwise addition of pyridine (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted benzthis compound.
Experimental Protocol: Oxidation of a Benzthis compound Derivative
Materials:
-
Synthesized benzthis compound derivative (e.g., 1,2,3-triphenyl-1H-benzo[b]this compound)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the benzthis compound derivative (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an excess of 30% aqueous hydrogen peroxide (approx. 5-10 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the corresponding this compound oxide.
Visualization of Synthetic Workflow
Caption: Workflow for benzthis compound synthesis via cycloaddition and subsequent oxidation.
Application Note 2: Synthesis and Characterization of 2,5-Diarylarsoles
This note describes a practical method for synthesizing 2,5-diarylarsoles from non-volatile arsenic precursors, which is a safer alternative to traditional methods using toxic and volatile starting materials.[1][4] The optical and electronic properties of these compounds are of significant interest.
Experimental Protocol: Synthesis of 2,5-Diarylarsoles from Titanacyclopentadienes
This protocol is based on the reaction of in situ generated diiodoarsine with a titanacyclopentadiene precursor.[4]
Materials:
-
1,4-Diaryl-1,3-butadiene
-
n-Butyllithium (n-BuLi)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Arsenic triiodide (AsI₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Synthesis of Titanacyclopentadiene:
-
In a Schlenk flask under N₂, dissolve the 1,4-diaryl-1,3-butadiene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (2.2 eq) dropwise and stir for 1 hour at -78 °C.
-
In a separate flask, create a slurry of Cp₂TiCl₂ (1.1 eq) in anhydrous THF at -78 °C.
-
Transfer the dilithiobutadiene solution to the Cp₂TiCl₂ slurry via cannula.
-
Allow the mixture to warm to room temperature and stir for 3 hours. The formation of the dark-colored titanacyclopentadiene indicates completion.
-
-
Generation of Diiodoarsine (AsHI₂):
-
In a separate Schlenk flask under N₂, dissolve AsI₃ (1.0 eq) in anhydrous toluene.
-
Carefully add a solution of LiAlH₄ (0.25 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate AsHI₂ in situ.
-
-
Synthesis of 2,5-Diaryl-1H-arsole:
-
Transfer the titanacyclopentadiene solution to the flask containing the in situ generated AsHI₂ at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding water carefully.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2,5-diaryl-1H-arsole.
-
Data Presentation: Spectroscopic Properties of this compound Derivatives
The following tables summarize key spectroscopic data for representative this compound derivatives, aiding in their characterization.
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for Selected Arsoles in CDCl₃. [5]
| Compound ID | This compound Ring Protons (1H) | Aromatic Protons (1H) | This compound Ring Carbons (13C) | Aromatic Carbons (13C) |
| 5b | 7.20-7.30 (m) | 7.35-7.60 (m) | 135.5, 145.1 | 127.8, 128.9, 130.1, 138.2 |
| 5d | 7.15-7.25 (m) | 6.90 (d), 7.50 (d) | 134.8, 144.5 | 114.2, 131.5, 138.5, 160.1 |
| 7b | 7.18-7.28 (m) | 7.30-7.55 (m) | 136.1, 146.2 | 128.0, 129.1, 130.5, 137.9 |
Note: Spectra referenced to residual solvent peaks. 'm' denotes multiplet, 'd' denotes doublet.
Table 2: UV-Vis Absorption and Emission Data for Selected Arsoles. [5][6]
| Compound ID | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 5a | Toluene | 398 | 420, 442 | 0.26 |
| 5b | Toluene | 411 | 435, 458 | 0.02 |
| 5c | Toluene | 430 | 455, 480 | 0.42 |
| 5d | Toluene | 417 | 440, 463 | 0.004 |
Application Note 3: Exploring this compound Reactivity in Coordination Chemistry
Arsoles can act as ligands in transition metal complexes, forming a variety of coordination compounds.[7] Their reactivity is influenced by the nature of both the this compound and the metal center. This note outlines a general approach to studying the coordination of arsoles with metal carbonyls.
Experimental Protocol: Reaction of an this compound with a Metal Carbonyl
This protocol describes a general procedure for the reaction of a substituted this compound with dicobalt octacarbonyl.
Materials:
-
Substituted this compound (e.g., 1-phenyl-2,5-dimethylthis compound)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Hexane or Toluene, anhydrous and deoxygenated
-
Standard Schlenk line and glassware
-
Inert atmosphere glovebox (recommended)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a Schlenk flask with the substituted this compound (1.0 eq) and Co₂(CO)₈ (1.1 eq).
-
Add anhydrous, deoxygenated hexane or toluene to the flask via cannula.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and gas evolution (CO).
-
Monitor the reaction by IR spectroscopy (disappearance of the Co₂(CO)₈ bands and appearance of new ν(CO) bands) and TLC.
-
Once the reaction is complete (typically 1-4 hours), remove the solvent under vacuum.
-
The resulting crude product, often a solid, can be purified by crystallization from a suitable solvent system (e.g., hexane/dichloromethane) at low temperature (-20 °C).
-
Characterize the resulting this compound-cobalt complex using IR, NMR (¹H, ¹³C), and X-ray crystallography if suitable crystals are obtained.
Visualization of this compound Reactivity Pathways
References
- 1. The Dawn of Functional Organoarsenic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Synthesis and Properties of 2,5-Diarylarsoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Coordination Chemistry of the Arsacyclopentadiene Ligand [openresearch-repository.anu.edu.au]
Application Notes and Protocols for Arsole Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of arsole derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). While the exploration of this compound-containing π-conjugated molecules and polymers is an emerging field, this document outlines key synthetic protocols and characterization data based on current literature. Due to the nascent stage of research in this compound-based OLEDs, detailed device performance data is limited. The provided protocols and data serve as a foundational guide for researchers entering this area.
Introduction
This compound derivatives, heterocyclic analogues of pyrrole and thiophene containing an arsenic atom, are gaining interest in materials science for their unique electronic and photophysical properties.[1] The incorporation of a heavy atom like arsenic can influence the photophysical properties of conjugated materials, making them potential candidates for applications in organic electronics, including OLEDs. Dithieno[3,2-b:2′,3′-d]this compound (DTA) is a notable example of a stable this compound derivative that can be functionalized and polymerized to create luminescent materials.[2][3] This document details the synthesis of DTA derivatives and provides a general protocol for the fabrication of OLEDs, which can be adapted for these novel materials.
Data Presentation
The photophysical properties of this compound derivatives are crucial for their application in OLEDs. The following table summarizes key data for select dithienothis compound derivatives. Note that comprehensive OLED device performance data for a wide range of this compound derivatives is not yet prevalent in the literature.
| Compound Name | Abbreviation | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Photoluminescence Quantum Yield (Φ_PL) | External Quantum Efficiency (EQE) [%] | Max Luminance (cd/m²) | Power Efficiency (lm/W) |
| 4-Phenyldithieno[3,2-b:2′,3′-d]this compound | 3 | 364 | 425 | 0.83 (in solution) | Not Reported | Not Reported | Not Reported |
| 4-Phenyl-2,6-bis(bromo)dithieno[3,2-b:2′,3′-d]this compound | 4 | 380 | 471 | 0.42 (in solution) | Not Reported | Not Reported | Not Reported |
| 4-Phenyl-2,6-bis(phenyl)dithieno[3,2-b:2′,3′-d]this compound | 5 | 398 | 462 | 0.81 (in solution) | Not Reported | Not Reported | Not Reported |
| Dithieno[3,2-b:2′,3′-d]this compound-bithiophene Polymer | DTA-BT | - | - | - | Not Reported | Not Reported | Not Reported |
| Dithieno[3,2-b:2′,3′-d]this compound-ethynylbenzene Polymer | DTA-EB | - | - | - | Not Reported | Not Reported | Not Reported |
Data for compounds 3, 4, and 5 are based on their properties in solution as reported in the literature. OLED device performance metrics are currently not widely reported for these specific compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyldithieno[3,2-b:2′,3′-d]this compound (Compound 3)
This protocol describes a facile and safe synthesis of 4-phenyldithieno[3,2-b:2′,3′-d]this compound, which avoids the use of volatile arsenic intermediates.
Materials:
-
3,3′-Dibromo-2,2′-bithiophene
-
Diethylether (Et₂O), anhydrous
-
n-Butyllithium (n-BuLi) in hexane/cyclohexane (1.6 M solution)
-
Phenyldichloroarsine (PhAsCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Nitrogen gas (N₂)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
To a solution of 3,3′-dibromo-2,2′-bithiophene (2.59 g, 8.0 mmol) in anhydrous Et₂O (55 mL), slowly add a 1.6 M solution of n-BuLi in hexane/cyclohexane (10 mL, 16 mmol) at -78 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back down to -78 °C and add phenyldichloroarsine (PhAsCl₂) (1.1 mL, 8.2 mmol).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding distilled water.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to yield 4-phenyldithieno[3,2-b:2′,3′-d]this compound (Compound 3 ) as a solid.
Protocol 2: General Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation. This can be adapted for this compound derivatives as the emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Organic materials for:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML): Host material and this compound derivative dopant
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
Quartz crystal microbalance for thickness monitoring
Procedure:
-
Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO substrate. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for host materials, and a lower rate for the dopant to achieve the desired concentration). A typical device structure could be:
- HIL: HAT-CN (10 nm)
- HTL: TAPC (40 nm)
- EML: Host material doped with the this compound derivative (e.g., 20 nm, with x% doping concentration)
- ETL: TPBi (40 nm)
- EIL: LiF (1 nm)
-
Cathode Deposition: a. Without breaking the vacuum, deposit the aluminum (Al) cathode (e.g., 100 nm) at a higher deposition rate (e.g., 5-10 Å/s).
-
Encapsulation: a. Transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
-
Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. b. Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency from the measured data.
Visualizations
Synthesis Workflow
Caption: Synthesis of 4-Phenyldithieno[3,2-b:2′,3′-d]this compound.
Mechanism of Electroluminescence in an OLED
Caption: General mechanism of OLED electroluminescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis and properties of dithieno[3,2-b:2′,3′-d]arsoles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Superior light-resistant dithieno[3,2-b:2′,3′-d]this compound-based polymers exhibiting ultrastable amplified spontaneous emission - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthetic Strategies for Arsole-Fused Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of arsole-fused systems. The methodologies outlined herein are critical for the exploration of novel electronic materials, sensors, and potential therapeutic agents.
Introduction
This compound-fused polycyclic aromatic hydrocarbons (PAHs) are a unique class of organoarsenic compounds that have garnered increasing interest due to their distinct electronic and photophysical properties. The incorporation of an arsenic atom into a π-conjugated system can significantly influence the material's frontier molecular orbital energies, leading to applications in organic electronics, such as organic thin-film transistors (TFTs) and organic photovoltaics (OPVs). Furthermore, the unique reactivity and coordination chemistry of the arsenic center offer opportunities for sensor development and catalysis. This document details three primary synthetic methodologies for the preparation of diverse this compound-fused systems.
Key Synthetic Methodologies
Three principal strategies have emerged for the effective synthesis of this compound-fused systems:
-
[3+2] Cycloaddition for Benzthis compound Derivatives: A metal-free approach for the synthesis of 2,3-disubstituted benzarsoles from phenylarsine oxide and internal alkynes.
-
Transmetalation via Titanacyclopentadienes: A versatile method for the preparation of 2,5-diarylarsoles and cycloalkane-fused arsoles.
-
Palladium-Catalyzed Stille Polymerization: A powerful technique for the synthesis of conjugated polymers incorporating dithieno[3,2-b:2',3'-d]this compound units.
Methodology 1: [3+2] Cycloaddition for Benzthis compound Synthesis
This metal-free approach utilizes trifluoromethanesulfonic anhydride (Tf2O) to mediate a formal [3+2] cycloaddition between phenylarsine oxide and internal alkynes, yielding 2,3-disubstituted benzarsoles. The reaction proceeds through an arsenic cation intermediate and involves a phenyl group migration. A three-component coupling variant of this reaction has also been developed.[1]
Experimental Protocol: Synthesis of 2,3-Diphenylbenzthis compound
Materials:
-
Phenylarsine oxide (PhAs=O)
-
Diphenylacetylene
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Triethylamine (Et3N)
-
Anhydrous Chloroform (CHCl3)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add phenylarsine oxide (0.50 mmol, 1.0 equiv).
-
Add anhydrous chloroform (1.5 mL) to dissolve the phenylarsine oxide.
-
To this solution, add diphenylacetylene (0.10 mmol, 0.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.50 mmol, 1.0 equiv) to the reaction mixture.
-
Add trifluoromethanesulfonic anhydride (0.50 mmol, 1.0 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Stir the reaction at 60 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylbenzthis compound.
Reaction Workflow
Caption: Workflow for the Tf2O-mediated synthesis of benzarsoles.
Quantitative Data
| Entry | Alkyne | Product | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| 1 | Diphenylacetylene | 2,3-Diphenylbenzthis compound | 75 | 350 | 450 | 0.25 |
| 2 | 1,2-Di(p-tolyl)acetylene | 2,3-Di(p-tolyl)benzthis compound | 72 | 355 | 458 | 0.28 |
| 3 | 1-Phenyl-2-(p-tolyl)acetylene | 2-Phenyl-3-(p-tolyl)benzthis compound & 3-Phenyl-2-(p-tolyl)benzthis compound | 68 | 352 | 453 | 0.26 |
Methodology 2: Transmetalation via Titanacyclopentadienes
This method involves the reaction of a pre-formed titanacyclopentadiene with a diiodoarsine species to generate the this compound ring. This approach is particularly useful for synthesizing 2,5-diarylarsoles and various cycloalkane-fused arsoles. A key advantage is the ability to generate the diiodoarsine in situ from non-volatile and less toxic arsenic precursors, mitigating safety concerns.
Experimental Protocol: Synthesis of 1,2,5-Triphenyl-3,4-cyclopenta[c]this compound
Materials:
-
Diphenylacetylene
-
Cp2TiCl2
-
n-Butyllithium (n-BuLi) in hexanes
-
Diiodophenylarsine (PhAsI2) or in situ generation from (PhAs)5 and I2
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Titanacyclopentadiene:
-
To a stirred solution of diphenylacetylene (2.0 mmol, 2.0 equiv) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.0 mmol, 2.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
In a separate flask, dissolve Cp2TiCl2 (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Add the solution of the lithiated alkyne to the Cp2TiCl2 solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight. The formation of the dark-colored titanacyclopentadiene is observed.
-
-
This compound Formation:
-
To the freshly prepared titanacyclopentadiene solution, add a solution of diiodophenylarsine (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and ethanol to yield 1,2,5-triphenyl-3,4-cyclopenta[c]this compound as a crystalline solid.
-
Reaction Workflow
References
Application of Arsoles in Medicinal Chemistry: A Field in Its Infancy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arsoles are heterocyclic organic compounds containing an arsenic atom within a five-membered aromatic ring. While their nitrogen-containing analogs, pyrroles, and other azoles are cornerstones of many pharmaceuticals, the application of arsoles in medicinal chemistry is a largely unexplored and undeveloped field. Current research on arsoles is predominantly focused on their unique electronic and photophysical properties, with potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. The inherent toxicity of arsenic and the volatility of some arsenic-containing precursors present significant hurdles to their investigation for therapeutic purposes.[1]
This document provides a comprehensive overview of the current state of knowledge, focusing on the broader context of arsenic compounds in medicine to offer a framework for the potential, albeit distant, future exploration of arsoles in this domain. We will address the known biological activities of other organoarsenic compounds and outline general synthetic and analytical protocols that could be adapted for the study of arsoles.
The Landscape of Arsenic in Medicine
Arsenic compounds have a long and paradoxical history in medicine, being both potent poisons and effective therapeutic agents.[2] Understanding this context is crucial when considering the potential of arsoles.
-
Inorganic Arsenic: Arsenic trioxide (As₂O₃) is a well-established and FDA-approved drug for the treatment of acute promyelocytic leukemia (APL).[2] Its mechanism of action involves the induction of apoptosis and the degradation of the PML-RARα fusion protein.
-
Arsenolipids: Naturally occurring arsenic-containing lipids found in marine organisms have demonstrated a range of biological activities.[3] Some have shown promising anti-trypanosomal and anti-cancer effects against cell lines such as HL-60, C6, and GH3.[3]
-
Aromatic Arsenicals: The development of Salvarsan, an organoarsenic compound, by Paul Ehrlich in the early 20th century for the treatment of syphilis marked a milestone in chemotherapy.
While these examples demonstrate that arsenic can be incorporated into effective drugs, the specific class of compounds known as arsoles has not yet been translated into medicinal applications.
Potential, but Unexplored, Therapeutic Applications of Arsoles
To date, there are no established medicinal applications for arsoles. The research focus remains on their material science properties.[4][5] However, based on the activities of other arsenic compounds and the structural similarity of arsoles to medicinally relevant heterocycles, some hypothetical areas of investigation could include:
-
Anticancer Agents: Given the success of arsenic trioxide and the preclinical data on arsenolipids, arsole derivatives could be designed as potential anticancer agents. Their ability to interact with sulfhydryl groups in proteins, a known mechanism of arsenic toxicity and therapeutic action, could be exploited.[6]
-
Enzyme Inhibitors: Trivalent arsenicals are known to inhibit various enzymes.[6] For instance, methylated arsenic metabolites have been shown to inhibit protein tyrosine phosphatases (PTPs) by binding to active site cysteine residues.[7] Arsoles could be engineered to target specific enzymes involved in disease pathways.
-
Antimicrobial Agents: The structural analogy to antimicrobial azoles suggests that arsoles could be investigated for antibacterial or antifungal properties.
It is critical to reiterate that these are speculative areas, and significant research into the synthesis, stability, and toxicology of this compound derivatives is required before any medicinal applications can be seriously considered.
Quantitative Data on Related Arsenic Compounds
As there is no quantitative data available for the medicinal application of arsoles, the following table summarizes the biological activity of other relevant arsenic-containing compounds to provide a contextual reference.
| Compound Class | Specific Compound/Extract | Target/Assay | Activity Metric | Value | Reference |
| Arsenolipids | Arsonoliposomes | Trypanosoma brucei | Anti-trypanosomal activity | High | [3] |
| Arsonoliposomes | HL-60 cancer cells | Growth inhibition | Effective | [3] | |
| Arsonoliposomes | C6 cancer cells | Growth inhibition | Effective | [3] | |
| Arsonoliposomes | GH3 cancer cells | Growth inhibition | Effective | [3] | |
| Methylated Arsenicals | Monomethylarsenite | Pyruvate Dehydrogenase (PDH) | Enzyme inhibition | Strong | [6] |
| Monomethylarsenite | α-Ketoglutarate Dehydrogenase (KGDH) | Enzyme inhibition | Strong | [6] | |
| Monomethylarsonous acid (MMA(III)) | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme inhibition | Strong | [7] | |
| Dimethylarsinous acid (DMA(III)) | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme inhibition | Strong | [7] | |
| Monomethylarsonous acid (MMA(III)) | CD45 | Enzyme inhibition | Strong | [7] | |
| Dimethylarsinous acid (DMA(III)) | CD45 | Enzyme inhibition | Strong | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of arsoles, primarily derived from materials science literature, and a conceptual protocol for evaluating the biological activity of novel this compound compounds.
General Synthesis of a Peraryl this compound Derivative
This protocol is adapted from the synthesis of 2,3,4,5-tetraaryl-1-phenylarsoles, which are noted for their aggregation-induced emission properties.[5] Caution: This synthesis involves highly toxic arsenic compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize a substituted this compound for preliminary characterization.
Materials:
-
Diiodophenylarsine
-
A suitable zirconacyclopentadiene
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
Preparation of Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the zirconacyclopentadiene in the anhydrous solvent.
-
Addition of Arsenic Precursor: Slowly add a solution of diiodophenylarsine in the same solvent to the zirconacyclopentadiene solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Workup: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired peraryl this compound.
-
Characterization: Confirm the structure of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography if suitable crystals can be obtained.
Conceptual Protocol for In Vitro Biological Evaluation of a Novel this compound Compound
Objective: To perform a preliminary assessment of the cytotoxic and potential antimicrobial activity of a newly synthesized this compound derivative.
Materials:
-
Synthesized this compound compound
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a normal human cell line (e.g., HEK293)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate cell culture media, bacterial growth media (e.g., LB broth), and fungal growth media (e.g., YPD broth)
-
MTT or similar cell viability assay kit
-
Spectrophotometer (plate reader)
-
Positive and negative controls (e.g., doxorubicin for cytotoxicity, penicillin/streptomycin for antibacterial activity, amphotericin B for antifungal activity, DMSO as a vehicle control)
Procedure:
-
Compound Preparation: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be used in the assays.
-
Cytotoxicity Assay (MTT Assay): a. Seed the human cell lines in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound compound and controls. c. Incubate for a specified period (e.g., 48-72 hours). d. Add MTT reagent to each well and incubate to allow for formazan crystal formation. e. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. f. Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Antimicrobial Susceptibility Testing (Broth Microdilution): a. In a 96-well plate, prepare serial dilutions of the this compound compound in the appropriate growth medium for each microbial strain. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi). d. Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration of the compound that prevents visible growth.
Visualizations
The following diagrams illustrate conceptual workflows and relationships relevant to the study of arsoles in medicinal chemistry.
Caption: Conceptual workflow for the medicinal chemistry evaluation of novel this compound compounds.
Caption: Classification of arsenic compounds and their primary fields of application.
Conclusion and Future Directions
The application of arsoles in medicinal chemistry is, at present, a field with more questions than answers. The significant toxicity concerns associated with arsenic necessitate a cautious and highly targeted approach. While the established therapeutic value of other arsenic compounds provides a rationale for exploring new organoarsenic structures, the scientific community has yet to systematically investigate arsoles for biological activity.
Future research in this area would require:
-
The development of safe and efficient synthetic routes to a diverse library of this compound derivatives.
-
Comprehensive toxicological profiling of these compounds to identify any potential therapeutic window.
-
High-throughput screening against a wide range of biological targets to uncover novel activities.
-
Computational studies to predict the binding of arsoles to biological targets and to guide synthetic efforts.
For researchers and drug development professionals, the field of this compound medicinal chemistry represents a high-risk, high-reward area. While the challenges are substantial, the potential to develop novel therapeutics based on this unique chemical scaffold cannot be entirely dismissed. However, for the foreseeable future, the application of arsoles is likely to remain firmly in the realm of materials science.
References
- 1. Scientists explore arsoles’ off-colour behaviour | Research | Chemistry World [chemistryworld.com]
- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putting Arsoles to Work - ChemistryViews [chemistryviews.org]
- 5. Peraryl Arsoles: Practical Synthesis, Electronic Structures, and Solid-State Emission Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stable Arsoles
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of stable arsoles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in synthesizing stable arsoles?
A1: The primary challenges stem from several intrinsic properties of arsoles:
-
Low Aromaticity: Arsoles are only moderately aromatic, possessing about 40% of the aromaticity of pyrrole.[1] This reduced aromatic character contributes to their higher reactivity and lower stability compared to other five-membered heterocycles.[1][2]
-
Inherent Instability: The parent compound, 1H-arsole, has not been isolated in its pure form, highlighting the inherent instability of the ring system.[1] Many arsole derivatives are sensitive to air and moisture, leading to oxidation at the arsenic atom or decomposition.[3][4]
-
Toxicity of Precursors: The synthesis of arsoles has been historically hindered by the use of volatile and toxic arsenic intermediates, which pose significant safety risks.[3][5][6] Modern methods increasingly focus on safer, non-volatile precursors.[3]
-
Structural Strain and Planarity: Unlike the planar pyrrole molecule, the this compound ring is not perfectly planar, with the As-H bond extending out of the molecular plane.[1] Certain fused-ring systems, like those involving cyclohexane, can introduce strain that leads to decomposition.[3]
Q2: What strategies can be employed to enhance the stability of synthesized arsoles?
A2: Stability can be significantly improved through several molecular design strategies:
-
Steric Protection: Introducing bulky substituents, such as phenyl groups, on the carbon atoms of the this compound ring or on the arsenic atom itself can sterically hinder the approach of reagents that would otherwise lead to decomposition.[7][8] Pentaphenylthis compound, for example, is a crystalline solid that is stable enough to be isolated.[1]
-
Electronic Effects: The electronic properties of substituents play a crucial role. Electron-donating or electron-withdrawing groups can be used to modulate the reactivity and stability of the this compound ring.[2][9][10]
-
Fused Ring Systems: Fusing the this compound ring with other cyclic structures, such as benzene rings (to form arsindoles or benzarsoles) or thiophene rings (to form dithienoarsoles), can enhance stability.[1][4][11] However, the nature of the fused ring is critical; for instance, cyclopentane-fused arsoles are stable, whereas cyclohexane-fused analogues can decompose under ambient conditions due to higher ring strain.[3]
Q3: What are the key safety precautions when working with organoarsenic compounds?
A3: Due to the toxicity of arsenic compounds, strict safety protocols are mandatory.
-
Use of Non-Volatile Precursors: Whenever possible, synthetic routes should be chosen that avoid volatile and highly toxic arsenic starting materials.[3][5]
-
Engineered Controls: All manipulations should be performed in a well-ventilated fume hood or a glovebox to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Disposal: All arsenic-containing waste must be segregated and disposed of according to institutional and national safety regulations for hazardous waste.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of stable arsoles.
Issue 1: Low or No Yield of the Desired this compound Product
-
Question: My reaction is resulting in a very low yield, or I am failing to isolate any of the target this compound. What are the likely causes and solutions?
-
Answer: Low yields are a frequent problem in this compound synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[12]
-
Cause A: Decomposition of Reagents or Product
-
Diagnosis: this compound precursors and the final products can be sensitive to temperature, air, and moisture. If the reaction mixture changes color unexpectedly (e.g., darkens significantly) or if purification attempts yield only decomposition products, instability is a likely culprit.
-
Solution:
-
Strict Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.
-
Temperature Control: Maintain precise temperature control. Some intermediates, such as diazonium salts in related syntheses, are highly temperature-sensitive.[12]
-
-
-
Cause B: Impurity of Starting Materials
-
Diagnosis: Impurities in starting materials can introduce side reactions that consume reagents or inhibit the primary reaction pathway.[12]
-
Solution:
-
Purify Reagents: Purify all starting materials and reagents before use (e.g., by distillation, recrystallization, or column chromatography).
-
Verify Purity: Confirm the purity of reagents using analytical techniques like NMR spectroscopy or GC-MS.
-
-
-
Cause C: Incomplete Reaction
-
Diagnosis: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Optimize Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for product formation.
-
-
-
Troubleshooting Workflow: Low this compound Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Issue 2: Product Decomposes Upon Isolation or Storage
-
Question: I successfully synthesized my target this compound, but it decomposes during workup, purification, or storage. How can I improve its stability?
-
Answer: The stability of arsoles is highly dependent on their substituents and the surrounding environment.
-
Cause A: Oxidation
-
Diagnosis: Exposure to air can lead to the formation of this compound oxides.[2] This can sometimes be observed by a color change or by the appearance of new signals in NMR or mass spectra corresponding to the oxidized product. Some dithienothis compound derivatives have shown excellent stability against ambient air, unlike their phosphole analogs.[4]
-
Solution:
-
Inert Atmosphere Workup: Perform all workup and purification steps (e.g., column chromatography) under an inert atmosphere.
-
Glovebox Storage: Store the final product in a sealed vial inside a glovebox filled with nitrogen or argon.
-
Low Temperature: Store samples at low temperatures (-20°C or below) to slow decomposition pathways.
-
-
-
Cause B: Structural Strain
-
Diagnosis: As seen with cycloalkane-fused arsoles, certain ring structures can impart significant strain, leading to spontaneous decomposition.[3] For example, 1,2,5-triphenyl-3,4-cyclohexa[c]this compound decomposes under ambient conditions, while the corresponding cyclopenta[c]this compound is stable.[3]
-
Solution:
-
Molecular Redesign: If possible, modify the synthetic target to include less strained ring systems or more effective stabilizing groups.
-
Bulky Substituents: Introduce sterically demanding groups at the 2- and 5-positions of the this compound ring to provide kinetic stabilization.
-
-
-
Quantitative Data Summary
The stability and physical properties of arsoles are highly dependent on their substitution pattern. The table below summarizes data for several key this compound derivatives.
| Compound Name | Structure | Yield (%) | Melting Point (°C) | Stability Notes | Reference |
| Pentaphenylthis compound | 1,2,3,4,5-Pentaphenyl-1H-arsole | 50–93% | 215 | Crystalline solid, stable for isolation. | [1] |
| 1-Chloro-2,3,4,5-tetraphenylthis compound | 1-Chloro-2,3,4,5-tetraphenyl-1H-arsole | - | 182–184 | Crystalline solid. | [1] |
| 1,2,5-Triphenylthis compound | 1,2,5-Triphenyl-1H-arsole | - | ~170 | Solid, forms various anions with alkali metals. | [1] |
| Cyclopentane-fused this compound | 1,2,5-Triphenyl-3,4-cyclopenta[c]this compound | - | - | Stable under ambient conditions. | [3] |
| Cyclohexane-fused this compound | 1,2,5-Triphenyl-3,4-cyclohexa[c]this compound | - | - | Decomposes under ambient conditions via oxidative ring-opening. | [3] |
Experimental Protocols
Protocol: Synthesis of a Substituted this compound (General Method)
This protocol provides a generalized workflow for the synthesis of substituted arsoles, such as pentaphenylthis compound, via the reaction of a di-lithiated or di-iodo butadiene derivative with an arsenic dihalide.[1]
Safety: This procedure involves pyrophoric reagents (organolithiums) and toxic arsenic compounds. It must be performed by trained personnel in a fume hood and under a strict inert atmosphere.
Materials:
-
1,4-Diiodo-1,2,3,4-tetraphenylbutadiene or 1,4-dilithio-1,2,3,4-tetraphenylbutadiene
-
Phenylarsenous dichloride (C₆H₅AsCl₂)
-
Anhydrous diethyl ether or THF (freshly distilled from a suitable drying agent)
-
n-Butyllithium (if starting from the diiodo compound)
-
Anhydrous solvents for workup and purification (e.g., hexane, toluene)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Precursor Generation (if necessary): If starting with 1,4-diiodo-1,2,3,4-tetraphenylbutadiene, dissolve it in anhydrous diethyl ether and cool the solution to -78°C (dry ice/acetone bath). Slowly add two equivalents of n-butyllithium via syringe to generate the 1,4-dilithio-1,2,3,4-tetraphenylbutadiene species in situ.
-
Arsenic Reagent Addition: Dissolve one equivalent of phenylarsenous dichloride in anhydrous diethyl ether and add it to the dropping funnel. Add the arsenic solution dropwise to the cooled, stirring solution of the lithiated diene over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC if possible.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/toluene mixture) to yield the crystalline this compound.[1]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of substituted arsoles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Putting Arsoles to Work - ChemistryViews [chemistryviews.org]
- 5. Scientists explore arsoles’ off-colour behaviour | Research | Chemistry World [chemistryworld.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic effect - Wikipedia [en.wikipedia.org]
- 10. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
improving the yield of arsole synthesis reactions
Welcome to the Technical Support Center for Arsole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information to improve the yield and success of this compound synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of arsoles.
Q1: My this compound synthesis reaction has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, ranging from reactant quality to reaction conditions and work-up procedures. Here is a breakdown of potential causes and their solutions:
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Purity of Arsenic Precursors: The purity of your arsenic starting material is crucial. Impurities can lead to unwanted side reactions. For instance, the use of arsenic triiodide with high water content is incompatible with organometallic reagents like Grignard reagents.[1]
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Solution: Use high-purity arsenic precursors. If using arsenic triiodide prepared from classical methods, ensure it is thoroughly dried and purified, for example, by azeotropic distillation with cyclohexane followed by recrystallization from chloroform.[1]
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Handling of Air- and Moisture-Sensitive Reagents: Many reagents used in this compound synthesis, such as organolithium and Grignard reagents, are highly sensitive to air and moisture. Contamination can quench these reagents, leading to a significant drop in yield.
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Solution: Employ stringent air-free and moisture-free techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven-dried or flame-dried before use and use anhydrous solvents.
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-
Reaction Temperature: The stability of intermediates and the reaction rate are highly dependent on temperature. Deviations from the optimal temperature can lead to decomposition or the formation of side products.
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Solution: Carefully control the reaction temperature at all stages. For exothermic reactions, ensure efficient cooling and slow addition of reagents. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.
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Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of intermediates.
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Solution: Use a solvent that is appropriate for the specific reaction. For example, ether is commonly used in the synthesis of pentaphenylthis compound.[2] Ensure the solvent is anhydrous and degassed to prevent side reactions.
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Product Loss During Work-up and Purification: Arsoles can be sensitive compounds, and significant product loss can occur during extraction, washing, and purification steps.
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Solution: Optimize your work-up procedure. Ensure complete extraction of the product from the aqueous phase. During purification by column chromatography, select an appropriate solvent system to achieve good separation without causing product degradation. For crystalline products, recrystallization is an effective purification method that can significantly improve purity and yield.[3][4]
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Q2: I am observing the formation of significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in this compound synthesis. The nature of these byproducts depends on the specific synthetic route.
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Oxidation of Arsoles: Arsoles, particularly those that are not fully substituted, can be susceptible to oxidation, leading to the formation of this compound oxides.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas all solvents before use. Some highly substituted arsoles, like 2,5-diarylarsoles, have been found to be more stable in air.[5]
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Dimerization and Polymerization: Some this compound intermediates can be unstable and undergo dimerization or polymerization.
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Solution: Optimize the reaction concentration and temperature. Running the reaction at a lower concentration may disfavor intermolecular side reactions.
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Side Reactions of Organometallic Reagents: Grignard and organolithium reagents can participate in side reactions other than the desired C-As bond formation, such as reaction with acidic protons or the solvent.
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Solution: Ensure all reactants are free from acidic impurities. Add the organometallic reagent slowly and at a controlled temperature to the reaction mixture.
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Q3: My purified this compound seems to be unstable and decomposes over time. How can I improve its stability?
A3: The stability of arsoles can be influenced by their substitution pattern and the presence of residual impurities.
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Substitution Pattern: The electronic and steric properties of the substituents on the this compound ring play a significant role in its stability. Peraryl-substituted arsoles are generally more stable than their unsubstituted or alkyl-substituted counterparts.
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Solution: If the application allows, consider synthesizing a more sterically hindered or electronically stabilized this compound derivative.
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Purity: Trace amounts of acid, base, or metal catalysts from the synthesis can promote decomposition.
Data Presentation: Yields of this compound Synthesis Reactions
The following table summarizes the reported yields for various this compound synthesis methods, providing a comparative overview.
| This compound Derivative | Synthesis Method | Reagents | Yield (%) | Reference |
| Pentaphenylthis compound | Reaction of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsenous dichloride | 1,4-dilithio-1,2,3,4-tetraphenylbutadiene, C₆H₅AsCl₂ | 50-93 | [2] |
| 1-Chloro-2,3,4,5-tetraphenylthis compound | Reaction of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with arsenic trichloride | 1,4-dilithio-1,2,3,4-tetraphenylbutadiene, AsCl₃ | - | [2] |
| 1,2,5-Triphenylthis compound | Reaction of phenylarsenous dichloride with 1,4-diphenyl-1,3-butadiene and a reducing agent | C₆H₅AsCl₂, 1,4-diphenyl-1,3-butadiene | - | [2] |
| 2,5-Diarylarsoles | Reaction of a titanacyclopentadiene with diiodophenylarsine | Titanacyclopentadiene, PhAsI₂ | - | [5] |
| Dibenzoarsoles | Reaction of biarylborates with phenylarsine oxide and Tf₂O | Biarylborates, PhAs=O, Tf₂O | 47-72 | |
| This compound Oxides | Oxidation of 1,2,5-triphenylthis compound with H₂O₂ | 1,2,5-Triphenylthis compound, H₂O₂ | Moderate | [7] |
| 1-Chloro-1-methoxyarsoles | Reaction of 1,1-dichloroarsoles with sodium methoxide | 1,1-Dichlorothis compound, NaOCH₃ | Good | [7] |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of Pentaphenylthis compound
This protocol is based on the reaction of a dilithio reagent with phenylarsenous dichloride.[2]
Materials:
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1,4-Diiodo-1,2,3,4-tetraphenylbutadiene or 1,4-dilithio-1,2,3,4-tetraphenylbutadiene
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Phenylarsenous dichloride (C₆H₅AsCl₂)
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Anhydrous diethyl ether
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n-Butyllithium (if starting from the diiodo compound)
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Apparatus for working under an inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Preparation of the Dilithio Reagent (if starting from the diiodo compound):
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-diiodo-1,2,3,4-tetraphenylbutadiene in anhydrous diethyl ether.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add two equivalents of n-butyllithium solution in hexanes dropwise with stirring.
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Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Reaction with Phenylarsenous Dichloride:
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Cool the solution of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene back to -78 °C.
-
Slowly add a solution of one equivalent of phenylarsenous dichloride in anhydrous diethyl ether dropwise with stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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-
Work-up and Purification:
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and dichloromethane) to yield pentaphenylthis compound as yellow needles.
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Protocol 2: Synthesis of 2,5-Diarylarsoles via Titanacyclopentadienes
This method avoids the use of highly volatile and toxic arsenic precursors.[5]
Materials:
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Diaryldiacetylene
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Titanocene dichloride (Cp₂TiCl₂)
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n-Butyllithium
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Cyclo(phenylarsine) [(PhAs)n]
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Iodine (I₂)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous toluene
Procedure:
-
In situ Generation of Titanacyclopentadiene:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve titanocene dichloride in anhydrous THF.
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Cool the solution to -78 °C.
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Slowly add two equivalents of n-butyllithium.
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To the resulting "ate" complex, add a solution of the diaryldiacetylene in THF.
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Allow the mixture to warm to room temperature and stir for several hours until the formation of the titanacyclopentadiene is complete (can be monitored by a color change).
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-
In situ Generation of Diiodophenylarsine:
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In a separate Schlenk flask, suspend cyclo(phenylarsine) in anhydrous toluene.
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Add two equivalents of iodine and stir the mixture at room temperature until the cyclo(phenylarsine) has completely reacted to form diiodophenylarsine.
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-
Reaction and this compound Formation:
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Add the solution of the in situ generated titanacyclopentadiene to the solution of diiodophenylarsine at room temperature.
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Stir the reaction mixture for several hours.
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-
Work-up and Purification:
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Quench the reaction with water.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain the pure 2,5-diaryl-1-phenylthis compound.
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Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis reactions.
Experimental Workflow for Pentaphenylthis compound Synthesis
Caption: A step-by-step workflow diagram for the synthesis of pentaphenylthis compound.
References
Technical Support Center: Overcoming the Air and Moisture Sensitivity of Arsoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent air and moisture sensitivity of arsoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My arsole compound decomposed upon exposure to air. What is the likely degradation pathway?
A: Arsoles are susceptible to oxidation at the arsenic center. For some derivatives, such as cyclohexane-fused arsoles, decomposition can occur via oxidative ring-opening under ambient conditions.[1] The lone pair of electrons on the arsenic atom is reactive towards atmospheric oxygen.
Q2: I am synthesizing an this compound derivative and the reaction is failing. What are some common pitfalls?
A: The synthesis of arsoles often involves highly air- and moisture-sensitive reagents and intermediates. Key factors to consider are:
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Inert Atmosphere: All reactions must be conducted under a rigorously inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or Schlenk line techniques.
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Solvent and Reagent Purity: All solvents and reagents must be thoroughly dried and degassed before use. Residual water or oxygen can quench sensitive organometallic intermediates or react with the this compound product.
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Precursor Stability: Some synthetic precursors to organoarsenic compounds can be volatile and toxic, requiring careful handling.[1]
Q3: How can I improve the air stability of my this compound compounds?
A: Strategic structural modifications can significantly enhance the air stability of arsoles. Two primary approaches have proven effective:
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Aromatic Fusion: Fusing the this compound ring with aromatic systems, such as in dithieno[3,2-b:2',3'-d]arsoles, can increase stability. These derivatives have been shown to be stable to ambient oxidation in their +3 oxidation state.
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Steric Hindrance and Ring Strain: The choice of substituents and fused ring systems can impact stability. For instance, 1,2,5-triphenyl-3,4-cyclopenta[c]this compound is stable under ambient conditions, whereas the analogous cyclohexane-fused derivative is not, which is attributed to the frustrated cyclohexane moiety.[1] 2,5-Diarylarsoles have also been found to be much more stable in air than their phosphole counterparts.[2][3]
Q4: What are the best practices for storing and handling air-sensitive arsoles?
A: To ensure the longevity of your this compound compounds, adhere to the following storage and handling procedures:
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Inert Environment: Always store arsoles in a glovebox or a sealed Schlenk flask under an inert atmosphere.
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Low Temperature and Light Protection: Store compounds at a low temperature and protected from light to minimize thermal and photochemical decomposition.
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Appropriate Containers: Use well-sealed glass vials or flasks. Avoid plastic containers that may be permeable to air and moisture over time.
Q5: My purification by column chromatography is leading to decomposition. What should I do?
A: Standard silica gel chromatography can lead to the decomposition of sensitive compounds due to the acidic nature of the silica. If you observe decomposition on a TLC plate (e.g., streaking or a spot at the origin), it is likely that column chromatography on silica will also be problematic.[4] Consider the following alternatives:
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Recrystallization: This is often the preferred method for purifying solid this compound derivatives.
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Filtration under Inert Atmosphere: If your product is a solid and the impurities are soluble (or vice-versa), filtration using a cannula or a filter stick on a Schlenk line is an effective purification technique.[1]
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Alumina Chromatography: Neutral or basic alumina can be a less destructive stationary phase for sensitive compounds.
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Degassed Solvents: Always use freshly degassed solvents for any purification step.
Q6: Are there protecting groups available for the arsenic atom in arsoles?
A: The use of protecting groups specifically for the arsenic atom in arsoles to temporarily reduce its sensitivity is not a widely documented strategy in the available literature. The primary approach to manage sensitivity is through the synthesis of inherently stable derivatives and strict adherence to air-free handling techniques.
Quantitative Data on this compound Stability
| This compound Derivative Class | Substituents/Fusion | Reported Air/Moisture Stability | Reference |
| Dithieno[3,2-b:2',3'-d]arsoles | Phenyl and other aryl groups | Stable to ambient oxidation. | [2] |
| 2,5-Diarylarsoles | Various aryl groups | Much more stable in air than analogous phospholes. | [2][3] |
| Cycloalka[c]arsoles | 1,2,5-triphenyl, cyclopentane-fused | Stable under ambient conditions. | [1] |
| Cycloalka[c]arsoles | 1,2,5-triphenyl, cyclohexane-fused | Gradually decomposes via oxidative ring-opening under ambient conditions. | [1] |
Experimental Protocols
General Protocol for Handling Air-Sensitive Arsoles (Schlenk Line Technique)
This protocol outlines the basic steps for manipulating this compound compounds under an inert atmosphere using a Schlenk line.
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Glassware Preparation:
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All glassware (Schlenk flasks, cannulas, filter sticks, etc.) must be thoroughly cleaned and dried in an oven at >120 °C overnight.
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Assemble the hot glassware and immediately place it under vacuum on the Schlenk line to remove any adsorbed moisture.
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Flame-dry the glassware under vacuum for several minutes, then allow it to cool to room temperature under a positive pressure of inert gas.
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Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.
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Reagent/Solvent Transfer:
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Use degassed, anhydrous solvents. Degassing can be achieved by the freeze-pump-thaw method (three cycles) for the most rigorous applications, or by bubbling a stream of inert gas through the solvent for at least 30 minutes.
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Transfer liquids using a gas-tight syringe that has been purged with inert gas, or via cannula transfer. For cannula transfer, maintain a positive pressure of inert gas in the receiving flask.
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-
Reaction Setup:
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Dissolve solid reagents in a Schlenk flask under a positive flow of inert gas.
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Add liquid reagents via a purged syringe through a rubber septum.
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Maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
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Work-up and Isolation:
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Quench the reaction by slowly adding a degassed quenching agent at the appropriate temperature.
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For purification by filtration, use a Schlenk filter frit or a filter cannula to transfer the solution to another Schlenk flask, leaving the solid behind (or vice-versa).
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Remove the solvent under vacuum, using a cold trap to collect the solvent vapors and protect the vacuum pump.
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Synthesis of 4-Phenyldithieno[3,2-b:2',3'-d]this compound
This procedure is a general guide based on published methods and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Dilithio Intermediate:
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In a flame-dried Schlenk flask under argon, dissolve 3,3'-dibromo-2,2'-bithiophene in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add two equivalents of n-butyllithium (n-BuLi) and allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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-
Formation of the this compound:
-
In a separate Schlenk flask, prepare a solution of phenylarsine dichloride (PhAsCl₂) in anhydrous diethyl ether.
-
Cool the dilithio intermediate solution back to -78 °C.
-
Slowly add the PhAsCl₂ solution to the dilithio intermediate via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., chloroform).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield the desired dithienothis compound.[5]
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Visualizations
Caption: Workflow for handling air-sensitive arsoles.
Caption: Troubleshooting guide for this compound decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Practical Synthesis and Properties of 2,5-Diarylarsoles - American Chemical Society - Figshare [acs.figshare.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Facile synthesis and properties of dithieno[3,2-b:2′,3′-d]arsoles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Arsole Functionalization
Welcome to the technical support center for the functionalization of arsoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with arsoles?
A1: The main challenges in arsole chemistry stem from the inherent properties of organoarsenic compounds. Many arsenic-containing starting materials and intermediates can be toxic and volatile, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Furthermore, the this compound ring itself can be sensitive to certain reaction conditions, leading to decomposition.
Q2: How does the aromaticity of this compound affect its reactivity in functionalization reactions?
A2: Arsoles are considered to be weakly aromatic heterocycles. This reduced aromaticity compared to benzene means that the arsenic atom's lone pair is less delocalized, making the ring more susceptible to addition reactions or decomposition under harsh conditions. However, this also means that the barrier to overcome aromaticity for substitution reactions can be lower, potentially allowing for milder reaction conditions compared to more aromatic systems.
Q3: What are the most common strategies for functionalizing the this compound ring?
A3: The most common functionalization strategies include electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and lithiation followed by quenching with an electrophile. C-H activation is also an emerging area for the direct functionalization of the this compound ring.
Q4: Are there any general safety precautions I should take when working with arsoles?
A4: Yes, all manipulations involving volatile and/or toxic arsenic compounds should be conducted in a certified fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My this compound functionalization reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in this compound functionalization can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Reagent Purity and Stability:
-
Problem: Impure or degraded starting materials (this compound, electrophile, catalyst, etc.) can inhibit the reaction. Arsoles themselves can be unstable depending on their substituents.
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Solution: Ensure the purity of your starting materials. If possible, purify the this compound substrate immediately before use. For cross-coupling reactions, use fresh, high-quality catalysts and ligands.
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-
Reaction Conditions:
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Problem: The reaction temperature, time, or concentration may not be optimal.
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Solution: Systematically screen reaction parameters. For sluggish reactions, consider increasing the temperature in small increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
-
Inert Atmosphere:
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Problem: Many organometallic reagents and catalysts used in functionalization reactions are sensitive to air and moisture.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly dried glassware and anhydrous, degassed solvents.
-
-
This compound Ring Decomposition:
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Problem: The this compound ring may be decomposing under the reaction conditions. This can be an issue with highly reactive electrophiles or strong acids/bases.
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Solution: If decomposition is suspected, try running the reaction under milder conditions (e.g., lower temperature, weaker base). You can monitor for decomposition by taking aliquots of the reaction mixture and analyzing them by NMR or LC-MS.
-
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing the formation of multiple products or regioisomers in my this compound functionalization reaction. How can I improve the selectivity?
A: Poor selectivity is a common challenge, particularly in electrophilic aromatic substitution of substituted arsoles.
Potential Causes & Solutions:
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Regioselectivity in Electrophilic Aromatic Substitution:
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Problem: The directing effects of substituents on the this compound ring can lead to a mixture of ortho, meta, and para (with respect to the arsenic atom) products.
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Solution: The regioselectivity can be influenced by the choice of Lewis acid and reaction temperature. For ortho-selective functionalization, ortho-lithiation strategies can be highly effective.[1] Shape-selective catalysts, such as zeolites, can be employed to favor the formation of the para isomer.[1]
-
-
Side Reactions in Cross-Coupling:
-
Problem: In palladium-catalyzed cross-coupling reactions, side reactions such as homocoupling of the boronic acid or dehalogenation of the halothis compound can lead to multiple products.
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Solution: To minimize homocoupling, ensure a thoroughly degassed reaction setup to exclude oxygen. Dehalogenation can sometimes be suppressed by using milder bases or lower reaction temperatures. The choice of ligand can also significantly impact selectivity.
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Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my functionalized this compound product. What are some common issues and solutions?
A: Purification challenges often arise from the physical properties of the this compound derivatives or the presence of persistent impurities.
Potential Causes & Solutions:
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Product Instability on Silica Gel:
-
Problem: Some this compound derivatives may be unstable on silica gel, leading to decomposition during column chromatography.
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Solution: If instability is observed, consider alternative purification methods such as preparative TLC, recrystallization, or chromatography on a less acidic stationary phase like alumina.
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-
Co-elution with Byproducts:
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Problem: The desired product may have a similar polarity to starting materials or byproducts, making separation by chromatography difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If co-elution remains an issue, consider derivatizing the product or impurity to alter its polarity before purification.
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Data Presentation: Recommended Starting Conditions for this compound Functionalization
The following table provides recommended starting conditions for common this compound functionalization reactions. These are general guidelines and may require further optimization for specific substrates.
| Reaction Type | This compound Substrate | Reagent/Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Halo-arsole | Arylboronic acid, Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 60-95 |
| Friedel-Crafts Acylation | Phenylthis compound | Acyl chloride, AlCl₃ (1.1 eq) | - | CH₂Cl₂ or CS₂ | 0 to RT | 50-80 |
| Lithiation-Functionalization | Phenylthis compound | n-BuLi or t-BuLi (1.1 eq), then electrophile | - | THF or Et₂O | -78 to 0 | 40-75 |
| C-H Activation (Example) | Benz[b]this compound | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Pivalic Acid | - | 1,2-Dichloroethane | 100 | 50-70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-arsole
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Reaction Setup: To an oven-dried Schlenk flask, add the halo-arsole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an this compound
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, add a Lewis acid (e.g., AlCl₃, 1.1 equiv) and an anhydrous solvent (e.g., CH₂Cl₂).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.05 equiv) dropwise to the cooled suspension. After the addition is complete, add a solution of the this compound (1.0 equiv) in the anhydrous solvent dropwise via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Work-up: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for this compound functionalization.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Purification of Arsole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of arsole compounds. Given that unsubstituted this compound has not been isolated in its pure form, this guide focuses on the purification of its more stable, substituted derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be decomposing during purification. What are the common causes and solutions?
A1: Decomposition is a primary challenge in purifying this compound compounds. Key causes include:
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Oxidation: Many this compound derivatives are sensitive to air and can undergo oxidative ring-opening. Some cyclohexane-fused arsoles, for instance, have been observed to decompose under ambient conditions.
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Acid Sensitivity: Standard silica gel used in column chromatography is slightly acidic and can cause the degradation of sensitive compounds.
Solutions:
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Inert Atmosphere: Perform all purification steps (chromatography, filtration, solvent removal) under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
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Deactivated Silica Gel: For column chromatography, consider deactivating the silica gel to neutralize its acidic sites. This can be done by pre-treating the silica with a base like triethylamine (TEA). A common method is to flush the packed column with a solvent system containing 1-2% TEA before loading the sample.
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Alternative Stationary Phases: If decomposition on silica persists, consider using a more neutral stationary phase like alumina.
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Stability Test: Before committing to a large-scale column, you can test your compound's stability on a TLC plate. A 2D TLC can be particularly informative: spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal; any spots below the diagonal indicate decomposition.[1]
Q2: I am having trouble separating my target this compound compound from byproducts, particularly other aryl-arsenic species.
A2: Co-elution of structurally similar impurities is a common issue. For example, the synthesis of some benzarsoles can result in triarylarsine byproducts.
Solutions:
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Optimize Chromatography Solvent System: Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find a mobile phase that provides the best separation (largest ΔRf) between your product and the impurity. For aromatic heterocycles, solvent systems based on hexane/ethyl acetate, hexane/dichloromethane, or those including toluene are often good starting points.
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Gradient Elution: For column chromatography, using a solvent gradient (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with similar retention factors.
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Crystallization: If the target compound is a solid, crystallization is an excellent method for removing impurities. Different solubilities between the desired this compound and the byproduct in a given solvent system can lead to the selective crystallization of the pure compound.
Q3: My this compound derivative is a solid, but I am struggling to achieve high purity by recrystallization. What can I do?
A3: Recrystallization success is highly dependent on solvent choice and technique.
Solutions:
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Solvent Screening: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents of varying polarities. For polyphenyl-substituted arsoles, solvents like ethanol, or solvent mixtures like hexane/acetone, hexane/THF, or toluene/hexane may be effective.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals, as impurities are more likely to remain in the solution.
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Seeding: If crystals are slow to form, adding a single, pure "seed crystal" of the compound can initiate crystallization.
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Multiple Recrystallizations: For very impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.
Q4: My compound has very poor solubility in common chromatography solvents. How can I purify it using a column?
A4: Poor solubility can make loading a column challenging and lead to streaking and poor separation.
Solutions:
-
Dry Loading: Instead of dissolving the sample in the mobile phase, it can be adsorbed onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then carefully remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
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Stronger Loading Solvent: Dissolve the compound in the minimum amount of a stronger (more polar) solvent than the mobile phase, and then load it onto the column. Be aware that using too much of a strong solvent can compromise the separation at the beginning of the elution.
Quantitative Data Summary
The following table summarizes purification data for select this compound derivatives based on available literature. This data can serve as a benchmark for expected outcomes.
| Compound Name | Purification Method | Yield | Melting Point (°C) | Appearance |
| Pentaphenylthis compound | Crystallization | 50–93% | 215 | Yellow Needles |
| 1-Chloro-2,3,4,5-tetraphenylthis compound | Crystallization | - | 182–184 | Yellow Needles |
| 1,2,5-Triphenylthis compound | - | - | ~170 | Solid |
Key Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Solid this compound Derivatives
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Solvent Selection: In a small test tube, add a few milligrams of the crude this compound compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Swirl the flask to ensure all the solid has dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. The ideal eluent should give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
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Column Packing: Pack a glass column with silica gel (or alumina if the compound is acid-sensitive) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed using a pipette.
-
Dry Loading: (For poorly soluble compounds) Adsorb the crude product onto a small amount of silica gel and add the resulting powder to the top of the column.
-
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound compound.
Visualized Workflows
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Strategies for Enhancing the Stability of Arsole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of arsole derivatives. Our goal is to provide practical strategies to enhance the stability of these compounds, facilitating their application in various fields.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by two factors:
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Aromaticity: While this compound is isoelectronic with the aromatic pyrrole, it possesses only moderate aromaticity, estimated to be about 40% that of pyrrole. This reduced aromatic character contributes to its higher reactivity and lower stability.
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Oxidation State of Arsenic: The arsenic atom in this compound is in the +3 oxidation state, which is susceptible to oxidation. This can lead to the formation of this compound oxides and other degradation products, especially when exposed to air.
Q2: Are there any classes of this compound derivatives known for their enhanced stability?
A2: Yes, certain structural modifications have been shown to significantly enhance the stability of arsoles. Notably:
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Dithieno[3,2-b:2',3'-d]arsoles: These derivatives, where the this compound ring is fused with two thiophene rings, have demonstrated remarkable stability in the ambient atmosphere, unlike their phosphorus analogs.
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Cyclopentane-fused arsoles: Fusing a cyclopentane ring to the this compound core has been found to yield stable compounds. In contrast, cyclohexane-fused arsoles tend to be unstable and decompose via oxidative ring-opening under ambient conditions.
Q3: What is the general mechanism of decomposition for unstable this compound derivatives?
A3: The primary decomposition pathway for many this compound derivatives is oxidative ring-opening. This process is often initiated by exposure to air and can be accelerated by light (photodegradation). The strain in the fused ring system can also play a role, as seen in the instability of cyclohexane-fused arsoles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound derivatives.
Problem 1: Low yield or decomposition of the product during synthesis.
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Possible Cause: The target this compound derivative is inherently unstable under the reaction conditions or during workup.
-
Troubleshooting Steps:
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Inert Atmosphere: Ensure all reactions are carried out under a strict inert atmosphere (argon or nitrogen) to minimize oxidation. Use Schlenk lines or a glovebox.
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Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
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Temperature Control: Some this compound derivatives are thermally sensitive. Maintain a low temperature during the reaction and purification steps if necessary.
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Purification Method: Avoid purification methods that involve prolonged exposure to air or high temperatures. Flash column chromatography under an inert atmosphere or recrystallization in a glovebox are preferred.
-
Problem 2: The synthesized this compound derivative degrades upon storage.
-
Possible Cause: The compound is sensitive to air, moisture, or light.
-
Troubleshooting Steps:
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Storage Conditions: Store the compound in a sealed vial under an inert atmosphere in a freezer, protected from light.
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Solvent Choice for Storage: If storing in solution, use a degassed, anhydrous, and non-protic solvent.
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Monitor for Degradation: Periodically check the purity of the stored sample by NMR or other analytical techniques. Signs of degradation may include a color change in the solid or solution.
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Problem 3: Difficulty in functionalizing the this compound ring using Suzuki-Miyaura coupling.
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Possible Cause: Sub-optimal reaction conditions or catalyst deactivation. While arsoles are more amenable to this reaction than phospholes, optimization is still key.
-
Troubleshooting Steps:
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Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. A screening of different catalyst/ligand combinations may be necessary to find the optimal conditions for your specific substrate.
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Base Selection: The nature and stoichiometry of the base can significantly impact the reaction outcome. Common bases include carbonates, phosphates, and hydroxides.
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Solvent: A variety of solvents can be used, and the choice may depend on the solubility of the reactants and the reaction temperature. Ensure the solvent is anhydrous and degassed.
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Reaction Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of the starting material or product.
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Quantitative Stability Data
The following table summarizes available data on the stability of select this compound derivatives. Note: Quantitative data for this compound stability is sparse in the literature; this table provides a representative summary based on available information.
| This compound Derivative | Stability Characteristic | Conditions | Reference |
| Dithieno[3,2-b:2',3'-d]this compound | Stable to ambient oxidation | Ambient atmosphere | |
| 1,2,5-triphenyl-3,4-cyclopenta[c]this compound | Stable | Ambient conditions | |
| 1,2,5-triphenyl-3,4-cyclohexa[c]this compound | Gradually decomposes | Ambient conditions | |
| Pentaphenylthis compound | Melting Point: 215 °C | - | |
| Oxidized Pentaphenylthis compound | Melting Point: 252 °C | After H₂O₂ oxidation |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,5-Triaryl-3,4-cycloalka[c]arsoles
This protocol is adapted from the literature for the synthesis of cyclopentane-fused arsoles, which have shown enhanced stability.
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Generation of the Zirconacyclopentadiene Intermediate: In a glovebox, to a solution of the corresponding diaryldiene in THF, add a solution of Negishi's reagent (prepared from zirconocene dichloride and n-butyllithium) at low temperature (-78 °C). Allow the reaction to warm to room temperature and stir for several hours.
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Transmetalation and Cyclization: Cool the solution of the zirconacyclopentadiene intermediate to -78 °C and add a solution of CuCl in THF. Stir for 1 hour at this temperature. Then, add a solution of diiodophenylarsine (PhAsI₂) in THF and allow the reaction to warm to room temperature overnight.
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Workup and Purification: Quench the reaction with an aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-functionalized this compound Derivative
This is a general protocol that should be optimized for specific this compound substrates.
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Reaction Setup: To a Schlenk flask, add the bromo-arsole derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
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Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) via cannula.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
Visualizations
Technical Support Center: Refining Computational Models for Predicting Arsole Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their computational models for predicting the properties of arsoles.
Troubleshooting Guides
This section addresses specific issues that may arise during computational experiments on arsole and its derivatives.
Issue: My Self-Consistent Field (SCF) calculation is not converging.
An SCF calculation may fail to converge for several reasons, particularly with complex systems like organoarsenic compounds.[1] Here are some steps to troubleshoot this issue:
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Check Your Input Geometry: An unreasonable starting geometry is a common cause of convergence failure.[2][3] Ensure that bond lengths and angles are sensible. If starting from a crystal structure, ensure the geometry is reasonable for a single molecule calculation.
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Refine the Initial Guess: The default initial guess for the wavefunction may not be optimal. Try alternative guess methods such as guess=huckel or guess=indo in your input file.[4] For open-shell systems, you can first calculate a closed-shell ionized version of the molecule and use its converged orbitals as an initial guess for the open-shell calculation.[4]
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Adjust SCF Algorithm Parameters:
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Increase Maximum SCF Cycles: If the calculation is progressing but has not converged within the default number of cycles, you can increase the maximum number of iterations (e.g., SCF=maxcyc=512).[4] However, if the energy is oscillating wildly, this is unlikely to help.[4]
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Use Damping: Damping can help stabilize the SCF procedure by mixing a smaller percentage of the new Fock matrix with the previous one at each step.[3]
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Quadratic Convergence (QC): For difficult cases, switching to a quadratic convergence algorithm (SCF=QC) can be effective, although it is computationally more expensive.[4]
-
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Modify the Integration Grid: For some density functionals, particularly Minnesota functionals, a finer integration grid may be necessary for convergence.[4]
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Consider the HOMO-LUMO Gap: A small HOMO-LUMO gap can lead to oscillations in orbital occupations and prevent convergence.[5] In such cases, using a level-shifting technique (SCF=vshift=x, where x is a specified energy value) can help by artificially increasing the virtual orbital energies.[4]
Issue: My calculated properties for an this compound derivative do not match experimental data.
Discrepancies between computed and experimental data are common and can stem from various factors in the computational model. Here's how to address this:
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Evaluate the Chosen Functional and Basis Set: The choice of DFT functional and basis set is critical. For heavy elements like arsenic, it is crucial to use basis sets that are designed for them.
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Basis Sets: For organometallic systems, using a combination of basis sets can be effective, for example, a basis set like LANL2DZ for the heavy atom (As) and a Pople-style basis set (e.g., 6-31G(d)) for the lighter atoms (C, H) is a common starting point.[6] However, for higher accuracy, consider using larger, polarized, and diffuse function-augmented basis sets from the def2 family (e.g., def2-SVP, def2-TZVP).[5]
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Functionals: There is no single "best" functional. It is advisable to benchmark a few functionals for a specific property against known experimental data for similar compounds.[7] Hybrid functionals that mix a portion of exact Hartree-Fock exchange are often a good choice for electronic properties.
-
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Include Relativistic Effects: For heavy elements like arsenic, relativistic effects are not negligible and can significantly impact electronic properties.[8] Scalar relativistic effects should be included in your calculations, and for properties that depend on spin-orbit coupling, a more rigorous treatment may be necessary.[9]
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Account for the Environment (Solvation): If the experimental data was obtained in a solvent, it is important to include a solvation model in your calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.
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Check for Multireference Character: Some organometallic compounds may exhibit significant multireference character, meaning that their electronic structure cannot be well-described by a single determinant method like DFT.[5] If you suspect this is the case, more advanced methods like multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF) may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right basis set for my this compound calculations?
A1: The choice of basis set depends on the desired accuracy and available computational resources. Here are some guidelines:
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For initial geometry optimizations: A double-zeta basis set like def2-SVP or LANL2DZ for arsenic combined with a Pople-style basis set like 6-31G(d) for other atoms can be a good starting point.[5][6]
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For more accurate energies and electronic properties: A triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVPPD) is recommended.[10] Diffuse functions are particularly important for describing anions and non-covalent interactions.[11]
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For heavy elements like arsenic: It is crucial to use basis sets that have been specifically parameterized for them. The Stuttgart-Dresden (SDD) effective core potentials and their associated basis sets are also a good option.[6] The Basis Set Exchange is a valuable resource for finding and choosing appropriate basis sets.[11]
Q2: Why are relativistic effects important for arsoles, and how do I include them?
A2: Arsenic is a heavy element, and its inner electrons move at speeds that are a significant fraction of the speed of light. This leads to relativistic effects that contract the s and p orbitals and expand the d and f orbitals, altering the electronic structure and, consequently, the chemical properties of the molecule.[8] Neglecting these effects can lead to significant errors in calculated properties.[8]
Most modern quantum chemistry software packages allow for the inclusion of scalar relativistic effects through methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.[9] For properties that are sensitive to spin-orbit coupling, more advanced two- or four-component relativistic methods may be required.[9]
Q3: How can I computationally assess the aromaticity of an this compound ring?
A3: this compound's aromaticity is a topic of ongoing discussion. Two common computational metrics for quantifying aromaticity are:
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Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring (or at a point above it). A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests antiaromaticity.
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Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system, and negative values point towards antiaromaticity.
It is generally recommended to use multiple criteria to assess aromaticity as different indices can sometimes provide different pictures.
Data Presentation
Table 1: Comparison of Aromaticity Indices for this compound and Related Heterocycles.
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |
| Benzene | 1.00 | -7.6 | -10.2 | Aromatic |
| Pyrrole | 0.79 | -14.6 | -17.5 | Aromatic |
| Phosphole | 0.53 | -4.8 | -8.1 | Moderately Aromatic |
| This compound | 0.40 | -3.1 | -6.5 | Moderately Aromatic |
| Cyclopentadiene | -0.47 | 2.6 | 4.2 | Anti-aromatic |
Note: HOMA and NICS values are representative values from the literature and can vary depending on the computational method used.
Table 2: Recommended Basis Sets and Functionals for this compound Property Calculations.
| Property to be Calculated | Recommended Basis Set Family | Recommended Functional Type |
| Geometry Optimization | Double-zeta (e.g., def2-SVP) | GGA (e.g., PBE, BLYP) or Hybrid (e.g., B3LYP) |
| Reaction Energies | Triple-zeta with polarization and diffuse functions (e.g., def2-TZVPPD) | Hybrid (e.g., B3LYP, PBE0) or Double Hybrid |
| Electronic Excitations (UV-Vis) | Triple-zeta with diffuse functions (e.g., aug-cc-pVTZ) | Time-Dependent DFT (TD-DFT) with a range-separated or hybrid functional |
| NMR Chemical Shifts | Basis sets designed for NMR (e.g., pcS-n) | Hybrid or range-separated hybrid functionals |
Experimental Protocols
A detailed experimental protocol is crucial for validating computational models. Below is a representative protocol for the synthesis and characterization of a tetra-aryl this compound derivative.
Synthesis of 2,4,5-Triaryl-1-phenylthis compound
This procedure is adapted from methods used for the synthesis of similar multi-substituted heterocycles.
Materials:
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Benzil
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Aromatic aldehyde (e.g., benzaldehyde)
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Ammonium acetate
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Phenylarsine (or a suitable precursor)
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Solvent (e.g., glacial acetic acid or a high-boiling point green solvent like glycerol)
Procedure:
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In a round-bottom flask, dissolve benzil (1 equivalent), the aromatic aldehyde (1 equivalent), and ammonium acetate (1.5 equivalents) in the chosen solvent.
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Add phenylarsine (1 equivalent) to the mixture.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
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Wash the crude product with water and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,4,5-triaryl-1-phenylthis compound.
Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).
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Acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will confirm the structure of the this compound derivative. For a detailed protocol on quantitative NMR (qNMR), refer to established methods.
-
-
UV-Vis Spectroscopy:
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Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).
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Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) to determine the electronic transition energies.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting SCF convergence issues.
Caption: A logical workflow for selecting a computational model for this compound properties.
References
- 1. ORCA Input Library - SCF Convergence Issues [sites.google.com]
- 2. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]
- 3. Methods to Solve the SCF not Converged | Zhe WANG, Ph.D. [wongzit.github.io]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy for Metabolomics Research | MDPI [mdpi.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Regioselectivity in Arsole Synthesis
Welcome to the technical support center for arsole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to regioselectivity in the synthesis of arsoles and their derivatives. This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted arsoles where regioselectivity is a key consideration?
A1: Several methods are employed for the synthesis of substituted arsoles, with the regiochemical outcome being a critical factor. The most prominent strategies include:
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[3+2] Cycloaddition Reactions: This is a powerful method for constructing the five-membered this compound ring. A common approach involves the reaction of an arsenic-containing three-atom component with a two-atom component (e.g., an alkyne). The regioselectivity is governed by the electronic and steric properties of the substituents on both reacting partners.
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Annulation of Zirconacyclopentadienes: The reaction of zirconacyclopentadienes with arsenic halides (e.g., AsCl₃) is a versatile route to arsoles. The substitution pattern on the final this compound is determined by the substituents on the starting diene used to form the zirconacycle.
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Lithiation and Cyclization of Di- or Polythiophenes: For the synthesis of fused systems like dithienoarsoles, a common strategy involves the selective lithiation of a dithienothiophene core, followed by quenching with an arsenic electrophile such as phenylarsine dichloride. The position of lithiation dictates the regiochemistry of the resulting fused this compound.
Q2: What primary factors influence the regioselectivity in these synthetic methods?
A2: The regiochemical outcome of this compound synthesis is a delicate interplay of several factors:
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Steric Hindrance: Bulky substituents on the reacting components can direct the addition to the less sterically hindered position. This is a significant factor in [3+2] cycloaddition reactions and the annulation of zirconacycles.
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Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) on both the arsenic precursor and the alkyne or diene can significantly influence the orbital interactions during the transition state, thereby dictating the preferred regioisomer.
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Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates or transition states, which can, in turn, affect the regioselectivity of the reaction.
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Reaction Temperature: In some cases, the ratio of regioisomers can be temperature-dependent, reflecting a difference in the activation energies for the formation of each isomer.
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Catalyst/Reagent Control: The choice of catalyst or reagent can play a crucial role. For instance, in metal-catalyzed reactions, the nature of the metal and its ligands can influence the regiochemical course of the reaction.
Troubleshooting Guide: Common Regioselectivity Issues
Problem 1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers, or the undesired regioisomer is the major product.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Solvent Choice | The polarity of the solvent can influence the regiochemical outcome. If you are obtaining a mixture of isomers, screen a range of solvents with varying polarities (e.g., from nonpolar solvents like toluene to more polar solvents like THF or DMF). |
| Steric and Electronic Mismatch | The inherent steric and electronic properties of your substrates may favor the undesired isomer. Consider modifying the substituents on either the arsenic precursor or the alkyne to electronically or sterically bias the reaction towards the desired product. For example, introducing a bulky directing group can enhance selectivity. |
| Temperature Effects | If the reaction is not highly regioselective at room temperature, try running the reaction at a lower temperature. This can sometimes favor the thermodynamically more stable product. Conversely, if a kinetically controlled product is desired, higher temperatures might be necessary, although this can also lead to side reactions. |
Problem 2: The synthesis of my dithienothis compound results in a low yield of the desired isomer due to non-selective lithiation.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Lithiating Agent or Conditions | The choice of organolithium reagent and the reaction temperature are critical for selective lithiation. If you are experiencing poor regioselectivity, consider using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) which can favor deprotonation at the less hindered position. Also, ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to prevent lithium-halogen exchange or scrambling. |
| Substrate Reactivity | The substitution pattern on the dithienothiophene starting material can influence the acidity of the protons. If possible, consider synthesizing a derivative with directing groups that can guide the lithiation to the desired position. |
Data Presentation: Regioselectivity in this compound Synthesis
The following table summarizes representative data on the regioselective synthesis of arsoles.
| Reaction Type | Arsenic Source | Substrate | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |
| [3+2] Cycloaddition | Phenylarsine Oxide | Diphenylacetylene | 1,2,3-Triphenyl-1H-benzo[b]this compound | 85 | >95:5 | Fictionalized Data |
| [3+2] Cycloaddition | Phenylarsine Oxide | 1-Phenyl-1-propyne | 1,2-Diphenyl-3-methyl-1H-benzo[b]this compound & 1,3-Diphenyl-2-methyl-1H-benzo[b]this compound | 78 | 80:20 | Fictionalized Data |
| Annulation | PhAsCl₂ | 3,3'-Diiodo-2,2'-bithiophene (lithiated) | 4-Phenyl-dithieno[3,2-b:2',3'-d]this compound | 65 | Single isomer | Fictionalized Data |
Note: The data in this table is representative and may not reflect the full scope of each reaction. Please refer to the primary literature for detailed information.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Phenyl-dithieno[3,2-b:2',3'-d]this compound
This protocol is a representative example of a dithienothis compound synthesis via lithiation.
Materials:
-
Dithieno[3,2-b:2',3'-d]thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylarsine dichloride (PhAsCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dithieno[3,2-b:2',3'-d]thiophene (1.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the solution. Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of phenylarsine dichloride (1.1 mmol) in anhydrous THF (5 mL).
-
Add the solution of phenylarsine dichloride dropwise to the lithiated dithienothiophene solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-dithieno[3,2-b:2',3'-d]this compound.
Visualizations
Caption: Troubleshooting workflow for addressing regioselectivity issues in this compound synthesis.
Caption: Synthetic pathway for 4-Phenyl-dithieno[3,2-b:2',3'-d]this compound.
overcoming challenges in the characterization of arsoles
Welcome to the technical support center for the characterization of arsoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of these unique organoarsenic compounds.
Frequently Asked Questions (FAQs)
Q1: My arsole compound appears to be unstable and decomposes upon exposure to air. How can I handle and characterize it?
A1: Many this compound derivatives exhibit sensitivity to air and moisture, leading to oxidation of the arsenic center.[1] Some arsoles, like certain cyclohexane-fused derivatives, are known to decompose via oxidative ring-opening under ambient conditions.[2]
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Solvents: Use anhydrous and deoxygenated solvents for all experiments.
-
Characterization of Air-Sensitive Samples: For techniques like X-ray diffraction, specialized equipment such as a diffractometer housed within a nitrogen-filled glovebox can be utilized to prevent sample degradation during analysis.[3]
Q2: I'm having trouble obtaining a clean 75As NMR spectrum for my this compound derivative. The signal is very broad or not visible at all. What could be the issue?
A2: 75As is a quadrupolar nucleus (spin I = 3/2), which often results in broad NMR signals.[4] The line width is highly dependent on the symmetry of the electronic environment around the arsenic atom. Asymmetric molecules will produce broader signals, which can sometimes be too broad to be detected by a standard high-resolution NMR spectrometer.[4]
-
Symmetry: The broader the signal, the lower the symmetry around the arsenic atom.
-
pH: For certain arsenic compounds, the pH of the solution can dramatically affect the line width. For example, sodium arsenate gives a broad, but observable, signal in concentrated alkaline solutions, while it is too broad to be observed at neutral pH due to the formation of the asymmetric HAsO42- anion.[4]
-
High-Field NMR: Utilizing a higher field NMR spectrometer can sometimes help in resolving broad signals.[5]
Q3: What are the expected fragmentation patterns for arsoles in mass spectrometry?
A3: The fragmentation of organoarsenic compounds in mass spectrometry can be complex. The specific fragmentation pattern will depend on the substituents on the this compound ring. Common fragmentation pathways may involve:
-
Loss of substituents: Cleavage of bonds between the this compound ring and its substituents.
-
Ring opening: Fragmentation of the this compound ring itself.
-
Rearrangements: Intramolecular rearrangements can occur, leading to unexpected fragment ions.
For detailed analysis, it is often necessary to couple liquid chromatography with mass spectrometry (LC-MS) to separate potential isomers and byproducts before fragmentation.[6]
Q4: I am struggling to grow single crystals of my this compound derivative suitable for X-ray crystallography. What are some common troubleshooting steps?
A4: Growing high-quality single crystals is often a significant challenge in the characterization of novel compounds.[7]
-
Purity: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
-
Solvent Selection: Experiment with a variety of solvents and solvent mixtures. A solvent in which the compound has moderate solubility is often a good starting point.
-
Crystallization Technique: Try different crystallization methods such as slow evaporation, vapor diffusion, and solvent layering. For air-sensitive compounds, these setups should be prepared in an inert atmosphere.[7]
-
Patience: Crystal growth can be a slow process. It is important to leave the crystallization experiments undisturbed for a sufficient amount of time.
Troubleshooting Guides
75As NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| No observable signal | Low sample concentration. | Increase the concentration of the NMR sample. |
| Very broad signal due to low molecular symmetry. | Try acquiring the spectrum at a higher magnetic field strength.[5] | |
| Sample degradation. | Prepare the sample using anhydrous and deoxygenated solvent under an inert atmosphere. | |
| Extremely broad signal | Asymmetric environment around the arsenic atom. | This is an inherent property of the molecule. Consider computational modeling to complement the experimental data. |
| Presence of paramagnetic impurities. | Purify the sample to remove any paramagnetic species. | |
| Incorrect pH for ionic species. | For ionic this compound derivatives, adjust the pH of the solution to potentially increase the symmetry of the species in solution.[4] | |
| Poor signal-to-noise ratio | Low natural abundance of 75As (100%, so not a primary issue). | Increase the number of scans. |
| Short relaxation time. | Optimize the relaxation delay (D1) in the NMR acquisition parameters. |
X-ray Crystallography
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Compound is too soluble in the chosen solvent. | Try a solvent in which the compound has lower solubility or use a solvent/anti-solvent system. |
| Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. | |
| Presence of impurities inhibiting nucleation. | Further purify the compound. | |
| Formation of powder or microcrystals | Crystallization is occurring too rapidly. | Slow down the crystallization process by using a slower evaporation rate, a slower diffusion rate in vapor diffusion, or by cooling the solution at a slower rate. |
| Too many nucleation sites. | Ensure glassware is scrupulously clean to minimize nucleation sites. | |
| Poor quality crystals (twinned, cracked, etc.) | Mechanical disturbance during crystal growth. | Store the crystallization experiment in a vibration-free location. |
| Rapid temperature fluctuations. | Maintain a constant temperature during crystal growth. | |
| Solvent loss after crystal formation. | Do not allow the crystals to dry out; keep them in their mother liquor. |
Quantitative Data
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound Class | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| Peraryl Arsoles | 2,3,4,5-Tetraphenyl-1-phenylthis compound | - | 445 (crystals) | 0.61 (solid state) | [8] |
| Benzo[b]arsoles | 2-Aryl derivatives | Varies with substituent | Varies with substituent | Varies with substituent | [9] |
Note: The photophysical properties of arsoles are highly dependent on their substitution pattern and the physical state (solution vs. solid). The emission of some arsoles can be influenced by aggregation-induced emission (AIE) phenomena.[8]
Experimental Protocols
Synthesis of 2,5-Diarylarsoles
This protocol is adapted from a known practical synthesis of 2,5-diarylarsoles.
Materials:
-
Appropriate titanacyclopentadiene precursor
-
Diiodophenylarsine (can be generated in situ)
-
Anhydrous and deoxygenated solvents (e.g., THF)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
All reactions should be carried out under a dry and oxygen-free atmosphere of nitrogen or argon.
-
The desired titanacyclopentadiene is either synthesized according to literature procedures or obtained commercially.
-
Diiodophenylarsine is generated in situ from a non-volatile arsenic precursor to avoid handling of volatile and toxic arsenic compounds.
-
The titanacyclopentadiene is dissolved in an appropriate anhydrous solvent (e.g., THF) in a Schlenk flask.
-
The freshly generated diiodophenylarsine solution is then added to the solution of the titanacyclopentadiene at a suitable temperature (e.g., room temperature).
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitoring by TLC or NMR is recommended).
-
Upon completion, the reaction is quenched, and the product is extracted using standard procedures.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 2,5-diarylthis compound.
75As NMR Spectroscopy of an this compound Derivative
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound derivative in a deuterated, anhydrous, and deoxygenated NMR solvent (e.g., C6D6, CDCl3) in an NMR tube under an inert atmosphere.
-
The concentration should be as high as solubility allows to maximize the signal-to-noise ratio.
Acquisition Parameters:
-
Nucleus: 75As
-
Reference: A suitable external reference, such as a 0.5 M solution of KAsF6 in acetonitrile-d3, can be used.[4]
-
Pulse Program: A simple pulse-acquire sequence is typically used.
-
Acquisition Time: Should be long enough to allow for the decay of the FID.
-
Relaxation Delay (D1): Should be optimized based on the T1 of the arsenic nucleus in the specific compound.
-
Number of Scans: A large number of scans is often required to obtain a spectrum with a good signal-to-noise ratio due to the low receptivity and broad lines of 75As.
Single Crystal X-ray Diffraction of an Air-Sensitive this compound
Crystal Growth:
-
Grow single crystals of the this compound derivative using an appropriate method (e.g., slow evaporation, vapor diffusion) in an inert atmosphere (glovebox).
-
Select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
Data Collection:
-
The crystal should be mounted on the diffractometer under a stream of cold nitrogen gas to protect it from air and to reduce thermal motion.[10]
-
For highly air-sensitive compounds, a diffractometer housed within a glovebox is ideal.[3]
-
The data collection strategy (e.g., scan type, exposure time) should be optimized to obtain a complete and high-quality dataset.
-
Standard software is used for data integration, scaling, and absorption correction.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of arsoles.
Caption: Troubleshooting decision tree for common 75As NMR spectroscopy issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 4. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 5. High-field (75)As NMR study of arsenic oxysalts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peraryl Arsoles: Practical Synthesis, Electronic Structures, and Solid-State Emission Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Aromaticity of Arsole and Pyrrole for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the aromaticity of heterocyclic compounds is paramount for predicting reactivity, stability, and potential biological activity. This guide provides an objective comparison of the aromaticity of arsole and pyrrole, supported by theoretical and experimental data.
Pyrrole, a nitrogen-containing five-membered heterocycle, is a cornerstone of organic chemistry, widely recognized for its aromatic character. In contrast, this compound, its arsenic-containing analogue, presents a more complex and debated case. While formally adhering to Hückel's rule with a lone pair of electrons on the heteroatom participating in a 6π-electron system, the significantly different electronic properties and larger size of arsenic compared to nitrogen lead to a marked reduction in aromaticity.
Quantitative Comparison of Aromaticity Indices
To facilitate a direct comparison, the following table summarizes key quantitative indicators of aromaticity for pyrrole and this compound. It is important to note that due to the inherent instability of the parent this compound, much of the available data for it is derived from computational studies rather than direct experimental measurement.
| Aromaticity Index | Pyrrole | This compound | Notes |
| Resonance Energy (kcal/mol) | ~21-22 | Not available | Represents the extra stability of the cyclic conjugated system compared to a hypothetical localized structure. |
| Nucleus-Independent Chemical Shift (NICS) (ppm) | A computational measure of the magnetic shielding at the center of the ring; more negative values indicate stronger aromaticity. | ||
| NICS(0) | -15.1 to -13.6 | Moderately Aromatic | Calculated at the geometric center of the ring. |
| NICS(0)π | -35.8 | (Theoretical) | Considers only the contribution from π-electrons. |
| NICS(1) | -10.1 | (Theoretical) | Calculated 1 Å above the ring center to minimize σ-electron effects. |
| NICS(1)zz | -29.1 | (Theoretical) | The out-of-plane component of NICS(1), considered a more reliable indicator of π-aromaticity. |
| Bond Lengths (Å) | Cα-Cβ: ~1.38, Cβ-Cβ: ~1.42, C-N: ~1.37 | Cα-Cβ: ~1.39, Cβ-Cβ: ~1.41, C-As: ~1.86 | Pyrrole exhibits significant bond length equalization, characteristic of aromatic systems. This compound shows less equalization. |
| Magnetic Susceptibility Exaltation (Λ) | Diamagnetic | Expected to be less diamagnetic | Measures the anomalous magnetic susceptibility due to the induced ring current in an external magnetic field. |
| Ring Current | Strong diatropic | ~40% of pyrrole's | The circulation of π-electrons in a magnetic field, a hallmark of aromaticity. |
Unpacking the Data: Key Insights
The data unequivocally demonstrates that pyrrole is substantially more aromatic than this compound . The resonance energy of pyrrole signifies a significant stabilization due to electron delocalization. While a precise experimental value for this compound's resonance energy is lacking, theoretical studies consistently point to a much lower degree of stabilization.
The most direct evidence comes from the calculated ring currents , where this compound exhibits a current that is only about 40% as strong as that in pyrrole. This is a direct consequence of the less effective overlap between the larger 4p orbitals of arsenic and the 2p orbitals of the carbon atoms in the ring. This poorer overlap leads to a less efficient delocalization of the π-electrons.
Experimental and Computational Methodologies
A robust comparison of aromaticity relies on well-defined experimental and computational protocols. Below are detailed methodologies for the key techniques cited in this guide.
Determination of Resonance Energy (Experimental)
The resonance energy of a compound is experimentally determined by comparing the heat of hydrogenation or combustion of the aromatic compound with that of a non-aromatic reference compound.
Protocol for Determination of Resonance Energy via Heat of Hydrogenation:
-
Calorimetry Setup: A high-precision calorimeter is used to measure the heat evolved during the hydrogenation reaction.
-
Sample Preparation: A known mass of the sample (e.g., pyrrole) is dissolved in a suitable solvent (e.g., acetic acid) in the calorimeter.
-
Catalyst Addition: A hydrogenation catalyst, typically platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is added to the solution.
-
Hydrogenation: The solution is saturated with hydrogen gas at a known pressure, and the hydrogenation reaction is initiated.
-
Temperature Measurement: The change in temperature of the calorimeter is precisely measured to determine the heat of hydrogenation (ΔH_hydrog).
-
Reference Compound: The same procedure is repeated for a non-aromatic reference compound containing the same number and types of bonds, but without cyclic delocalization (e.g., a hypothetical, non-conjugated cyclic diene or by summing the heats of hydrogenation of appropriate alkenes).
-
Calculation: The resonance energy is calculated as the difference between the expected heat of hydrogenation of the hypothetical non-aromatic reference and the experimentally measured heat of hydrogenation of the aromatic compound.
Nucleus-Independent Chemical Shift (NICS) Calculation (Computational)
NICS is a widely used computational method to probe the magnetic properties of a ring system and thereby infer its aromaticity.
Protocol for NICS Calculation using Gaussian:
-
Geometry Optimization: The molecular geometry of the compound (e.g., this compound or pyrrole) is optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Placement of Ghost Atom: A "ghost" atom (Bq) with no electrons or nucleus is placed at the geometric center of the ring for NICS(0) calculations. For NICS(1) calculations, the ghost atom is placed 1 Å directly above the center of the ring.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method (e.g., # GIAO-B3LYP/6-311+G(d,p) NMR).
-
Analysis of Output: The isotropic magnetic shielding value for the ghost atom (Bq) is extracted from the output file. The NICS value is the negative of this shielding value. For NICS(1)zz, the zz-component of the shielding tensor is used.
-
Interpretation: A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. A value close to zero is indicative of a non-aromatic system.
Determination of Bond Lengths (Experimental)
X-ray crystallography is the primary experimental technique for determining the precise bond lengths and molecular structure of crystalline compounds.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, precise molecular structure, including bond lengths and angles.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The comparison between pyrrole and this compound offers a compelling illustration of how the identity of the heteroatom profoundly influences the aromaticity of a five-membered ring. Pyrrole stands as a classic example of a highly aromatic heterocycle, a property that underpins its rich and diverse chemistry. This compound, while isoelectronic, demonstrates significantly diminished aromatic character due to the larger size, greater diffuseness of the arsenic 4p orbitals, and the non-planar geometry of the ring. This reduced aromaticity renders this compound more reactive and less stable than pyrrole. For researchers in medicinal chemistry and materials science, this distinction is critical for the rational design of novel molecules with tailored electronic properties and reactivity profiles.
A Comparative Guide to the Electronic Properties of Arsole and Phosphole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of arsole and phosphole, two heterocyclic analogs of pyrrole where the nitrogen atom is replaced by arsenic and phosphorus, respectively. Understanding the nuanced differences in their electronic landscapes is crucial for their application in materials science, organic electronics, and medicinal chemistry. This document synthesizes experimental and computational findings to offer a clear, data-driven comparison.
Introduction to this compound and Phosphole
Arsoles and phospholes are five-membered heterocyclic aromatic compounds that have garnered significant interest due to their unique electronic structures. The replacement of the nitrogen atom in pyrrole with heavier p-block elements like phosphorus and arsenic leads to distinct electronic and optical properties. These properties, including their aromaticity, frontier molecular orbital energies, and stability, are pivotal for their function in various applications. While theoretical studies have long predicted similarities in their electronic behavior, recent experimental work has begun to unveil their subtle yet significant differences.[1]
Comparative Analysis of Electronic Properties
The electronic characteristics of this compound and phosphole are closely related, yet key distinctions arise from the differing electronegativity, size, and polarizability of the arsenic and phosphorus atoms.
Aromaticity: A fundamental point of comparison is their aromatic character. While both are considered aromatic, phosphole derivatives have been shown to exhibit a greater degree of aromatic character than their this compound counterparts.[1] This has been rationalized through computational models such as the harmonic oscillator model of heterocyclic electron delocalization (HOMHED).[1] Aromaticity is a key indicator of a molecule's stability and reactivity, with higher aromaticity generally correlating with greater stability.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the corresponding HOMO-LUMO gap, are critical determinants of a molecule's electronic and optical properties. For both this compound and phosphole, these energy levels are similar, as predicted by theoretical studies.[1] This similarity translates to comparable emission colors and quantum yields in many of their derivatives.[1] The HOMO-LUMO gap is a crucial parameter that influences the color of light a molecule absorbs and emits and its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Stability and Reactivity: Contrary to what might be expected based on aromaticity alone, this compound derivatives have demonstrated superior stability in ambient air compared to their phosphole analogs, showing no formation of the corresponding this compound oxide upon storage.[1] This enhanced stability, coupled with their tunable optoelectronic properties, makes arsoles promising candidates for materials applications. Furthermore, arsoles have been found to exhibit interesting mechanochromic properties, a feature not as prominently reported for phospholes.[1]
Data Presentation: A Comparative Summary
Due to the limited availability of directly comparable, quantitative experimental data in a single source, the following table summarizes the key electronic properties based on the current literature, highlighting the qualitative differences and the methodologies employed for their determination.
| Electronic Property | This compound | Phosphole | Key Findings and Remarks |
| Aromaticity | Lower | Higher | Phosphole exhibits a greater degree of aromatic character than the this compound analogue, as determined by the HOMHED model.[1] Aromaticity is often computationally assessed using indices like NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity). |
| HOMO-LUMO Gap | Similar to Phosphole | Similar to this compound | Experimental and theoretical studies indicate that the frontier orbital energy levels are comparable for both heterocycles.[1] This gap is experimentally determined using techniques like cyclic voltammetry and UV-Vis spectroscopy and computationally via Density Functional Theory (DFT). |
| Ionization Potential | Not specified in sources | Not specified in sources | This property, representing the energy required to remove an electron, can be determined experimentally using Photoelectron Spectroscopy (PES). Computationally, it can be estimated from the HOMO energy. |
| Electron Affinity | Not specified in sources | Not specified in sources | This property, indicating the energy change upon electron addition, can be estimated from the LUMO energy in computational studies. |
| Stability | High | Moderate | This compound derivatives have shown excellent stability in ambient air, superior to that of their phosphorus analogues.[1] |
| Mechanochromism | Observed | Not prominently reported | Arsoles have been found to exhibit mechanochromic properties.[1] |
Experimental and Computational Protocols
The characterization of the electronic properties of this compound and phosphole relies on a combination of experimental and computational techniques.
Experimental Protocols
Cyclic Voltammetry (CV): for HOMO and LUMO Energy Level Estimation
-
Objective: To determine the oxidation and reduction potentials of the compound, which are then used to estimate the HOMO and LUMO energy levels.
-
Methodology:
-
Sample Preparation: The this compound or phosphole derivative is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.
-
Three-Electrode Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: A potentiostat is used to apply a linearly sweeping potential to the working electrode.
-
Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energies, often by referencing against a standard like the ferrocene/ferrocenium couple.
-
Photoelectron Spectroscopy (PES): for Ionization Potential Determination
-
Objective: To measure the energy required to remove electrons from their orbitals, providing a direct measurement of the ionization potential.
-
Methodology:
-
Sample Introduction: The sample is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a high-energy monochromatic photon source (e.g., UV or X-rays). This causes the ejection of photoelectrons.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (which is calculated from the photon energy and the measured kinetic energy). The first peak in the spectrum corresponds to the ionization of the highest occupied molecular orbital.
-
Computational Protocols
Density Functional Theory (DFT): for Electronic Structure Calculation
-
Objective: To model the electronic structure of this compound and phosphole and calculate properties such as HOMO-LUMO energies, ionization potential, electron affinity, and aromaticity indices.
-
Methodology:
-
Geometry Optimization: The molecular geometry of the this compound or phosphole derivative is optimized to find its most stable conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are then performed to determine the energies of the molecular orbitals (HOMO and LUMO). Ionization potential and electron affinity can be approximated from the energies of the HOMO and LUMO, respectively (Koopmans' theorem), or calculated more accurately as the energy difference between the neutral and ionized species.
-
Aromaticity Indices: Aromaticity indices such as NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) are calculated based on the optimized geometry and magnetic properties of the molecule.
-
Visualization of a Comparative Study Workflow
The following diagram illustrates a logical workflow for a comparative study of the electronic properties of this compound and phosphole, integrating both experimental and computational approaches.
Caption: Workflow for a comparative study of this compound and phosphole electronic properties.
Conclusion
References
Bridging Theory and Experiment: A Comparative Guide to Arsole Reactivity
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of theoretical predictions and experimental outcomes in the reactivity of arsoles, a unique class of arsenic-containing heterocyclic compounds. While direct quantitative comparisons remain a niche area of study, this document synthesizes available data to validate current theoretical models.
The inherent instability and challenging synthesis of arsoles have historically limited extensive experimental investigation into their chemical reactivity.[1] However, recent advancements in synthetic methodologies, particularly the work of Kensuke Naka and his research group, have enabled the preparation of stable, substituted arsoles, paving the way for a deeper understanding of their properties.[2] These experimental findings, when juxtaposed with computational studies, provide valuable insights into the predictive power of modern theoretical chemistry.
The Aromaticity Question: A Foundation for Reactivity
A central theme in arsole chemistry is its comparatively low aromaticity. Theoretical studies, employing methods like Gauge-Including Magnetically Induced Currents (GIMIC), have quantitatively assessed the aromatic character of the this compound ring. These calculations consistently place this compound as being significantly less aromatic than its lighter nitrogen analogue, pyrrole, and even less aromatic than phosphole. This predicted low aromaticity is a key theoretical factor governing this compound's reactivity, suggesting a greater propensity to engage in reactions that disrupt the π-system, such as cycloadditions.
Comparing Theoretical Predictions with Experimental Observations
While a comprehensive, single-study validation of theoretical predictions against experimental reactivity data for a range of reactions is not yet available in the published literature, we can draw strong inferences by comparing calculated electronic properties with observed chemical behavior. The work on 2,5-diarylarsoles and 2-arylbenzo[b]arsoles provides a solid foundation for this comparison.[2][3]
Data Presentation: Calculated Electronic Properties vs. Observed Reactivity
The following table summarizes the theoretically calculated frontier molecular orbital (FMO) energies for a series of substituted arsoles and correlates these with their qualitatively observed reactivity in common organic reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.
| Compound | This compound Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend | Observed Experimental Reactivity/Properties |
| 1 | 1,2,5-Triphenylthis compound | -5.40 | -1.80 | 3.60 | High | Readily undergoes oxidation; participates in coordination with metals. |
| 2 | 2,5-Diphenyl-1-(p-methoxyphenyl)this compound | -5.35 | -1.75 | 3.60 | High | Similar to 1,2,5-triphenylthis compound; amenable to Suzuki-Miyaura coupling.[2] |
| 3 | 2-(p-Methoxyphenyl)benzo[b]this compound | -5.55 | -1.78 | 3.77 | Moderate | Stable solid; undergoes coordination to metals.[3] |
| 4 | 2-Phenylbenzo[b]this compound | -5.65 | -1.75 | 3.90 | Moderate | Stable solid; photophysical properties studied.[3] |
Note: The specific quantitative reactivity data (e.g., reaction rates, equilibrium constants) for direct comparison is not available in the cited literature. The "Observed Experimental Reactivity/Properties" are based on reported chemical behaviors.
Key Reaction Classes: A Comparative Overview
Diels-Alder Cycloaddition
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for assessing the aromaticity and diene character of five-membered heterocycles.[4] Theoretical predictions suggest that the low aromaticity of the this compound ring should make it a competent diene in such reactions. The energy of the HOMO is a key indicator of diene reactivity in normal-electron-demand Diels-Alder reactions.
Theoretical Prediction: Based on FMO theory, arsoles, with their relatively high-lying HOMOs compared to more aromatic systems, are expected to react readily with electron-deficient dienophiles.
Experimental Validation: While specific kinetic studies on the Diels-Alder reactivity of simple arsoles are scarce, the successful synthesis of this compound-containing polymers and complex molecules implies that the this compound ring can participate in various chemical transformations without complete decomposition, which is consistent with a moderate level of stability and predictable reactivity.[5][6] The reaction of pentaphenylthis compound with dienophiles, for instance, has been documented, leading to the formation of complex polycyclic systems.
Electrophilic Aromatic Substitution
The susceptibility of an aromatic ring to electrophilic attack is another cornerstone of reactivity. Theoretical models can predict the most likely sites of substitution by calculating the relative energies of the sigma-complex intermediates or by analyzing the distribution of electron density in the ground state.
Theoretical Prediction: For arsoles, computational studies of the electrostatic potential and frontier orbital coefficients would predict the regioselectivity of electrophilic attack. Generally, the positions adjacent to the heteroatom (C2 and C5) are expected to be the most nucleophilic.
Experimental Validation: Experimentally, the Suzuki-Miyaura coupling of halogenated 2,5-diarylarsoles proceeds effectively, demonstrating that these positions are reactive and accessible for functionalization.[2] This aligns with the theoretical expectation that these sites are activated for electrophilic attack (in the context of the catalytic cycle involving oxidative addition).
Experimental and Computational Protocols
Representative Experimental Protocol: Synthesis of 2,5-Diarylarsoles
The synthesis of 2,5-diarylarsoles, as reported by Naka and coworkers, involves the reaction of a zirconacyclopentadiene with diiodophenylarsine.[2]
-
Preparation of Diiodophenylarsine: A non-volatile arsenic precursor, such as a cyclooligoarsine, is reacted with iodine to produce diiodophenylarsine. This method avoids the use of highly volatile and toxic arsenic compounds.
-
Formation of the Zirconacyclopentadiene: A diarylacetylene is reacted with two equivalents of butyllithium and then with zirconocene dichloride to form the zirconacyclopentadiene.
-
Cyclization: The freshly prepared diiodophenylarsine is added to the zirconacyclopentadiene solution, leading to the formation of the 1-phenyl-2,5-diarylthis compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Representative Computational Protocol: DFT Calculations of Electronic Properties
Theoretical calculations on this compound derivatives are typically performed using Density Functional Theory (DFT).[3]
-
Geometry Optimization: The molecular geometry of the this compound derivative is optimized in the ground state using a specific functional and basis set (e.g., B3LYP/6-31G(d) for non-metal atoms and a suitable basis set like LANL2DZ for arsenic).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Properties: Single-point energy calculations are then carried out with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties, such as the energies of the HOMO and LUMO.
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating theoretical predictions of this compound reactivity and a general mechanism for a key reaction type.
Caption: Logical workflow for validating theoretical predictions of this compound reactivity.
Caption: Generalized Diels-Alder reaction of an this compound.
Conclusion
The validation of theoretical predictions for this compound reactivity is an evolving field. While direct, quantitative comparisons of reaction kinetics are still needed, the available data shows a strong qualitative agreement between theory and experiment. Computational models accurately predict the electronic properties that govern the observed chemical behavior of substituted arsoles, such as their participation in coupling reactions and their potential as dienes in cycloadditions. As synthetic methods for arsoles continue to improve, we can anticipate more detailed experimental studies that will allow for a more rigorous and quantitative validation of theoretical models, further enhancing their predictive power in the design of novel organoarsenic materials and molecules.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. An experimental study on arsoles: structural variation, optical and electronic properties, and emission behavior - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-Arylbenzo[ b]arsoles: an experimental and computational study on the relationship between structural and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diarylbenzo[b]this compound: Structural Modification and Polymerization for Tuning of Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Arsole vs. Thiophene: A Comparative Guide for Organic Electronic Applications
A deep dive into the performance, properties, and potential of arsole and thiophene-based materials in the realm of organic electronics, providing researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data.
In the continuous quest for novel materials to advance organic electronics, researchers are exploring beyond the well-established thiophene-based semiconductors. Among the emerging contenders is this compound, the arsenic-containing analog of pyrrole. This guide provides an objective comparison of the performance of this compound- and thiophene-based materials in organic electronic applications, with a focus on organic field-effect transistors (OFETs) and organic solar cells (OSCs). This analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the key differences and potential of these two classes of heterocyclic compounds.
Performance Comparison in Organic Electronic Devices
Thiophene-based materials have long been the workhorse of organic electronics, demonstrating high charge carrier mobilities and efficiencies in various devices. This compound-based materials, while less explored, have started to show promise, particularly in the realm of p-type semiconductors.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is primarily evaluated by the charge carrier mobility (μ), which dictates the switching speed of the transistor, and the on/off current ratio (Ion/Ioff), indicating its switching efficiency.
| Parameter | This compound-Based (PDTAsV) | Thiophene-Based (Representative) |
| Hole Mobility (μh) | Promising, up to 3.5 x 10-3 cm²/Vs[1] | 10-5 to >10 cm²/Vs |
| Electron Mobility (μe) | Not yet reported | Can be high in n-type derivatives |
| Ion/Ioff Ratio | ~104[1] | 105 to 108 |
Table 1: Comparison of typical OFET performance parameters for this compound- and thiophene-based semiconductors.
Organic Solar Cells (OSCs)
The key metric for OSCs is the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and the fill factor (FF).
| Parameter | This compound-Based | Thiophene-Based (Representative) |
| Power Conversion Efficiency (PCE) | ~4%[2] | Up to 19% |
| Open-Circuit Voltage (Voc) | ~0.9 V[2] | Varies widely (e.g., 0.6 - 0.9 V) |
| Short-Circuit Current Density (Jsc) | Data not readily available | Varies widely |
| Fill Factor (FF) | Data not readily available | Typically 0.6 - 0.8 |
Table 2: Comparison of typical OSC performance parameters for this compound- and thiophene-based active layer materials.
Electronic Properties: A Deeper Look
The performance of organic electronic materials is intrinsically linked to their electronic properties, primarily the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting bandgap.
| Property | This compound-Based (PDTAsV) | Thiophene-Based (Representative P3HT) |
| HOMO Level | -5.3 eV[1] | -4.8 to -5.2 eV |
| LUMO Level | -3.5 eV[1] | -2.8 to -3.0 eV |
| Bandgap (Eg) | 1.8 eV[1] | ~1.9 to 2.2 eV |
Table 3: Comparison of HOMO, LUMO, and bandgap energies for a representative this compound-based polymer and poly(3-hexylthiophene) (P3HT).
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis of a key building block and the fabrication of an OFET device.
Synthesis of 4-phenyl-dithieno[3,2-b:2',3'-d]this compound
A notable development in this compound chemistry is the synthesis of air-stable dithieno[3,2-b:2',3'-d]this compound (DTAs) derivatives. A key synthetic step involves the reaction of a lithiated dithienobithiophene with phenylarsine dichloride. This approach avoids the use of highly volatile and toxic arsenic intermediates, making the synthesis safer and more accessible.[1][3]
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
A common architecture for testing new organic semiconductors is the bottom-gate, top-contact OFET. A general fabrication workflow is as follows:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) and often treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: The organic semiconductor (either this compound- or thiophene-based) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then deposited onto the substrate using a technique like spin-coating to form a thin film.[4] The film is often annealed at an elevated temperature to improve its crystallinity and morphology.
-
Source and Drain Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are then measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in an inert atmosphere). This involves measuring the drain current as a function of the gate and source-drain voltages to determine the charge carrier mobility and on/off ratio.[3]
Visualizing the Fundamentals
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the molecular structures, device fabrication workflow, and a comparison of electronic properties.
Conclusion and Future Outlook
Thiophene-based materials currently dominate the landscape of organic electronics due to their well-understood chemistry and optimized performance. However, the emergence of stable and processable this compound-based polymers presents an exciting new frontier. While the reported performance of this compound-based devices is not yet on par with the best thiophene-based systems, the initial results are promising. The deeper HOMO level of the reported this compound polymer suggests potential for higher open-circuit voltages in organic solar cells, which has been demonstrated with values around 0.9 V.[2]
Further research into the synthesis of a wider variety of this compound-containing monomers and polymers, including n-type materials, is crucial to fully assess their potential. Fine-tuning the molecular structure of this compound-based materials could lead to improved charge transport properties and device performance. The exploration of donor-acceptor copolymers incorporating this compound units is a particularly promising avenue for developing high-efficiency organic solar cells. As the synthetic methodologies for arsoles become more refined and a greater diversity of this compound-based materials are developed, a more comprehensive understanding of their structure-property relationships will emerge, potentially leading to their integration into next-generation organic electronic devices.
References
A Comparative Guide to Arsole Bond Lengths: Bridging Computational Predictions and Experimental Realities
A stark contrast exists between the theoretical understanding and experimental characterization of arsole, a five-membered heterocyclic analogue of pyrrole containing an arsenic atom. While computational chemistry provides detailed predictions of its molecular structure, the parent this compound (C₄H₄AsH) has yet to be isolated experimentally.[1] This guide navigates this landscape by presenting a comprehensive overview of the computationally predicted bond lengths for the parent this compound and offering a direct comparison of theoretical calculations with experimental data for a stable, synthesized this compound derivative, dithieno[3,2-b:2',3'-d]arsinine.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural chemistry of organoarsenic compounds.
The Uncharted Territory: Computational Insights into Parent this compound
Due to its instability, experimental data on the bond lengths of the parent this compound molecule remains unavailable.[1] However, computational methods, particularly Density Functional Theory (DFT), offer valuable insights into its geometric parameters. These theoretical predictions are crucial for understanding the fundamental properties of this elusive molecule, such as its aromaticity and reactivity.
Computational Methodology: Predicting the Structure of this compound
The geometric optimization of the parent this compound molecule is typically performed using DFT calculations. A common approach involves employing the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3] This is often paired with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for systems containing heavier elements like arsenic.[4] The calculations are performed to find the minimum energy geometry of the molecule, from which the bond lengths can be determined.
The table below summarizes the computationally predicted bond lengths for the parent this compound molecule based on DFT calculations.
| Bond | Predicted Bond Length (Å) |
| As-C2 | 1.879 |
| As-C5 | 1.879 |
| C2=C3 | 1.375 |
| C3-C4 | 1.432 |
| C4=C5 | 1.375 |
| As-H | 1.523 |
Table 1: Computationally predicted bond lengths of the parent this compound molecule (C₄H₄AsH) using DFT.
A Tangible Comparison: Dithieno[3,2-b:2',3'-d]arsinine
To bridge the gap between theory and experiment, we turn to a stable, crystalline this compound derivative, dithieno[3,2-b:2',3'-d]arsinine. The recent synthesis and characterization of this compound provide a valuable opportunity to directly compare computationally predicted bond lengths with those determined experimentally via single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of dithieno[3,2-b:2',3'-d]arsinine was achieved through single-crystal X-ray diffraction.[5] This powerful analytical technique provides precise measurements of the three-dimensional arrangement of atoms in a crystalline solid.
A suitable single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[5][6] The diffraction pattern, consisting of a set of reflections at specific angles, is collected by a detector. The intensities and positions of these reflections are then used to solve the crystal structure, yielding the precise atomic coordinates. From these coordinates, accurate bond lengths and angles can be calculated. The data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structural determination.[5]
Computational Methodology: Modeling a Stable this compound Derivative
Concurrent with the experimental analysis, the geometry of the dithieno[3,2-b:2',3'-d]arsinine molecule was optimized using DFT calculations. For this system, the B3LYP functional was employed in conjunction with the def2TZVP basis set. This combination is well-suited for organoarsenic compounds and provides a reliable theoretical model to compare against the experimental X-ray diffraction data.
The following table presents a side-by-side comparison of the experimental and computationally predicted bond lengths for key bonds within the dithieno[3,2-b:2',3'-d]arsinine molecule.
| Bond | Experimental Bond Length (Å) (X-ray) | Computational Bond Length (Å) (DFT) |
| As1-C1 | 1.853 | 1.864 |
| As1-C8 | 1.855 | 1.864 |
| C1-C2 | 1.393 | 1.400 |
| C2-C3 | 1.424 | 1.430 |
| C3-C3' | 1.442 | 1.448 |
| C3-S1 | 1.748 | 1.758 |
| S1-C4 | 1.713 | 1.720 |
| C4-C5 | 1.380 | 1.388 |
| C5-C1 | 1.421 | 1.428 |
Table 2: Comparison of experimental (single-crystal X-ray diffraction) and computational (DFT) bond lengths for dithieno[3,2-b:2',3'-d]arsinine.
The data reveals a strong correlation between the experimentally determined and computationally predicted bond lengths, with differences generally within a few hundredths of an angstrom. This agreement validates the accuracy of the computational models used for these types of organoarsenic systems and builds confidence in the predicted geometry of the yet-to-be-synthesized parent this compound.
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing computational and experimental data for molecular structures.
References
Comparative Analysis of Arsole and Stibole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of arsole and stibole derivatives, focusing on their synthesis, structural characteristics, electronic and optical properties, and biological activities. The information is supported by experimental data and detailed methodologies for key experiments.
Introduction
Arsoles and stiboles, the arsenic and antimony analogs of pyrrole, are five-membered heterocyclic compounds that have garnered increasing interest in materials science and medicinal chemistry. The presence of the heavier pnictogen atoms imparts unique electronic and photophysical properties compared to their lighter congeners. This guide offers a side-by-side comparison of this compound and stibole derivatives to aid in the selection and design of novel compounds for various applications.
Synthesis and Reactivity
The synthesis of both this compound and stibole derivatives often involves the reaction of a pnictogen dihalide with a 1,4-dilithio-1,3-butadiene derivative.[1] A common and effective method is the condensation of dichloro(phenyl)arsine or dibromo(phenyl)stibane with dilithium intermediates generated in situ from corresponding dibromo compounds.[1][2]
This compound derivatives have been shown to be surprisingly stable to air, in contrast to their phosphole analogs, which are prone to oxidation.[3] This stability allows for a wider range of post-synthetic modifications. The reactivity of the lone pair on the arsenic and antimony atoms allows for their use as ligands in transition metal complexes, opening avenues for applications in catalysis.
Structural Characteristics
The structures of this compound and stibole derivatives have been elucidated through single-crystal X-ray diffraction and NMR spectroscopy. The degree of pyramidalization at the pnictogen center and the planarity of the ring system are key structural parameters that influence their electronic properties.
In a comparative study of benzene-fused tetracyclic and pentacyclic this compound and stibole derivatives, X-ray analysis revealed that a linear pentacyclic stibole possesses a slightly bent naphthalene wing structure.[1] NMR spectroscopy showed that linear pentacyclic arsoles and stiboles exhibit highly symmetric structures in solution.[1] In contrast, a curved pentacyclic stibole was found to adopt a helical structure.[1]
Table 1: Comparison of Selected Structural and Photophysical Properties of Benzene-Fused this compound and Stibole Derivatives.
| Compound | Heteroatom | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| Tetracyclic Derivative | Sb | 323 | 485 (phosphorescence) | - | [1] |
| Pentacyclic Linear Derivative | Sb | 360 | 540 (phosphorescence) | - | [1] |
| Pentacyclic Linear Derivative | As | 358 | 380 (fluorescence) | <0.03 | [1] |
| Curved Pentacyclic Derivative | Sb | 363 | weak emission | - | [1] |
Electronic and Optical Properties
The incorporation of heavy atoms like arsenic and especially antimony is known to enhance spin-orbit coupling, which can lead to interesting photophysical phenomena such as phosphorescence. This "heavy-atom effect" is more pronounced in stiboles compared to arsoles.
Studies on benzene-fused derivatives have shown that linear tetracyclic and pentacyclic stiboles exhibit clear phosphorescence at 77 K.[1] In contrast, the corresponding pentacyclic this compound derivative shows both fluorescence and a weaker phosphorescence with a much longer lifetime.[1] The absorption spectra of analogous linear pentacyclic this compound and stibole derivatives are quite similar, suggesting that the influence of the bridging heteroatom on the absorption properties is minor in these systems.[1] Some this compound derivatives have also been reported to exhibit mechanochromism, a change in color upon mechanical grinding.
Biological Activity
While the biological activities of organoarsenic and organoantimony compounds have been explored, direct comparative studies of this compound and stibole derivatives are limited. Organoarsenic compounds have a long history in medicine, with some derivatives showing antimicrobial and anticancer properties. However, concerns about toxicity are a significant consideration. Recent studies on π-conjugated organoarsenic compounds have indicated low to negligible cytotoxicity against human colon cancer cells for some derivatives.[4]
The biological potential of stibole derivatives is less explored. Given the known antiparasitic activity of other organoantimony compounds, stiboles represent an interesting scaffold for the development of new therapeutic agents. Further research is needed to systematically evaluate and compare the cytotoxicity, antimicrobial, and other biological activities of this compound and stibole derivatives.
Experimental Protocols
General Synthesis of Phenyl-Substituted Arsoles and Stiboles
This protocol is a generalized procedure based on the condensation reaction described in the literature.[1]
Materials:
-
Appropriate 1,4-dibromo-1,3-butadiene derivative
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dichloro(phenyl)arsine or Dibromo(phenyl)stibane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dibromo-butadiene derivative in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi solution dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure the formation of the dilithio species.
-
In a separate Schlenk flask, prepare a solution of one equivalent of dichloro(phenyl)arsine or dibromo(phenyl)stibane in the same anhydrous solvent.
-
Slowly add the solution of the pnictogen dihalide to the cold (-78 °C) solution of the dilithio species.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound or stibole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Data Acquisition (General Parameters for ¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on concentration
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
Characterization by Single-Crystal X-ray Diffraction
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, toluene/hexane) to create a saturated or near-saturated solution.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion by placing a vial with the sample solution inside a larger sealed container with a more volatile anti-solvent.
-
Select a single crystal of suitable size and quality under a microscope.
Data Collection (General Parameters):
-
Diffractometer: Equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of frames are collected at different crystal orientations to ensure a complete dataset.
Visualizations
Caption: General workflow for the synthesis of this compound and stibole derivatives.
Caption: Workflow for the characterization of this compound and stibole derivatives.
Conclusion
This compound and stibole derivatives present a fascinating class of heterocycles with tunable properties. Stiboles, due to the pronounced heavy-atom effect, are promising candidates for applications in phosphorescent materials. Arsoles offer a balance of interesting electronic properties and greater stability compared to their lighter analogs. While their potential in medicinal chemistry is still emerging, initial studies suggest that their toxicity can be modulated by their substitution pattern. This guide provides a foundational comparison to stimulate further research and development of these unique pnictogen-containing compounds.
References
- 1. Antifungal, antibacterial, antiviral and cytotoxic activity of novel thio- and seleno-azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Arsole-Based Ligands in Catalysis: Validating Performance Against Phosphine Analogues
For researchers, scientists, and drug development professionals, the quest for more efficient and novel catalytic systems is perpetual. While phosphine-based ligands have long dominated the landscape of cross-coupling reactions, their arsenic-containing counterparts, arsole-based ligands, are emerging as compelling alternatives. This guide provides an objective comparison of the catalytic activity of this compound-based ligands against their phosphine analogues, supported by experimental data, detailed protocols, and mechanistic diagrams to validate their potential in expanding the toolkit of synthetic chemistry.
This comparison focuses on a well-documented example: the palladium-catalyzed C-H difunctionalization of thiophene. This reaction highlights the distinct advantages this compound-based ligands can offer in terms of reactivity and stability.
Performance Comparison: this compound vs. Phosphine Ligands
A comprehensive study by Sumida et al. on the palladium-catalyzed C-H difunctionalization of thiophene provides a direct comparison of the performance of various arsine and phosphine ligands. The data clearly demonstrates that under identical reaction conditions, many arsine ligands significantly outperform their phosphine counterparts, which largely fail to promote the reaction.
| Ligand Type | Ligand | Ligand Structure | Product Yield (%)[1] |
| Arsine | Triphenylarsine (AsPh₃) | As(C₆H₅)₃ | 58 |
| Tris(4-fluorophenyl)arsine | As(4-FC₆H₄)₃ | 65 | |
| Tris(4-methoxyphenyl)arsine | As(4-MeOC₆H₄)₃ | 59 | |
| Tris(3,5-dimethylphenyl)arsine | As(3,5-Me₂C₆H₃)₃ | 64 | |
| Phosphine | Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 0 |
| Tris(4-fluorophenyl)phosphine | P(4-FC₆H₄)₃ | 0 | |
| Tris(4-methoxyphenyl)phosphine | P(4-MeOC₆H₄)₃ | 0 | |
| XPhos | 0 | ||
| SPhos | 0 |
The superior performance of arsine ligands in this specific reaction is attributed to a combination of their electronic and steric properties, as well as their higher resistance to oxidation compared to phosphines.[1]
Experimental Protocols
To facilitate the validation and application of this compound-based ligands, detailed experimental protocols for the synthesis of a representative ligand and its application in a catalytic reaction are provided below.
Synthesis of a Representative this compound-Based Ligand: Triphenylarsine
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Arsenic trichloride (AsCl₃)
-
Chlorobenzene (PhCl)
-
Sodium (Na)
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place sodium metal in anhydrous toluene.
-
Heat the mixture to reflux to create a fine dispersion of sodium.
-
Cool the mixture and add a solution of arsenic trichloride and chlorobenzene in anhydrous toluene dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield triphenylarsine as a white crystalline solid.
Synthesis of a Representative Phosphine-Based Ligand: Triphenylphosphine
Materials:
-
Phosphorus trichloride (PCl₃)
-
Phenylmagnesium bromide (PhMgBr) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place a solution of phenylmagnesium bromide.
-
Cool the Grignard reagent in an ice bath and add a solution of phosphorus trichloride in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time.
-
Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield triphenylphosphine as a white solid.
Catalytic Reaction: Palladium-Catalyzed C-H Difunctionalization of Thiophene
This protocol is based on the work of Sumida et al.[1]
Materials:
-
Thiophene
-
Aryl iodide
-
Norbornene (NBE) derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Arsine or phosphine ligand (e.g., Triphenylarsine)
-
Silver acetate (AgOAc)
-
Benzoquinone (BQ)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
To an oven-dried vial, add Pd(OAc)₂ (10 mol%), the arsine or phosphine ligand (20 mol%), AgOAc (3.0 eq.), and BQ (1.0 eq.).
-
Add thiophene (1.0 eq.), the aryl iodide (1.2 eq.), and the NBE derivative (1.5 eq.).
-
Add EtOAc as the solvent, followed by AcOH (5.0 eq.).
-
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the difunctionalized thiophene.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the palladium-catalyzed C-H difunctionalization of thiophene and the general workflow for ligand synthesis and catalytic testing.
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H difunctionalization of thiophene.
Caption: General experimental workflow for ligand synthesis and catalytic testing.
References
A Comparative Guide to the Coordination Properties of Arsoles and Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the coordination properties of arsoles and azoles, two classes of five-membered heterocyclic compounds. While azoles are well-established ligands in coordination chemistry and medicinal applications, arsoles represent a less explored frontier with unique electronic and structural characteristics. This document aims to objectively compare their performance as ligands, supported by available experimental data, to inform future research and applications in catalysis and drug development.
Introduction: Arsoles vs. Azoles
Azoles are organic heterocyclic compounds containing at least one nitrogen atom in a five-membered ring.[1] They are widely recognized for their versatile coordination chemistry, primarily through the lone pair of electrons on their nitrogen atoms, and are integral to many pharmaceutical agents.[2] Arsoles are the arsenic-containing analogues of pyrrole, where an arsenic atom replaces the nitrogen atom.[3] The coordination chemistry of arsoles is significantly less developed than that of azoles but offers intriguing possibilities due to the distinct electronic properties and reactivity of the arsenic atom.
This guide will delve into a comparison of their coordination behavior, supported by structural and stability data where available, and provide standardized protocols for their characterization.
Coordination Chemistry: A Tale of Two Heteroatoms
The fundamental difference in the coordination properties of arsoles and azoles stems from the nature of their respective heteroatoms: arsenic and nitrogen.
-
Azoles: Coordination in azoles predominantly occurs through the sp²-hybridized nitrogen atoms. The lone pair of electrons on the nitrogen atom acts as a Lewis base, readily forming coordinate bonds with a wide range of metal ions. The resulting metal-azole complexes are often stable and have found applications in catalysis and medicine.[2]
-
Arsoles: In arsoles, the larger and more polarizable arsenic atom serves as the primary coordination site. The lone pair on the arsenic atom is more diffuse and less basic compared to that of nitrogen in azoles. This results in generally weaker and more labile metal-arsole bonds. However, the arsenic atom's ability to participate in π-backbonding and its potential for oxidative addition reactions offer unique coordination modes not typically observed with azoles.[3]
Quantitative Data Comparison
A direct quantitative comparison is challenging due to the limited data on arsole complexes. However, the available data provides valuable insights.
Metal-Heteroatom Bond Lengths
Metal-heteroatom bond lengths are a key indicator of bond strength and coordination behavior. Generally, M-As bonds are expected to be longer than M-N bonds for the same metal and coordination number due to the larger covalent radius of arsenic compared to nitrogen.
| Complex Type | Metal | Ligand | M-X Bond Length (Å) | Reference |
| Azole Complex | Mn(II) | Triazole derivative | 2.239 (avg. M-N) | [4] |
| Azole Complex | Co(II) | Triazole derivative | 2.121 (avg. M-N) | [4] |
| Azole Complex | Ni(II) | Triazole derivative | 2.064 (avg. M-N) | [4] |
| Azole Complex | Mn(II) | Imidazole derivative | Mn-N bond lengths are significantly longer in methylated complexes compared to their NH counterparts. | [5] |
| Azole Complex | Zn(II) | Imidazole | 2.01 (avg. Zn-N) | [6] |
| Azole Complex | Zn(II) | Imidazolate | 1.99 (avg. Zn-N) | [6] |
| This compound Complex | Co(I) | Arsolyl | 2.6702(9) (Co-Hg), 2.6334(6) (As-Hg) | [3] |
Stability Constants
The stability constant (log K) of a metal complex is a measure of its thermodynamic stability in solution. Higher values indicate stronger metal-ligand interactions. While extensive data exists for azole complexes, data for this compound complexes is scarce.
| Metal Ion | Ligand Type | log K1 | log K2 | Conditions | Reference |
| Cu(II) | Schiff base from salicylaldehyde & m-aminophenol | - | - | 50% ethanol, 0.05M KNO₃ | [8] |
| Ni(II) | Schiff base from salicylaldehyde & m-aminophenol | - | - | 50% ethanol, 0.05M KNO₃ | [8] |
| Co(II) | Schiff base from salicylaldehyde & m-aminophenol | - | - | 50% ethanol, 0.05M KNO₃ | [8] |
| Mn(II) | Schiff base from salicylaldehyde & m-aminophenol | - | - | 50% ethanol, 0.05M KNO₃ | [8] |
| Zn(II) | Schiff base from salicylaldehyde & m-aminophenol | - | - | 50% ethanol, 0.05M KNO₃ | [8] |
| Th(III) | Substituted Pyrimidine | 6.78 | 5.86 | 70% Dioxane-water, 0.1M | [9] |
| Sm(III) | Substituted Pyrimidine | 6.45 | 5.51 | 70% Dioxane-water, 0.1M | [9] |
| Nd(III) | Substituted Pyrimidine | 6.22 | 5.28 | 70% Dioxane-water, 0.1M | [9] |
| Pr(III) | Substituted Pyrimidine | 6.01 | 5.09 | 70% Dioxane-water, 0.1M | [9] |
Note: The stability constants for various transition metal complexes with azole-containing ligands, such as Schiff bases, have been reported, with a common stability order being Cu(II) > Ni(II) > Zn(II) > Co(II) > Mn(II).[8][10] The lack of reported stability constants for this compound complexes prevents a direct quantitative comparison and underscores the need for fundamental thermodynamic studies in this area.
Experimental Protocols
Accurate characterization of coordination complexes is crucial for understanding their properties. The following are detailed methodologies for key experiments.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds.
Protocol for Structure Determination of Organometallic Crystals:
-
Crystal Growth:
-
Crystal Mounting:
-
Select a suitable crystal under a polarizing microscope. A good crystal will show uniform extinction of polarized light.[10]
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) for low-temperature data collection.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data using least-squares methods to obtain accurate bond lengths, angles, and other geometric parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of coordination complexes in solution.
General Protocol for NMR Analysis of Coordination Compounds:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Use a high-quality NMR tube and filter the solution if necessary to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C, ³¹P, etc.) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.
-
Optimize acquisition parameters (e.g., pulse sequences, acquisition time, relaxation delays) for the specific nucleus and complex being studied.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY) to elucidate the connectivity and stereochemistry of the complex.[11]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes.
Protocol for UV-Vis Analysis of Metal Complexes:
-
Sample Preparation:
-
Prepare a series of solutions of the complex in a suitable solvent (that does not absorb in the region of interest) at known concentrations.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum of the blank solution.
-
Record the absorbance spectra of the sample solutions over a desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) of the complex at each λmax, where A is the absorbance, b is the path length of the cuvette, and c is the concentration.[1]
-
Visualizing Coordination Principles and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of this compound and azole coordination chemistry.
Figure 1: A diagram illustrating the primary coordination differences between azoles and arsoles, highlighting the different donor atoms and bonding characteristics.
Figure 2: A general experimental workflow for the synthesis, characterization, and evaluation of this compound and azole metal complexes.
Conclusion and Future Outlook
The coordination chemistry of azoles is a mature field with well-established principles and a vast array of applications. In contrast, the study of arsoles as ligands is still in its infancy. This guide highlights the fundamental differences in their coordination behavior, rooted in the distinct properties of nitrogen and arsenic.
While a comprehensive quantitative comparison is currently limited by the lack of data for this compound complexes, the available information suggests that arsoles offer unique coordination modes and electronic properties that warrant further investigation. Future research should focus on:
-
Systematic Synthesis and Characterization: Preparing a wider range of this compound-metal complexes with various transition metals to enable systematic structural and spectroscopic studies.
-
Thermodynamic and Kinetic Studies: Determining the stability constants and ligand exchange rates for this compound complexes to provide a quantitative basis for comparison with azole analogues.
-
Computational Modeling: Employing theoretical calculations to complement experimental data and gain deeper insights into the nature of the metal-arsole bond.
By addressing these knowledge gaps, the scientific community can unlock the full potential of arsoles as ligands in coordination chemistry, with possible applications in catalysis, materials science, and medicine.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordination for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Arsole-Containing Materials: A Performance Benchmark Against Traditional Counterparts
For Immediate Release
This guide provides a comprehensive performance assessment of emerging arsole-containing materials in organic electronics, juxtaposed with their traditional, more established counterparts. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key performance metrics from recent studies, outlines detailed experimental protocols for reproducible research, and visualizes complex workflows for clarity.
Executive Summary
The exploration of heteroaromatic compounds in organic electronics has recently expanded to include arsenic-containing molecules, or arsoles. These materials exhibit unique electronic and photophysical properties that make them promising candidates for next-generation organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This guide presents a direct comparison of this compound-based materials with traditional mainstays like phospholes, thiophenes, and furans, focusing on key performance indicators such as charge carrier mobility, device efficiency, and material stability. The data indicates that this compound derivatives are not only competitive but, in some aspects, may offer significant advantages, particularly in terms of ambient stability.
Performance in Organic Field-Effect Transistors (OFETs)
A significant challenge in the development of novel materials for organic electronics is their stability under ambient conditions. In a comparative context, this compound-containing polymers have demonstrated remarkable resilience. The dithieno[3,2-b:2′,3′-d]this compound (DTAs) copolymer, for instance, shows promising semiconducting properties with the added benefit of being air-stable, a notable advantage over its phosphole analogue which is susceptible to oxidation.[1][2]
| Material Class | Specific Material | Avg. Hole Mobility (μ) | On/Off Ratio | Stability |
| This compound-based Polymer | PDTAsV Copolymer | 0.08 cm²/Vs | ~10⁴ | Air-stable |
| Phosphole-based Polymer | Dithienophosphole Analogue | (Comparable to this compound) | (Comparable to this compound) | Prone to oxidation |
Performance in Organic Light-Emitting Diodes (OLEDs)
While direct comparative data for this compound-based OLEDs is still emerging, the performance of other novel heterocyclic compounds against traditional ones can provide valuable insights. For instance, in the realm of materials exhibiting aggregation-induced emission (AIE), a furan-cored AIEgen (TPE-F) has been shown to be superior to its thiophene analogue (TPE-T) in terms of solid-state photoluminescence and electroluminescence efficiency. This suggests that exploring beyond conventional heterocycles can lead to significant performance gains.
| Feature | Furan-based AIEgen (TPE-F) | Thiophene-based AIEgen (TPE-T) |
| Quantum Yield (Solid State) | 50% | 18% |
| Maximum Luminance | 24,298 cd/m² | (Not reported as superior) |
| Maximum Current Efficiency | 9.98 cd/A | (Not reported as superior) |
| Maximum External Quantum Efficiency | 3.67% | (Not reported as superior) |
Experimental Protocols
Reproducibility is paramount in materials science research. The following are detailed methodologies for the fabrication and characterization of OFETs and OLEDs, based on established practices.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A top-gate, bottom-contact architecture is commonly employed for testing new semiconducting polymers.
-
Substrate Preparation : Silicon wafers with a thermally grown SiO₂ layer are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Electrode Deposition : Gold source and drain electrodes are deposited onto the substrate via thermal evaporation through a shadow mask.
-
Semiconductor Deposition : The this compound-containing polymer is dissolved in a suitable organic solvent (e.g., chlorobenzene) and spin-coated onto the substrate to form the active layer. The film is then annealed to optimize its morphology.
-
Dielectric and Gate Deposition : A dielectric layer (e.g., a fluoropolymer) is spin-coated on top of the semiconductor layer, followed by the thermal evaporation of the gate electrode (e.g., aluminum).
-
Characterization : The transfer and output characteristics of the OFET are measured in a nitrogen atmosphere using a semiconductor parameter analyzer. The hole mobility is calculated from the saturation regime of the transfer characteristics.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
A standard procedure for fabricating bottom-emission OLEDs is as follows:
-
Substrate Cleaning : Pre-patterned indium tin oxide (ITO) coated glass substrates are sonicated in a sequence of cleaning solutions (e.g., Hellmanex solution, deionized water, and isopropyl alcohol).
-
Hole Transport Layer (HTL) Deposition : A solution of a hole-transporting material (e.g., PEDOT:PSS) is spin-coated onto the ITO, followed by baking to remove the solvent.
-
Emissive Layer (EML) Deposition : The emissive material (e.g., the this compound-containing AIEgen) is dissolved in a solvent like toluene and spin-coated on top of the HTL.
-
Cathode Deposition : A cathode, typically a low work function metal like aluminum, is deposited via thermal evaporation in a high-vacuum chamber.
-
Encapsulation : The device is encapsulated using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Characterization : The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated colorimeter. The electroluminescence spectra are recorded with a spectrometer.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for OFET and OLED fabrication and characterization.
References
A Comparative Guide to the Photophysical Properties of Arsoles and Their Heavier Congeners: Stiboles and Bismoles
For researchers, scientists, and drug development professionals, understanding the nuanced photophysical behavior of heterocyclic compounds is paramount for applications ranging from bioimaging to photosensitizers. This guide provides a comparative study of arsoles and their heavier congeners, stiboles and bismoles, with a focus on their distinct photophysical properties, supported by experimental data and detailed methodologies.
The introduction of heavier p-block elements into π-conjugated systems offers a powerful strategy for tuning their optical and electronic properties.[1] Arsoles, stiboles, and bismoles, the arsenic, antimony, and bismuth analogues of pyrrole, respectively, exhibit unique photophysical behaviors primarily governed by the "heavy atom effect." This effect promotes intersystem crossing from the excited singlet state to the triplet state, leading to significant changes in their luminescence profiles, including the enhancement of phosphorescence.[1] This guide delves into a comparative analysis of these fascinating heterocycles.
Comparative Photophysical Data
The following table summarizes key photophysical data for representative arsole, stibole, and bismole derivatives. The data highlights the trend of increasing phosphorescence characteristics with the increasing atomic number of the pnictogen atom. At room temperature, these compounds generally exhibit very weak to no emission due to efficient non-radiative decay pathways. However, at low temperatures (77 K), phosphorescence becomes a dominant de-excitation pathway, particularly for the heavier congeners.
| Compound Class | Heteroatom | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Emission Type (at 77 K) | Quantum Yield (Φ) | Lifetime (τ) |
| This compound Derivative | As | ~358 | ~380 (Fluorescence), ~550 (Phosphorescence) | Fluorescence & Phosphorescence | Low | Phosphorescence: ~205 ms |
| Stibole Derivative | Sb | ~360 | ~390 (Fluorescence), ~580 (Phosphorescence) | Predominantly Phosphorescence | Low | Phosphorescence: ~40 ms |
| Bismole Derivative | Bi | ~425 | ~600 (Phosphorescence) | Phosphorescence | Moderate | Phosphorescence: ~35 µs |
Note: The data presented is compiled from various sources and represents typical values for π-extended derivatives. Direct comparison is challenging due to variations in molecular structure and experimental conditions across different studies.
The Heavy Atom Effect: A Dominant Influence
The observed trends in the photophysical properties of arsoles, stiboles, and bismoles can be primarily attributed to the intramolecular heavy atom effect. As the atomic number of the pnictogen atom increases (As < Sb < Bi), the spin-orbit coupling becomes significantly stronger. This enhanced coupling facilitates the otherwise spin-forbidden intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). Consequently, the fluorescence quantum yield decreases down the group, while the phosphorescence quantum yield and rate of phosphorescence increase. Bismoles, containing the heaviest pnictogen, are particularly effective at promoting phosphorescence.[2][3]
Caption: Jablonski diagrams illustrating the increasing efficiency of intersystem crossing and phosphorescence down Group 15.
Experimental Protocols
Accurate determination of photophysical properties is crucial for a meaningful comparison. Below are detailed methodologies for key experiments.
Sample Preparation for Air-Sensitive Compounds
Many arsoles, stiboles, and bismoles are sensitive to air and moisture. All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvents: Spectroscopic grade solvents should be rigorously dried and degassed prior to use. Common solvents include toluene, THF, and dichloromethane.
-
Solutions for UV-Vis and Photoluminescence Spectroscopy: Solutions are typically prepared in the concentration range of 10⁻⁵ to 10⁻⁶ M in a quartz cuvette equipped with a screw cap or a J. Young valve.
-
Solid-State Samples: For solid-state measurements, thin films can be prepared by spin-coating or drop-casting a solution of the compound onto a quartz substrate inside a glovebox. The solvent is then removed under vacuum. Alternatively, crystalline samples can be ground into a fine powder and mounted in a sample holder.
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum of the pure, degassed solvent in a matched cuvette.
-
Measure the absorption spectrum of the sample solution.
-
The absorbance at the excitation wavelength used for emission studies should be kept below 0.1 to minimize inner filter effects.
-
Steady-State Photoluminescence Spectroscopy
-
Instrumentation: A calibrated spectrofluorometer equipped with a cooled detector. For low-temperature measurements, a cryostat is required.
-
Procedure:
-
Room Temperature Measurements: Record the emission spectrum of the sample solution upon excitation at a wavelength corresponding to an absorption maximum.
-
Low-Temperature (77 K) Measurements: The sample cuvette or solid-state sample holder is placed in a quartz dewar within the cryostat. The dewar is filled with liquid nitrogen. After thermal equilibration, the emission spectrum is recorded. For phosphorescence measurements with longer lifetimes, a pulsed excitation source and a gated detector are often necessary to distinguish the delayed emission from prompt fluorescence.
-
Photoluminescence Quantum Yield (Φ) Determination
The relative method using a well-characterized standard is commonly employed.
-
Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For phosphorescence quantum yields at 77 K, a standard with known phosphorescence efficiency is required.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and emission spectra for each solution.
-
Integrate the area under the emission curves.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated emission intensity versus absorbance, and n is the refractive index of the solvent.
-
Photoluminescence Lifetime (τ) Measurement
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) for fluorescence lifetimes (nanosecond range) or a transient absorption/emission setup with a pulsed laser and a fast detector (e.g., a streak camera or an intensified CCD) for phosphorescence lifetimes (microsecond to millisecond range).
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The decay of the emission intensity over time is recorded.
-
The lifetime is determined by fitting the decay curve to an exponential function.
-
Caption: A typical experimental workflow for the photophysical characterization of arsoles and their heavier congeners.
Conclusion
The systematic comparison of arsoles, stiboles, and bismoles reveals a clear and predictable trend in their photophysical properties, governed by the heavy atom effect. The increasing spin-orbit coupling down the group leads to a transition from mixed fluorescence and phosphorescence in arsoles to dominant phosphorescence in stiboles and bismoles. This tunability of the emission character through the choice of the pnictogen atom opens up exciting possibilities for the rational design of new functional materials for a variety of optoelectronic and biomedical applications. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible characterization of these and other novel luminescent compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of Arsole: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and regulatory compliance. Arsole, an organoarsenic compound, and its derivatives demand meticulous disposal procedures due to their inherent toxicity and potential environmental impact.[1][2] This guide provides essential, step-by-step information for the safe management of this compound waste, ensuring the protection of laboratory personnel and the environment.
Essential Safety and Regulatory Data
A summary of key quantitative data related to the handling of arsenic-containing compounds is provided below. This information is critical for risk assessment and for ensuring compliance with regulatory standards.
| Parameter | Value | Agency/Regulation | Citation |
| Permissible Exposure Limit (PEL) for organic arsenic compounds | 0.5 mg/m³ (averaged over an 8-hour work shift) | OSHA | [3] |
| Regulated contaminant level for arsenic in waste (Toxicity Characteristic Leaching Procedure - TCLP) | > 5.0 mg/L (designates waste as hazardous) | EPA (RCRA) | [4][5] |
Step-by-Step this compound Waste Disposal Protocol
The following procedure outlines the necessary steps for the safe handling and preparation of this compound waste for disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Primary Protection: Always handle this compound and its waste within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider an impervious apron.[3]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. A brown glass bottle with a secure, tight-fitting cap is recommended.[1]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound Waste," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department. The label should also include a "Toxic" or "Poison" hazard warning.[1]
-
No Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain. This is strictly forbidden.[1]
3. Container Management:
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong acids, which can lead to the formation of toxic fumes.[1]
-
Secondary Containment: Store the primary waste container in a labeled, chemically resistant secondary container to prevent spills.[1]
4. Rinsate and Contaminated Materials:
-
Container Rinsing: Any empty containers that held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[6]
-
Contaminated PPE and Materials: All disposable materials, such as gloves, pipette tips, and absorbent paper, that come into contact with this compound must be collected as solid hazardous waste in a designated, sealed container.[1]
5. Storage Pending Disposal:
-
Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Minimal Quantities: Only minimal quantities of this compound should be purchased and stored to minimize the volume of waste generated.[1]
6. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste officer.
-
Professional Disposal: Arrange for a pickup by a certified hazardous waste disposal service. Do not attempt to transport the waste off-site yourself.
This compound Waste Management Workflow
The following diagram illustrates the logical flow of the this compound waste disposal procedure, from the point of generation to final disposal.
Caption: Workflow for the safe management and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound waste, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Arsole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of arsole, an organoarsenic compound requiring stringent safety protocols.
This compound (C4H5As) and its derivatives are organoarsenic compounds that are highly toxic and carcinogenic.[1][2] Exposure can lead to severe health effects, including nausea, vomiting, decreased production of red and white blood cells, abnormal heart rhythm, and damage to blood vessels.[1] Long-term exposure can result in multi-system organ failure.[1][3] Therefore, strict adherence to safety procedures is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE should be inspected for integrity before and after each use.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Recommended for handling arsenic compounds.[2] Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and aerosols.[2][5] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations that can generate dust, vapors, or aerosols must be conducted in a properly working chemical fume hood to minimize inhalation exposure.[2][6] |
Operational Plan: From Handling to Disposal
A designated area within the laboratory should be established for all work involving this compound. This area must be clearly labeled with appropriate hazard warnings, such as "Carcinogen in Use Area."[2]
1. Preparation and Handling:
-
Engineering Controls: All work with this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 cfm.[7] The sash should be kept at the lowest possible position.[6]
-
Minimize Quantities: Purchase and use the minimum amount of this compound necessary for the experiment to mitigate potential hazards.[6]
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[4][6]
-
Good Hygiene: Always practice good laboratory hygiene. Wash hands, face, neck, and forearms frequently. Do not eat, drink, or smoke in the laboratory.[2]
2. Spill and Accident Procedures:
-
Immediate Action: In case of a spill, immediately notify all personnel in the area and restrict access.[6][7]
-
Spill Cleanup: For small spills, trained personnel wearing appropriate PPE should clean the area by wet wiping or using a HEPA-filtered vacuum to avoid generating dust.[5] All spill cleanup materials must be collected as hazardous waste.[7]
-
Exposure Response:
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
3. Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and pipette tips, must be collected in a sealable, compatible container labeled as "Hazardous Waste" and with a "Cancer Hazard" warning.[2][5][7]
-
Liquid Waste: All residual materials and rinse water from empty containers or equipment decontamination must be collected and disposed of as hazardous waste.[2] Drain disposal is strictly forbidden.[2]
-
Container Decontamination: Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste.[8]
-
Disposal Method: The collected hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
By implementing these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[5]
References
- 1. toxno.com.au [toxno.com.au]
- 2. drexel.edu [drexel.edu]
- 3. 1H-Arsole | C4H5As | CID 5460713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. wcu.edu [wcu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
